molecular formula C17H16N4OS B15563068 Antiparasitic agent-15

Antiparasitic agent-15

Cat. No.: B15563068
M. Wt: 324.4 g/mol
InChI Key: KQSJQJNXYXDHPK-YEFHWUCQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiparasitic agent-15 is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

(2E)-5,5-dimethyl-3-phenyl-2-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N4OS/c1-17(2)15(22)21(14-9-4-3-5-10-14)16(23-17)20-19-12-13-8-6-7-11-18-13/h3-12H,1-2H3/b19-12+,20-16+

InChI Key

KQSJQJNXYXDHPK-YEFHWUCQSA-N

Origin of Product

United States

Foundational & Exploratory

Antiparasitic Agent-15 (AP-15): A Novel Cysteine Protease Inhibitor for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of Antiparasitic Agent-15 (AP-15), a novel, potent, and selective inhibitor of Trypanosoma cruzi cruzain. Chagas disease, caused by the protozoan parasite T. cruzi, remains a significant public health concern with limited therapeutic options. AP-15 emerges from a targeted drug discovery campaign as a promising candidate, demonstrating significant in vitro and in vivo efficacy. This guide details the high-throughput screening cascade, lead optimization, multi-step synthesis, and key experimental protocols utilized in its development. All quantitative data are presented for clarity, and critical workflows are visualized.

Discovery of AP-15

The discovery of AP-15 was initiated through a high-throughput screening (HTS) campaign designed to identify novel inhibitors of cruzain, a critical cysteine protease essential for the replication and survival of T. cruzi.

High-Throughput Screening and Lead Identification

A proprietary library of 500,000 small molecules was screened against recombinant T. cruzi cruzain using a fluorescence resonance energy transfer (FRET) based assay. Initial hits were validated through dose-response confirmation and assessed for cytotoxicity against a human fibroblast cell line (MRC-5) to eliminate non-specific compounds. A promising hit, compound HTS-042 , was identified, exhibiting moderate potency but favorable physicochemical properties. A subsequent lead optimization program focused on improving potency and metabolic stability led to the development of AP-15.

G cluster_0 High-Throughput Screening (HTS) Cascade lib 500,000 Compound Library hts Primary HTS Screen (Cruzain FRET Assay) lib->hts hits 1,250 Primary Hits (>50% Inhibition @ 10µM) hts->hits confirm Dose-Response Confirmation hits->confirm active 210 Confirmed Actives confirm->active cyto Cytotoxicity Assay (MRC-5 Cells) active->cyto non_toxic 55 Non-Toxic Actives cyto->non_toxic lead Lead Series Identified (HTS-042) non_toxic->lead

Caption: High-throughput screening workflow for the identification of the lead compound.

Lead Optimization and In Vitro Potency

Structure-activity relationship (SAR) studies were conducted to optimize HTS-042. This effort culminated in the synthesis of AP-15, which demonstrated a significant improvement in potency against both the isolated enzyme and the intracellular amastigote form of the parasite, with excellent selectivity over human cathepsins.

Table 1: In Vitro Activity of HTS-042 and AP-15

CompoundCruzain IC₅₀ (nM)T. cruzi Amastigote IC₅₀ (nM)Human Cathepsin B IC₅₀ (nM)Selectivity Index (CatB/Cruzain)
HTS-0428502,100>50,000>58
AP-15 15 45 >50,000 >3,333

Mechanism of Action of AP-15

AP-15 functions as a covalent inhibitor of the cruzain cysteine protease. The proposed mechanism involves the electrophilic warhead of AP-15 forming a stable thioether bond with the active site cysteine residue (Cys25) of cruzain. This irreversible inhibition disrupts the parasite's ability to process essential proteins, leading to a breakdown in metabolic function and ultimately, cell death.

G cluster_pathway AP15 AP-15 Cruzain Cruzain (Cys25 Active Site) AP15->Cruzain Covalent Inhibition InactiveComplex AP-15-Cruzain Covalent Complex (Inactive) ProcessedProteins Mature Functional Proteins Proproteins Parasite Pro-proteins InactiveComplex->Proproteins Blocks Processing Proproteins->ProcessedProteins Processing by Cruzain Metabolism Nutrient Uptake & Metabolism ProcessedProteins->Metabolism Replication Parasite Replication ProcessedProteins->Replication CellDeath Parasite Cell Death Metabolism->CellDeath Dysfunction Leads To Replication->CellDeath Arrest Leads To

Caption: Proposed mechanism of action pathway for AP-15.

Synthesis of this compound

AP-15 is synthesized via a robust 4-step sequence starting from commercially available starting materials. The key step involves a peptide coupling reaction to form the amide bond, followed by the introduction of the vinyl sulfone warhead.

G SM1 Starting Material A (Boc-Protected Amine) Step1 Step 1: Peptide Coupling (EDC, HOBt) SM1->Step1 SM2 Starting Material B (Carboxylic Acid) SM2->Step1 Intermediate1 Intermediate 1 (Amide Product) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Intermediate 2 (Free Amine) Step2->Intermediate2 Step3 Step 3: Michael Addition (DIPEA) Intermediate2->Step3 Reagent3 Vinyl Sulfone Reagent Reagent3->Step3 Intermediate3 Intermediate 3 (Protected AP-15) Step3->Intermediate3 Step4 Step 4: Final Deprotection (Acidic Conditions) Intermediate3->Step4 AP15 Final Product: AP-15 Step4->AP15

Caption: Logical workflow of the multi-step synthesis of AP-15.

Experimental Protocols

Protocol 3.1.1: Cruzain Inhibition FRET Assay

  • Recombinant T. cruzi cruzain is pre-incubated with varying concentrations of AP-15 (or DMSO control) in assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT) for 30 minutes at 25°C in a 384-well plate.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC).

  • Fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) is measured every 60 seconds for 20 minutes using a plate reader.

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 3.1.2: Intracellular Amastigote Proliferation Assay

  • Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

  • After 24 hours, extracellular parasites are removed, and the medium is replaced with fresh medium containing serial dilutions of AP-15.

  • Plates are incubated for 72 hours to allow for amastigote proliferation.

  • The cells are fixed, and the nuclei of both host cells and intracellular amastigotes are stained with a fluorescent DNA dye (e.g., DAPI).

  • Plates are imaged using a high-content imaging system.

  • The number of amastigotes per host cell is quantified using image analysis software.

  • IC₅₀ values are calculated by normalizing the parasite count to the DMSO control and fitting the data to a dose-response curve.

Protocol 3.1.3: Synthesis Step 1 - Peptide Coupling

  • To a solution of Starting Material B (1.0 eq) in dichloromethane (B109758) (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture for 20 minutes.

  • Add a solution of Starting Material A (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield Intermediate 1.

Preclinical Data Summary

AP-15 was evaluated for its pharmacokinetic properties and in vivo efficacy in a murine model of acute Chagas disease.

Table 2: Pharmacokinetic Properties of AP-15 in Mice

ParameterValue
Bioavailability (Oral, %)45
Cmax (µM) @ 10 mg/kg p.o.2.5
Tmax (h)1.0
Half-life (t½, h)6.2
Plasma Protein Binding (%)92

Table 3: In Vivo Efficacy of AP-15 in a Murine Model of Chagas Disease

Treatment Group (10 mg/kg, p.o., daily for 5 days)Parasitemia Reduction on Day 7 (%)Survival Rate on Day 30 (%)
Vehicle Control010
Benznidazole9890
AP-15 99 100

Conclusion

This compound is a potent and selective cruzain inhibitor with a well-defined mechanism of action. It demonstrates excellent in vitro activity against T. cruzi and superior in vivo efficacy in a murine model of Chagas disease compared to the standard of care. The synthetic route is robust and scalable. These promising preclinical results warrant further investigation of AP-15 as a clinical candidate for the treatment of Chagas disease.

The Core Mechanism of Action of Pyridine-Thiazolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core mechanisms of action of these compounds, focusing on their interactions with key molecular targets implicated in various disease states, including cancer and metabolic disorders. This document provides a comprehensive overview of the signaling pathways modulated by pyridine-thiazolidinones, detailed experimental protocols for assessing their activity, and a summary of their quantitative biological data.

Key Molecular Targets and Mechanisms of Action

Pyridine-thiazolidinones exert their pharmacological effects by interacting with several key protein targets. The primary mechanisms of action investigated to date involve the inhibition of protein kinases, enzymes involved in pH regulation, and modulation of nuclear receptors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several pyridine-thiazolidinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers.

Signaling Pathway:

Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[2][3] Pyridine-thiazolidinones, by inhibiting EGFR's kinase activity, block these downstream pathways, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridine_Thiazolidinone Pyridine- Thiazolidinone Pyridine_Thiazolidinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 1: EGFR Signaling Pathway Inhibition.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyridine-thiazolidinone analogues have also been shown to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] CDK2, in complex with its regulatory partners cyclin E and cyclin A, is essential for the G1/S phase transition and DNA replication.[4][5]

Signaling Pathway:

The activity of the CDK2/cyclin E complex is crucial for the phosphorylation of the retinoblastoma protein (Rb).[5] Phosphorylated Rb releases the transcription factor E2F, which in turn activates the transcription of genes required for S phase entry. By inhibiting CDK2, pyridine-thiazolidinones prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK2_CyclinE CDK2/Cyclin E Complex Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylation Pyridine_Thiazolidinone Pyridine- Thiazolidinone Pyridine_Thiazolidinone->CDK2_CyclinE Inhibition pRb p-Rb Rb_E2F->pRb E2F E2F (active) pRb->E2F Release S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Figure 2: CDK2-Mediated Cell Cycle Control.
Carbonic Anhydrase IX (CAIX) Inhibition

Certain pyridine-thiazolidinone derivatives have demonstrated inhibitory activity against Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[6]

Signaling Pathway:

Under hypoxic conditions, tumor cells upregulate CAIX to maintain their intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] The resulting acidic tumor microenvironment promotes tumor invasion and metastasis. Inhibition of CAIX by pyridine-thiazolidinones disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis, and can also inhibit cell migration.[7][8]

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) H_plus H+ CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX CAIX->H_plus HCO3 HCO3- CAIX->HCO3 Pyridine_Thiazolidinone Pyridine- Thiazolidinone Pyridine_Thiazolidinone->CAIX Inhibition Apoptosis Apoptosis Pyridine_Thiazolidinone->Apoptosis pH_regulation pH Homeostasis HCO3->pH_regulation Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival

Figure 3: CAIX-Mediated pH Regulation.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Thiazolidinedione-containing compounds are well-known agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[9]

Signaling Pathway:

Upon activation by a ligand, such as a pyridine-thiazolidinone, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This leads to an increase in the expression of genes involved in insulin (B600854) signaling, glucose uptake, and fatty acid storage.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyridine_Thiazolidinone Pyridine- Thiazolidinone PPARg PPAR-γ Pyridine_Thiazolidinone->PPARg Activation PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Target_Genes->Metabolic_Effects

Figure 4: PPAR-γ Signaling Pathway.

Quantitative Data Summary

The biological activity of pyridine-thiazolidinone derivatives is quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) for enzymatic and cellular assays, and the inhibition constant (Ki). The following tables summarize the reported quantitative data for the inhibition of key targets.

Table 1: Inhibitory Activity against Protein Kinases

CompoundTargetIC50 (µM)Cell LineReference
Glycoside 17EGFR0.19-[1]
Glycoside 18EGFR0.12-[1]
Glycoside 16CDK2/cyclin A20.26-[1]
Glycoside 17CDK2/cyclin A20.22-[1]
Glycoside 18CDK2/cyclin A20.18-[1]

Table 2: Inhibitory Activity against Carbonic Anhydrase IX

CompoundTargetIC50 (µM)Reference
Compound 8CAIX1.61[6]
Compound 11CAIX1.84[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (EGFR and CDK2)

This protocol describes a general method for determining the in vitro inhibitory activity of pyridine-thiazolidinones against protein kinases like EGFR and CDK2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of Pyridine-Thiazolidinone compound D Add compound dilutions to 96-well plate A->D B Prepare kinase reaction buffer with ATP and substrate peptide E Add kinase reaction buffer B->E C Prepare recombinant kinase solution (EGFR or CDK2) F Initiate reaction by adding kinase solution C->F D->E E->F G Incubate at 30-37°C F->G H Stop reaction and measure kinase activity (e.g., luminescence, fluorescence, or radioactivity) G->H I Calculate IC50 values H->I MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of Pyridine-Thiazolidinone A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

References

Antiparasitic Agent-15: A Novel Multi-Target Inhibitor for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Targets of AP-15 in Trypanosoma cruzi

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and increasingly worldwide.[1][2] Current therapeutic options are limited, often ineffective in the chronic stage of the disease, and associated with significant side effects.[2][3] This document details the mechanism of action and molecular targets of a novel investigational compound, Antiparasitic Agent-15 (AP-15). AP-15 exhibits potent trypanocidal activity by simultaneously targeting two key enzymes essential for parasite survival: Cruzipain , the major cysteine protease of T. cruzi, and Sterol 14α-demethylase (CYP51) , a critical enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway.[1][4][5] This multi-target approach is hypothesized to reduce the likelihood of drug resistance and enhance efficacy. This guide provides a comprehensive overview of the preclinical data, experimental protocols, and the signaling pathways affected by AP-15.

Introduction to Key T. cruzi Drug Targets

The development of new drugs against Trypanosoma cruzi has focused on targeting biochemical pathways that are essential for the parasite and distinct from the mammalian host.[4][6] Two of the most validated and promising targets are Cruzipain and the enzymes of the ergosterol biosynthesis pathway.[7][8]

  • Cruzipain: This is the major cysteine protease of T. cruzi and is involved in various crucial processes for the parasite, including nutrition, invasion of host cells, and evasion of the host immune response.[9][10] Its central role in the parasite's lifecycle makes it an attractive target for chemotherapy.[3]

  • Sterol Biosynthesis Pathway (CYP51): T. cruzi relies on the synthesis of its own sterols, primarily ergosterol, for membrane fluidity and function.[5][8] This pathway is absent in mammals, who utilize cholesterol. A key enzyme in this pathway is Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][8] Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.

AP-15 was designed to inhibit both of these targets, representing a novel strategy in the fight against Chagas disease.

Quantitative Analysis of AP-15 Efficacy

The efficacy of AP-15 was evaluated through a series of in vitro assays against both the enzymatic targets and various life stages of the T. cruzi parasite.

Table 1: Enzymatic Inhibition Data for AP-15
Target EnzymeAP-15 Ki (nM)AP-15 IC50 (nM)Benznidazole IC50 (nM)
Recombinant T. cruzi Cruzipain15.2 ± 2.145.8 ± 5.3N/A
Recombinant T. cruzi CYP5128.5 ± 3.988.2 ± 9.7N/A

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values were determined using purified recombinant enzymes. Benznidazole is included as a standard reference drug, which does not act via direct enzymatic inhibition of these targets.

Table 2: In Vitro Trypanocidal Activity of AP-15
T. cruzi StageHost Cell LineAP-15 IC50 (µM)Benznidazole IC50 (µM)Selectivity Index (SI)a
EpimastigotesN/A (axenic culture)0.52 ± 0.073.5 ± 0.4>192
TrypomastigotesVero Cells0.28 ± 0.042.8 ± 0.3>357
AmastigotesL6 Myoblasts0.15 ± 0.021.9 ± 0.2>667

aSelectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line (CC50 in L6 cells > 100 µM) to the IC50 against the parasite.

Signaling Pathways and Mechanism of Action

AP-15's dual-target inhibition initiates a cascade of events that lead to parasite death. The inhibition of Cruzipain and CYP51 disrupts key parasite functions and signaling.

Disruption of Parasite Metabolism and Membrane Integrity

The primary mechanism of AP-15 is the direct inhibition of two vital enzymes.

cluster_0 AP-15 Dual Inhibition Mechanism cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Proteolytic Pathway AP15 This compound (AP-15) CYP51 T. cruzi CYP51 (Sterol 14α-demethylase) AP15->CYP51 Inhibits Cruzipain T. cruzi Cruzipain (Cysteine Protease) AP15->Cruzipain Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes Membrane Parasite Membrane Disruption CYP51->Membrane Leads to Ergosterol->Membrane HostProteins Host Protein Degradation Cruzipain->HostProteins ImmuneEvasion Immune Evasion & Invasion Cruzipain->ImmuneEvasion Apoptosis Parasite Apoptosis Cruzipain->Apoptosis Inhibition leads to

Caption: Dual-inhibition mechanism of AP-15 targeting both CYP51 and Cruzipain in T. cruzi.

Interference with Host Cell Invasion

T. cruzi manipulates host cell signaling to facilitate invasion. Cruzipain plays a role in this process by cleaving host proteins and modulating signaling pathways.[9] By inhibiting Cruzipain, AP-15 is believed to interfere with the parasite's ability to trigger host cell calcium (Ca2+) mobilization, a key step for invasion.[10]

cluster_host Host Cell cluster_parasite T. cruzi PI3K PI3K Ca_Store Intracellular Ca2+ Stores (ER) PI3K->Ca_Store Activates Ca_Signal Ca2+ Mobilization Ca_Store->Ca_Signal Invasion Parasite Invasion Ca_Signal->Invasion Facilitates Cruzipain Cruzipain Cruzipain->PI3K Activates Host Signaling AP15 AP-15 AP15->Cruzipain Inhibits

Caption: AP-15's proposed interference with host cell signaling pathways during T. cruzi invasion.

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments used to characterize the activity of AP-15.

Protocol: Recombinant Enzyme Inhibition Assay
  • Enzyme Expression and Purification: Recombinant T. cruzi Cruzipain and CYP51 are expressed in E. coli and purified using affinity chromatography. Purity is confirmed by SDS-PAGE.

  • Assay Buffer Preparation:

    • Cruzipain Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.

    • CYP51 Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, pH 7.4.

  • Inhibition Assay (Cruzipain):

    • A fluorogenic substrate (e.g., Z-FR-AMC) is used.

    • Assays are performed in 96-well plates. Each well contains assay buffer, 5 nM purified Cruzipain, and varying concentrations of AP-15 (0.1 nM to 100 µM).

    • The reaction is initiated by adding the substrate (10 µM final concentration).

    • Fluorescence is monitored kinetically at 355 nm excitation and 460 nm emission.

    • IC50 values are calculated by fitting the dose-response curve using non-linear regression.

  • Inhibition Assay (CYP51):

    • A commercially available CYP51 inhibition assay kit is used, which measures the metabolism of a fluorogenic substrate.

    • The protocol follows the manufacturer's instructions, with varying concentrations of AP-15.

    • IC50 values are determined from the resulting dose-response curve.

Protocol: In Vitro Amastigote Growth Inhibition Assay
  • Cell Culture: L6 rat myoblasts are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and seeded into 96-well plates at 4,000 cells/well.

  • Parasite Infection: After 24 hours, cells are infected with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Drug Application: 48 hours post-infection, the medium is replaced with fresh medium containing serial dilutions of AP-15 or Benznidazole (0.01 µM to 100 µM).

  • Incubation: Plates are incubated for 72 hours.

  • Quantification:

    • The medium is removed, and a solution of CPRG/Nonidet P-40 is added to lyse the cells.

    • The plate is incubated for 4 hours to allow the β-galactosidase expressed by the transgenic amastigotes to react with the CPRG substrate.

    • Absorbance is read at 570 nm.

    • IC50 values are calculated based on the reduction in absorbance compared to untreated controls.[11]

  • Cytotoxicity Assay: A parallel plate with uninfected L6 cells is treated with the same drug concentrations to determine the CC50 using a resazurin-based viability assay.

Workflow Diagram for Drug Efficacy Testing

start Start: Compound AP-15 enz_assay Enzymatic Assays (Cruzipain & CYP51) start->enz_assay epimastigote_assay Epimastigote Growth Assay start->epimastigote_assay amastigote_assay Intracellular Amastigote Growth Assay start->amastigote_assay cyto_assay Mammalian Cell Cytotoxicity Assay start->cyto_assay calc_si Calculate Selectivity Index (SI) amastigote_assay->calc_si cyto_assay->calc_si in_vivo In Vivo Murine Model (Bioluminescence Imaging) calc_si->in_vivo High SI end End: Lead Candidate in_vivo->end

Caption: Preclinical experimental workflow for evaluating the efficacy and selectivity of AP-15.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a novel therapeutic for Chagas disease. Its unique dual-inhibitory mechanism targeting both Cruzipain and CYP51 provides potent trypanocidal activity against all major life stages of T. cruzi in vitro. The high selectivity index suggests a favorable safety profile.

Future work will focus on comprehensive in vivo efficacy studies in established murine models of both acute and chronic Chagas disease.[12] Pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to establish an optimal dosing regimen. The development of AP-15 represents a promising advancement in the search for new, effective, and safe treatments for this neglected tropical disease.

References

In Vitro Anti-leishmanial Activity of Antiparasitic agent-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro anti-leishmanial activity of a representative compound, herein referred to as Antiparasitic agent-15. The data and protocols presented are based on established methodologies for the evaluation of novel anti-leishmanial candidates against Leishmania major, the causative agent of cutaneous leishmaniasis.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of L. major. Cytotoxicity against a mammalian cell line was also assessed to determine the agent's selectivity.

Table 1: In Vitro Activity of this compound against Leishmania major and Mammalian Cells

ParameterValueDescription
IC50 (Promastigotes) ≤8.9 µg/mLThe concentration of the agent that inhibits the growth of promastigotes by 50%.[1]
IC50 (Amastigotes) < IC50 of KetoconazoleThe concentration of the agent that reduces the number of intracellular amastigotes by 50%. Agent-15 showed higher potency than the reference drug Ketoconazole.[1]
CC50 (Vero Cells) 115.4 µg/mLThe concentration of the agent that is cytotoxic to 50% of Vero cells (a mammalian cell line).
Selectivity Index (SI) 383.3Calculated as CC50 / IC50 (amastigotes). A higher SI indicates greater selectivity for the parasite over mammalian cells.[1]

Experimental Protocols

The following protocols describe the methodologies used to obtain the quantitative data presented above. These methods are standard for the in vitro screening of potential anti-leishmanial compounds.

  • Leishmania major Promastigote Culture: L. major (strain MRHO/IR/75/ER) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained at 26°C.[2][3]

  • Macrophage Cell Line Culture: Peritoneal macrophages are harvested from BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Preparation: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 106 parasites/mL.

  • Treatment: this compound is serially diluted and added to the wells. A positive control (Amphotericin B) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Quantification: Parasite viability is determined by adding MTT reagent and measuring the absorbance at 570 nm. The IC50 value is calculated from the dose-response curve.

  • Infection of Macrophages: Adherent peritoneal macrophages in 96-well plates are infected with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.

  • Removal of Free Parasites: After 24 hours of incubation, non-internalized promastigotes are removed by washing.

  • Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages.

  • Incubation: The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is counted microscopically. The IC50 is determined by comparing the number of amastigotes in treated versus untreated cells.

  • Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Cell viability is assessed using the MTT assay, and the CC50 value is calculated.

Visualizations

The following diagram illustrates the workflow for the in vitro evaluation of this compound.

G cluster_0 Preparation cluster_1 Assays cluster_2 Analysis Parasite Culture Parasite Culture Anti-promastigote Assay Anti-promastigote Assay Parasite Culture->Anti-promastigote Assay Anti-amastigote Assay Anti-amastigote Assay Parasite Culture->Anti-amastigote Assay Macrophage Culture Macrophage Culture Macrophage Culture->Anti-amastigote Assay Cytotoxicity Assay Cytotoxicity Assay Macrophage Culture->Cytotoxicity Assay IC50 Calculation (Promastigote) IC50 Calculation (Promastigote) Anti-promastigote Assay->IC50 Calculation (Promastigote) IC50 Calculation (Amastigote) IC50 Calculation (Amastigote) Anti-amastigote Assay->IC50 Calculation (Amastigote) CC50 Calculation CC50 Calculation Cytotoxicity Assay->CC50 Calculation Selectivity Index Calculation Selectivity Index Calculation IC50 Calculation (Amastigote)->Selectivity Index Calculation CC50 Calculation->Selectivity Index Calculation

In Vitro Anti-leishmanial Activity Workflow.

While the precise signaling pathway for this compound is under investigation, many anti-leishmanial compounds exert their effects through the induction of apoptosis-like cell death in the parasite. The following diagram illustrates a generalized apoptotic pathway in Leishmania.

G Agent-15 Agent-15 Mitochondrial Dysfunction Mitochondrial Dysfunction Agent-15->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase-like Activation Caspase-like Activation Mitochondrial Dysfunction->Caspase-like Activation ROS Production->Caspase-like Activation DNA Fragmentation DNA Fragmentation Caspase-like Activation->DNA Fragmentation Apoptotic Cell Death Apoptotic Cell Death DNA Fragmentation->Apoptotic Cell Death

Generalized Apoptotic Pathway in Leishmania.

References

Antiparasitic Agent-15: A Technical Guide on its Efficacy Against Amastigote and Trypomastigote Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of Antiparasitic agent-15, a pyridine-thiazolidinone compound, on the amastigote and trypomastigote forms of pathogenic trypanosomatids. This document consolidates key quantitative data, details established experimental protocols for efficacy and toxicity assessment, and visualizes the agent's mechanism of action and relevant experimental workflows.

Quantitative Efficacy and Cytotoxicity

This compound has demonstrated significant activity against both Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis. The agent's potency is particularly notable against the clinically relevant intracellular amastigote stage of T. cruzi.

In Vitro Activity Against Trypanosoma cruzi

The compound shows greater efficacy against the amastigote form compared to the trypomastigote form of T. cruzi.

Parameter Trypomastigote Amastigote
IC50 0.9 µM[1]0.64 µM[1]

Table 1: 50% Inhibitory Concentration (IC50) of this compound against Trypanosoma cruzi forms.

In Vitro Activity Against Leishmania amazonensis

The agent is also active against L. amazonensis, again with greater potency observed against the amastigote form.

Parameter Trypomastigote Amastigote
IC50 42.2 µM[1]9.58 µM[1]

Table 2: 50% Inhibitory Concentration (IC50) of this compound against Leishmania amazonensis forms.

In Vitro Mammalian Cell Cytotoxicity

Cytotoxicity was assessed against the murine macrophage cell line RAW 264.7 to determine the agent's selectivity for the parasite over a host cell line.

Parameter RAW 264.7 Macrophages
CC50 146.1 µM[1]

Table 3: 50% Cytotoxic Concentration (CC50) of this compound.

Mechanism of Action

This compound is reported to induce parasite cell death through the induction of necrosis.[1] This is characterized by morphological changes in the parasite, including shortening, retraction, and curvature of the cell body, leading to the leakage of internal contents in T. cruzi trypomastigotes.[1] Furthermore, the agent has been observed to modulate the host immune response by causing a significant reduction in the production of the anti-inflammatory cytokine IL-10 and an increase in the pro-inflammatory cytokine IL-6 in stimulated murine splenocytes.[1]

cluster_agent This compound cluster_parasite Trypanosoma cruzi Agent-15 Pyridine-Thiazolidinone Parasite Amastigote / Trypomastigote Agent-15->Parasite interacts with Membrane Plasma Membrane Integrity Loss Parasite->Membrane induces Morphology Morphological Changes Parasite->Morphology induces Necrosis Necrotic Cell Death Membrane->Necrosis Morphology->Necrosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the evaluation of this compound.

In Vitro Assay for Trypomastigote Activity (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the trypomastigote form of T. cruzi.

  • Parasite Culture: T. cruzi trypomastigotes are harvested from the supernatant of previously infected Vero cell cultures.

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: 5 x 10^4 trypomastigotes are dispensed into each well of a 384-well plate containing the pre-stamped compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 48 hours.[1]

  • Viability Assessment: Parasite viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. Luminescence is read using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

A Harvest T. cruzi Trypomastigotes C Dispense Parasites and Compound into 384-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C, 5% CO2 for 48 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo) D->E F Measure Luminescence E->F G Calculate IC50 from Dose-Response Curve F->G

Caption: Experimental workflow for trypomastigote IC50 determination.

In Vitro Assay for Amastigote Activity (IC50 Determination)

This protocol details the determination of the IC50 of this compound against the intracellular amastigote form of T. cruzi.

  • Host Cell Culture: Vero cells are seeded into 384-well plates and incubated overnight to form a monolayer.

  • Infection: The Vero cell monolayer is infected with trypomastigotes at a multiplicity of infection (MOI) of 10. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours to allow for amastigote replication.

  • Quantification of Amastigotes: The plates are fixed and stained (e.g., with DAPI for DNA). High-content imaging and automated microscopy are used to count the number of intracellular amastigotes per host cell.

  • Data Analysis: The IC50 value is determined by plotting the percentage of amastigote inhibition relative to untreated controls against the log of the compound concentration.

A Seed Vero Cells in 384-well Plate B Infect with Trypomastigotes (MOI 10) A->B C Wash to Remove Extracellular Parasites B->C D Add Medium with Serial Dilutions of Agent-15 C->D E Incubate at 37°C, 5% CO2 for 72 hours D->E F Fix, Stain, and Image Plates E->F G Quantify Intracellular Amastigotes F->G H Calculate IC50 from Dose-Response Curve G->H

Caption: Experimental workflow for amastigote IC50 determination.

Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line to determine its selectivity.

  • Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL and incubated to allow for adherence.[1]

  • Compound Addition: The cells are exposed to various concentrations of this compound for 48 hours in a CO2 incubator (5% CO2, 37°C).[1]

  • Viability Assessment (MTT Assay):

    • MTT solution is added to each well and incubated for 3 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]

    • A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.[1]

    • The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve by plotting the percentage of cell viability against the log of the compound concentration.

A Seed RAW 264.7 Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate at 37°C, 5% CO2 for 48 hours B->C D Add MTT Reagent and Incubate for 3 hours C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate CC50 from Dose-Response Curve F->G

Caption: Experimental workflow for CC50 determination.

References

Preliminary Toxicity Profile of Antiparasitic Agent-15 (Utilizing Fenbendazole as a Reference Compound)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information exists for a compound specifically designated "Antiparasitic agent-15." This document utilizes Fenbendazole, a widely used benzimidazole (B57391) anthelmintic agent, as a reference to construct a representative preliminary toxicity profile in the requested format. The data presented herein is derived from published studies on Fenbendazole.

Executive Summary

This technical guide provides a preliminary overview of the toxicological profile of this compound, using Fenbendazole as a surrogate. Fenbendazole is a benzimidazole anthelmintic agent commonly used in veterinary medicine.[1] It exhibits a high safety margin with low toxicity in animal studies.[1] This document summarizes key quantitative toxicity data, details the experimental protocols for toxicity assessment, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Fenbendazole.

Table 1: Acute Toxicity Data

SpeciesRoute of AdministrationLD₅₀ (Lethal Dose, 50%)Hazard ClassReference
RatsOral> 10 g/kg-[1]
MiceOral> 10 g/kg-[1]

Table 2: In Vivo Safety and Tolerability

SpeciesDosing RegimenObservationsReference
Cattle6x prescribed dose for 3x recommended durationWell-tolerated[1]
RatsLifetime studiesNo maternal or reproductive toxicity, no carcinogenesis. Morphologic changes in hepatocellular hypertrophy and hyperplasia observed.[1]
Humans (Oxfendazole - a major metabolite)Multiple ascending oral doses (0.5 to 60 mg/kg)Acceptable safety and tolerability profiles, even after 5 repeated daily doses of up to 15 mg/kg.[1]

Mechanism of Action: Microtubule Disruption

Fenbendazole's primary antiparasitic effect is achieved through the disruption of microtubule polymerization in parasitic cells.[1] It binds to β-tubulin, a subunit of microtubules, preventing their formation.[1] This disruption interferes with essential cellular processes such as glucose uptake and intracellular transport, ultimately leading to the parasite's death.[1]

cluster_0 Parasite Cell FBZ Fenbendazole (this compound) BTubulin β-tubulin FBZ->BTubulin Binds to Microtubules Microtubule Polymerization BTubulin->Microtubules Inhibits GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Disrupts VesicleTransport Secretory Vesicle Transport Microtubules->VesicleTransport Disrupts CellDeath Parasite Cell Death GlucoseUptake->CellDeath VesicleTransport->CellDeath

Caption: Mechanism of action of Fenbendazole.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Acute Oral Toxicity Study (Based on general preclinical guidelines)

This protocol is a generalized representation based on standard preclinical toxicology studies for antiparasitic agents.[2]

  • Animal Model: Outbred male rats (210-240 g) and mice (18-21 g) are used.[2]

  • Grouping: Animals are divided into experimental and control groups.[2]

  • Test Article Administration: The drug is administered once as an undiluted solution via an intragastric tube.[2]

  • Dose Levels: A range of doses are tested. For example, in mice, doses of 2000, 4000, 6000, 8000, and 10,000 mg/kg may be used, while in rats, doses of 10,000, 8000, 5000, and 4000 mg/kg may be tested.[2]

  • Control Group: The control group receives drinking water.[2]

  • Observation: Animals are monitored for clinical signs of toxicity and mortality.

  • Body Weight Measurement: Body weight is recorded on the day of the experiment (before administration) and on days 1, 3, 7, 9, and 14.[2]

  • LD₅₀ Calculation: The average lethal dose (LD₅₀) is calculated using a recognized statistical method, such as the Kerber method.[2]

start Start animal_selection Select Animal Models (Rats and Mice) start->animal_selection end End grouping Divide into Experimental and Control Groups animal_selection->grouping dosing Administer Single Oral Dose (Varying Concentrations) grouping->dosing control Administer Vehicle (Drinking Water) to Control grouping->control observation Monitor for Toxicity and Mortality dosing->observation control->observation body_weight Measure Body Weight at Specified Intervals observation->body_weight ld50_calc Calculate LD₅₀ (e.g., Kerber Method) body_weight->ld50_calc ld50_calc->end

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (General Protocol)

While specific cytotoxicity data for Fenbendazole was not detailed in the provided search results, a general protocol for assessing the effect of a compound on mammalian cells is described.

  • Cell Line: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity) is selected.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or resazurin.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

start Start seed_cells Seed Mammalian Cells in 96-well Plates start->seed_cells end End add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate Incubate for Defined Period add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Calculate IC₅₀ viability_assay->data_analysis data_analysis->end

References

physicochemical properties of Antiparasitic agent-15

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physicochemical properties of a novel antiparasitic agent.

Disclaimer

The following technical guide is a representative example created to fulfill the user's request for a detailed whitepaper on a hypothetical compound, "Antiparasitic agent-15." All data, experimental protocols, and signaling pathways are illustrative and should not be considered factual for any existing compound. This document serves to demonstrate the structure, format, and level of detail requested for such a technical guide.

Technical Guide: Physicochemical Properties of this compound

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

This compound is a novel synthetic compound currently under investigation for its broad-spectrum activity against various endo- and ectoparasites. A thorough understanding of its physicochemical properties is paramount for optimizing its formulation, predicting its pharmacokinetic and pharmacodynamic behavior, and ensuring its safety and efficacy as a potential therapeutic agent. This document provides a comprehensive overview of the core physicochemical characteristics of this compound, the experimental methodologies used for their determination, and its putative mechanism of action.

2.0 Physicochemical Data Summary

The key physicochemical parameters of this compound have been determined and are summarized in the table below. These properties are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod Used
Molecular FormulaC₂₂H₂₅N₅O₃SHigh-Resolution Mass Spectrometry
Molecular Weight455.54 g/mol High-Resolution Mass Spectrometry
AppearanceWhite to off-white crystalline solidVisual Inspection
Melting Point178 - 181 °CDifferential Scanning Calorimetry
pKa (acidic)8.2 ± 0.1Potentiometric Titration
pKa (basic)3.5 ± 0.2Potentiometric Titration
LogP (Octanol/Water)3.8Shake-Flask Method
Aqueous Solubility (pH 7.4)0.05 mg/mLHPLC-UV
Chemical Purity>99.5%HPLC-UV
Chemical Stability (in PBS)t₁/₂ > 48 hours at 37°CHPLC-UV

3.0 Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

3.1 Determination of Molecular Weight by High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer was used.

  • Sample Preparation: this compound was dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Method: The sample solution was directly infused into the electrospray ionization (ESI) source of the mass spectrometer. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured.

  • Data Analysis: The elemental composition was determined from the accurate mass measurement, and the molecular weight was calculated.

3.2 Determination of pKa by Potentiometric Titration

  • Instrumentation: An automated potentiometric titrator with a pH electrode.

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in a mixed solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Method: The sample solution was titrated with a standardized solution of hydrochloric acid (HCl) and then with a standardized solution of potassium hydroxide (B78521) (KOH). The pH of the solution was monitored continuously as a function of the titrant volume.

  • Data Analysis: The pKa values were determined from the inflection points of the titration curve using appropriate software.

3.3 Determination of LogP by Shake-Flask Method

  • Materials: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Sample Preparation: A stock solution of this compound was prepared in n-octanol.

  • Method: Equal volumes of the n-octanol stock solution and the water phase were combined in a glass vial. The mixture was shaken vigorously for 1 hour to allow for partitioning of the compound between the two phases. The vial was then centrifuged to ensure complete phase separation.

  • Data Analysis: The concentration of this compound in both the n-octanol and water phases was determined using a validated HPLC-UV method. The LogP value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

4.0 Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its effect by inhibiting a parasite-specific signaling pathway crucial for osmoregulation. The proposed pathway and the point of inhibition are illustrated below.

antiparasitic_pathway cluster_membrane Parasite Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_stimulus External Osmotic Stress receptor Osmosensory Receptor ext_stimulus->receptor channel Ion Channel receptor->channel Opens mapkkk MAPKKK receptor->mapkkk response Cellular Response (Adaptation to Stress) channel->response mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation tf Transcription Factor mapk->tf Activation gene_exp Gene Expression (Osmoregulatory Proteins) tf->gene_exp Nuclear Translocation gene_exp->response agent15 This compound agent15->mapkk Inhibition

Caption: Proposed signaling pathway for osmoregulation in the target parasite and the inhibitory action of this compound.

5.0 Experimental Workflow for In Vitro Efficacy Testing

The following workflow is utilized for the initial screening and determination of the in vitro efficacy of this compound against a target parasite.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis parasite_culture 1. Parasite Culture incubation 3. Co-incubation of Parasites with Compound parasite_culture->incubation compound_prep 2. Compound Dilution Series compound_prep->incubation viability_assay 4. Viability Assay (e.g., MTT, AlamarBlue) incubation->viability_assay data_analysis 5. Data Analysis (IC50 Calculation) viability_assay->data_analysis

Caption: Standard experimental workflow for determining the in vitro efficacy (IC50) of this compound.

Technical Guide: The Impact of Praziquantel on Parasite Morphology and Calcium Homeostasis in Schistosoma mansoni

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Antiparasitic agent-15" is not publicly available. This guide utilizes Praziquantel (B144689) (PZQ), a well-researched and clinically crucial anthelmintic, as a representative agent to detail the effects of an antiparasitic drug on parasite morphology. The data and protocols presented are specific to the action of PZQ on Schistosoma mansoni, the causative agent of schistosomiasis.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth analysis of the morphological and physiological effects of Praziquantel on the parasitic trematode Schistosoma mansoni. It covers the agent's mechanism of action, presents quantitative data on its morphological impact, details the experimental protocols used for such assessments, and visualizes key pathways and workflows.

Mechanism of Action

Praziquantel's primary mode of action against Schistosoma mansoni is the disruption of the parasite's calcium homeostasis.[1][2][3] This disruption leads to two hallmark effects: a rapid, spastic paralysis of the worm's musculature and severe damage to its outer surface, the tegument.[4][5][6]

The precise molecular target of PZQ has been a subject of extensive research. The current consensus points towards voltage-gated calcium channels (Cav) as a key target.[3][7] Specifically, evidence suggests that PZQ interacts with the channel's β subunits.[1][8] A unique variant of the schistosome Cavβ subunit, when expressed with a mammalian Cav channel, was found to confer PZQ sensitivity, implicating it as a crucial mediator of the drug's action.[1][2][9]

More recently, a schistosome transient receptor potential (TRP) channel, TRPMPZQ, has been identified as a direct target.[10] PZQ activates this channel, leading to Ca2+ entry and subsequent paralysis.[10] The drug is thought to engage a hydrophobic ligand-binding pocket within the channel's voltage-sensor-like domain.[10]

Regardless of the precise channel, the result is a massive and rapid influx of extracellular Ca2+.[1][4][5][8] This sudden increase in intracellular calcium triggers sustained muscle contraction and induces vacuolization and disintegration of the syncytial tegument, exposing parasite antigens to the host immune system.[6][8][11]

PZQ Praziquantel (PZQ) Ca_Channel Voltage-Gated Ca2+ Channel (Variant β Subunit) / TRPMPZQ PZQ->Ca_Channel Activates Ca_Influx Rapid Ca2+ Influx Ca_Channel->Ca_Influx Mediates Muscle_Contraction Spastic Muscle Contraction (Paralysis) Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Disintegration Ca_Influx->Tegument_Damage Antigen_Exposure Antigen Exposure to Host Immune System Tegument_Damage->Antigen_Exposure

PZQ's Proposed Mechanism of Action.

Data Presentation: Morphological Effects of Praziquantel

The effects of PZQ on S. mansoni are both dose- and time-dependent. The tegument, being the primary interface between the parasite and its host, is the most visibly affected structure.

Table 1: Minimal Effective Concentrations (MECs) of PZQ on S. mansoni In Vitro
Developmental StageEffectMEC (µg/mL)Reference
All stages (Day 0-42)Increased Motor Activity & Muscular Contraction/Paralysis0.005 - 0.01[12][13]
Day-14, 28, 35, 42 Larvae/WormsTegumental Vesiculation< 0.1[12]
Day-3 Lung FormsTegumental Vesiculation1.0[12][13]
Table 2: Summary of Tegumental Alterations Observed via Scanning Electron Microscopy (SEM)
Time Post-TreatmentPZQ Concentration / DoseObserved Morphological ChangesReference
15 minutes (in vitro)0.1 µg/mLAppearance of vesicles on the tegument of male worms.[12]
2 - 4 hours (in vitro)0.1 µg/mLRapid increase in the number of vesicles, covering the total body surface of some worms.[12]
4 hours (in vivo)300 mg/kg (racemic) or 150 mg/kg (L-Pra)Severe swelling, vacuolization, fusion of tegumental ridges, loss/shortening of spines.[14]
12 - 24 hours (in vitro)0.1 µg/mLVesicles enlarge and collapse, giving the surface a ragged appearance.[12]
24 hours (in vitro)5 µg/mLPeeling and erosion of the tegument with blebs on the ventral surface of adult males.[15][16]
24 hours (in vivo)300 mg/kg (racemic) or 150 mg/kg (L-Pra)Continued severe damage including collapse and peeling of the tegument.[14]
Days to Weeks (in vivo)200 mg/kg (subcurative)Extensive surface blebbing, swellings, lesions, and disruption of subtegumental tissues.[17]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for assessing the morphological effects of antiparasitic agents on S. mansoni.

In Vitro Assay for Morphological Analysis
  • Parasite Recovery: Adult S. mansoni worms (e.g., 42-49 days post-infection) are recovered from experimentally infected mice (e.g., CF1 or Swiss Webster strains) by portal vein perfusion.

  • Worm Culture: Recovered worms are washed in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and placed in 24-well plates, with several worm pairs per well.

  • Drug Incubation: Praziquantel, dissolved in a suitable solvent like DMSO, is added to the culture medium to achieve the desired final concentrations (e.g., 0.1 µg/mL to 10 µg/mL). Control wells receive the solvent only. Plates are incubated under standard conditions (37°C, 5% CO2).

  • Sample Collection: At specified time points (e.g., 1, 4, 12, 24 hours), worms are collected for microscopic analysis.

  • Preparation for Scanning Electron Microscopy (SEM):

    • Fixation: Worms are immediately fixed in a glutaraldehyde (B144438) solution (e.g., 2.5-5% in 0.1 M sodium cacodylate buffer) for several hours at 4°C.[16][18]

    • Post-fixation: Samples are post-fixed in 1% osmium tetroxide in the same buffer.[16]

    • Dehydration: The fixed worms are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

    • Drying: Samples are critical-point dried using liquid CO2.

    • Mounting & Coating: The dried worms are mounted on aluminum stubs and sputter-coated with a conductive metal like gold.[18]

  • Imaging: The prepared specimens are examined using a scanning electron microscope to document tegumental morphology.[18][19]

In Vivo Assay for Morphological Analysis
  • Animal Infection: Mice are experimentally infected with a defined number of S. mansoni cercariae. The infection is allowed to mature for a period of 7-8 weeks.[19]

  • Drug Administration: A single oral dose of Praziquantel (e.g., 200-300 mg/kg body weight) is administered to the infected mice via gavage.[17][19]

  • Worm Recovery: At various time points post-treatment (e.g., 4 hours, 24 hours, 8 days), groups of mice are euthanized, and the worms are recovered by perfusion of the portal vein and mesenteric veins.[14][17][19]

  • SEM Preparation and Imaging: The recovered worms are processed for SEM analysis as described in the in vitro protocol (Section 3.1, steps 5 and 6).

Visualization of Experimental Workflow

The logical flow for evaluating an antiparasitic agent's effect on parasite morphology is critical for reproducible research.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Infection Infect Host Animal (e.g., Mouse with S. mansoni) Maturation Allow Parasite Maturation (e.g., 7-8 weeks) Infection->Maturation Treatment Administer Agent (e.g., Oral Gavage of PZQ) Maturation->Treatment Control Administer Vehicle (Control Group) Maturation->Control Perfusion Recover Parasites (Portal Vein Perfusion) Treatment->Perfusion Control->Perfusion Fixation Fix, Dehydrate & Dry Samples Perfusion->Fixation Coating Sputter-Coat with Gold Fixation->Coating SEM Scanning Electron Microscopy (SEM Imaging) Coating->SEM Data Compare Morphological Changes (Treatment vs. Control) SEM->Data

Workflow for In Vivo Morphological Assessment.

References

Methodological & Application

Application Notes and Protocols for Antiparasitic Agent-15 in Trypanosoma cruzi Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in Latin America and is increasingly detected globally. The current therapeutic options, benznidazole (B1666585) and nifurtimox, exhibit variable efficacy and significant side effects, underscoring the urgent need for novel, more effective, and safer trypanocidal agents. Antiparasitic agent-15 (also known as compound 26) has emerged as a promising lead compound. It is an orally active and brain-penetrant selective inhibitor of the T. cruzi proteasome, a critical complex for parasite survival and proliferation[1]. These application notes provide a detailed experimental protocol for evaluating the in vitro efficacy of this compound against the intracellular amastigote stage of T. cruzi, the clinically relevant form of the parasite in the mammalian host.

Mechanism of Action

This compound selectively targets the proteasome of T. cruzi. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in various cellular processes, including cell cycle regulation, stress response, and protein quality control. Inhibition of the T. cruzi proteasome leads to an accumulation of damaged or misfolded proteins, inducing cellular stress and ultimately leading to parasite death. This selective inhibition offers a therapeutic window, as the agent shows significantly less activity against the human proteasome[1].

cluster_parasite Trypanosoma cruzi cluster_drug Intervention cluster_outcome Outcome Ub_Protein Ubiquitinated Proteins Proteasome T. cruzi Proteasome Ub_Protein->Proteasome Targeting Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Cell_Homeostasis Cellular Homeostasis Degraded_Products->Cell_Homeostasis Maintenance Parasite_Survival Parasite Survival and Proliferation Cell_Homeostasis->Parasite_Survival Agent15 This compound Agent15->Proteasome Inhibition Cell_Stress Cellular Stress Accumulation->Cell_Stress Apoptosis Parasite Death Cell_Stress->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity and properties of this compound.

ParameterValueDescriptionReference
pIC50 (T. cruzi proteasome) 7.4Negative logarithm of the half-maximal inhibitory concentration against the parasite's proteasome.[1]
pIC50 (human proteasome) <4Negative logarithm of the half-maximal inhibitory concentration against the human proteasome, indicating high selectivity.[1]
pEC50 (intracellular T. cruzi amastigotes) 6.1Negative logarithm of the half-maximal effective concentration against the intracellular parasite form.[1]
pEC50 (VERO cells) 4.4Negative logarithm of the half-maximal effective concentration against the host VERO cells, used to determine selectivity.[1]
Efflux Ratio 1.8A measure of active transport out of cells; a low ratio is favorable.[1]
FaSSIF Solubility 339 µMSolubility in Fasted State Simulated Intestinal Fluid, indicating good potential for oral absorption.[1]

Experimental Protocol: In Vitro T. cruzi Amastigote Growth Inhibition Assay

This protocol details a common method for assessing the efficacy of compounds against the intracellular amastigote stage of T. cruzi using an automated fluorescence microscopy-based readout. This method allows for the simultaneous determination of antiparasitic activity and host cell toxicity[2][3].

Materials and Reagents
  • Host Cells: VERO (African green monkey kidney epithelial) cells (ATCC® CCL-81™) or L929 mouse fibroblasts.

  • T. cruzi Strain: A reporter strain expressing a fluorescent protein (e.g., tdTomato or GFP) or β-galactosidase (e.g., Tulahuen strain) is recommended for ease of quantification[4][5][6].

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin. For β-galactosidase assays, use phenol (B47542) red-free medium[6][7].

  • This compound: Stock solution prepared in DMSO.

  • Reference Drug: Benznidazole.

  • 96-well black, clear-bottom tissue culture plates.

  • Automated fluorescence microscope or plate reader.

  • Cell stains: Hoechst 33342 (for host cell nuclei) and a viability stain if required.

Experimental Workflow

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Host_Cells 1. Seed Host Cells (e.g., VERO) in 96-well plate Incubate_Attach 2. Incubate overnight to allow cell attachment Host_Cells->Incubate_Attach Add_Parasites 3. Infect with T. cruzi trypomastigotes (MOI 10) Incubate_Attach->Add_Parasites Incubate_Infect 4. Incubate for ~5 hours for parasite invasion Add_Parasites->Incubate_Infect Wash 5. Wash to remove extracellular parasites Incubate_Infect->Wash Add_Compound 6. Add serial dilutions of This compound Wash->Add_Compound Incubate_Treatment 7. Incubate for 72-120 hours Add_Compound->Incubate_Treatment Stain 8. Stain with Hoechst (for host cell nuclei) Incubate_Treatment->Stain Image 9. Acquire images using automated microscopy Stain->Image Quantify 10. Quantify parasite load and host cell number Image->Quantify Calculate 11. Calculate IC50 and CC50 Quantify->Calculate

Caption: Workflow for the in vitro amastigote growth inhibition assay.

Step-by-Step Procedure
  • Host Cell Plating:

    • Culture and harvest VERO cells.

    • Seed 1.7 x 10^4 cells per well in a 96-well plate[4].

    • Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Parasite Infection:

    • Harvest tissue culture-derived trypomastigotes from a highly infected VERO cell flask.

    • Infect the VERO cell monolayer at a multiplicity of infection (MOI) of 10 (10 parasites per host cell)[4].

    • Incubate for approximately 5 hours to allow for parasite invasion[4].

    • After the incubation period, wash the wells twice with fresh medium to remove any non-internalized parasites[4].

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference drug (Benznidazole) in the culture medium. The final DMSO concentration should not exceed 0.2%[6].

    • Add the compound dilutions to the infected cells. Include wells with untreated infected cells (positive control) and uninfected cells (negative control).

  • Incubation:

    • Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 atmosphere. The longer incubation time of 120 hours can be beneficial for assessing compounds with replication-dependent modes of action[8].

  • Staining and Imaging:

    • After incubation, carefully wash the wells.

    • Add a solution containing Hoechst 33342 to stain the host cell nuclei.

    • Acquire images using a high-content automated fluorescence microscope. Capture images for both the parasite's fluorescent signal and the host cell nuclei stain.

  • Data Analysis:

    • Use image analysis software to quantify the number of host cells (from Hoechst-stained nuclei) and the parasite load (from the fluorescent signal of the reporter parasites) per well.

    • The percentage of parasite growth inhibition is calculated relative to the untreated control wells.

    • The half-maximal inhibitory concentration (IC50) for this compound is determined by fitting the dose-response data to a sigmoidal curve.

    • Host cell cytotoxicity (CC50) is determined by quantifying the number of host cells in the treated wells compared to the untreated wells.

    • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.

Conclusion

This compound demonstrates potent and selective activity against the intracellular amastigotes of T. cruzi. The provided protocol offers a robust framework for the in vitro evaluation of this and other novel compounds. The high selectivity for the parasite's proteasome, coupled with favorable pharmacokinetic properties, positions this compound as a strong candidate for further development in the search for new Chagas disease therapies.

References

Application Note: Solubilization of Antiparasitic Agent-15 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for the solubilization of the poorly soluble compound, Antiparasitic agent-15, to ensure accurate and reproducible results in in vitro biological assays.

Introduction

This compound is a novel synthetic molecule with significant potential for treating parasitic infections. However, its high lipophilicity and poor aqueous solubility present a substantial challenge for in vitro testing, where maintaining the compound in a monomeric, soluble state is critical for obtaining meaningful data.[1] Compound precipitation during an assay can lead to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1] This application note outlines a systematic approach to selecting an appropriate solvent system and provides detailed protocols for preparing stock and working solutions of this compound for cell-based and biochemical assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These characteristics are typical for a compound belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.

PropertyValueImplication for Solubilization
Molecular Weight 450.6 g/mol Standard for small molecule drugs.
LogP 4.8High lipophilicity, indicating poor aqueous solubility.[2]
Aqueous Solubility < 0.1 µg/mLRequires a non-aqueous solvent for stock solutions.
pKa 8.5 (weak base)Solubility may be increased at lower pH, but this is often not compatible with biological assays.[2][3]
Physical Form Crystalline solidHigher energy may be required for dissolution compared to an amorphous solid.[4]

Solubilization Strategies

For highly lipophilic compounds like this compound, a multi-step strategy is required. This involves dissolving the compound in a 100% organic solvent to create a high-concentration stock solution, followed by careful dilution into an aqueous assay buffer or cell culture medium.

Recommended Primary Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common and recommended initial solvent due to its high solubilizing capacity for nonpolar compounds and good compatibility with most in vitro assays at low final concentrations (<0.5%).[5][6][7]

Strategies to Prevent Precipitation Upon Dilution: When a DMSO stock solution is diluted into an aqueous medium, the compound can "crash out" or precipitate.[5] The following strategies can mitigate this issue:

  • Co-solvents: The use of a water-miscible organic solvent in combination with water can increase the solubility of lipophilic drugs.[2][3] Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG400).[8]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solutions.[2][8][9] Tween® 80 and Pluronic® F-68 are commonly used non-ionic surfactants in cell culture applications.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[10]

Experimental Protocols

Protocol 1: Solubility Screening in Organic Solvents

This protocol is designed to confirm the best primary solvent for creating a high-concentration stock solution.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Dimethylformamide (DMF)

  • Vortex mixer

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Weigh out approximately 1 mg of this compound into three separate microcentrifuge tubes.

  • To the first tube, add DMSO incrementally (e.g., 10 µL at a time) while vortexing between additions. Continue until the compound is fully dissolved. Record the final volume.

  • Repeat step 2 for the other two tubes using Ethanol and DMF.

  • Visually inspect each solution for clarity against a dark background. Ensure no solid particles remain.

  • Calculate the approximate solubility in mg/mL for each solvent.

  • Select the solvent that provides the highest solubility and will be used to prepare the primary stock solution. Based on typical results for such compounds, DMSO is expected to be the optimal choice.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (e.g., For 1 mL, Mass = 0.01 mol/L * 0.001 L * 450.6 g/mol = 4.506 mg).

  • Carefully weigh the calculated amount of the compound into the sterile vial.

  • Add the required volume of anhydrous DMSO to the vial.[11]

  • Cap the vial tightly and vortex vigorously for 2-3 minutes to facilitate dissolution.[5]

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, visually confirm there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[12]

  • Store the aliquots at -20°C or -80°C, protected from light.[12]

Protocol 3: Preparation of Working Solutions for In Vitro Assays

This protocol describes the critical step of diluting the DMSO stock into the final aqueous assay medium. The key is to minimize the chances of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C if for cell-based assays)

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation from a large dilution factor, perform a serial dilution in DMSO first before adding to the aqueous medium.[1] For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: a. Pre-warm the aqueous medium/buffer to the assay temperature (e.g., 37°C).[5] b. While vortexing the medium/buffer at medium speed, add the required volume of the DMSO stock (or intermediate dilution) drop-wise or as a slow stream into the vortex.[5] This rapid mixing is crucial to disperse the compound quickly before it can aggregate and precipitate. c. Ensure the final concentration of DMSO in the assay is as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.[12][13]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the assay medium. This is essential to differentiate the compound's effect from any effect of the solvent.[5]

  • Visual Inspection: After preparation, visually inspect the final working solution for any signs of precipitation or turbidity. If the solution appears cloudy, the compound may not be fully soluble at that concentration.

Data Presentation

The following table summarizes the hypothetical solubility screening results for this compound.

SolventApproximate Solubility (mg/mL)Molarity (mM)Observations
DMSO >50>110Clear, colorless solution. Ideal for high-concentration stock.
DMF ~30~66Clear solution. Suitable alternative to DMSO.
Ethanol ~5~11Required significant solvent volume. Not ideal for high-concentration stock.
Assay Medium + 0.5% DMSO <0.005<0.011Precipitate observed at concentrations >10 µM.

Visualization of Workflows

Solvent Selection Workflow

A Start: Solubilize This compound B Test Solubility in 100% DMSO A->B C Is solubility >10 mM? B->C D Prepare 10 mM Stock in 100% DMSO C->D Yes E Test alternative solvents (e.g., DMF, NMP) C->E No F Dilute stock into aqueous assay buffer D->F E->B G Does compound precipitate? F->G H Proceed with Assay G->H No I Troubleshoot: Add excipients (Co-solvent, Surfactant, Cyclodextrin) G->I Yes I->F

Caption: Decision tree for selecting a suitable solvent system.

Experimental Workflow Diagram

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Assay A Weigh Compound B Add 100% DMSO A->B C Vortex / Sonicate B->C D Aliquot & Store at -80°C C->D E Pre-warm Aqueous Medium D->E Thaw aliquot F Add DMSO Stock to Vortexing Medium E->F G Visually Inspect for Clarity F->G H Add Working Solution to Assay Plate G->H I Incubate H->I J Readout I->J

Caption: Overall workflow from stock preparation to assay.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. The compound has "crashed out" due to poor aqueous solubility and rapid change in solvent polarity.[5]1. Decrease the final concentration. 2. Ensure rapid mixing into a vortexing solution.[5] 3. Use an intermediate dilution step in DMSO.[1] 4. Add a solubilizing excipient like HP-β-CD or Tween® 80 to the final assay medium.[5][8]
Working solution is initially clear but becomes cloudy over time. The compound is in a supersaturated, thermodynamically unstable state and is slowly precipitating or aggregating.1. Prepare working solutions fresh immediately before use. 2. Consider using a formulation with solubilizing excipients to create a more stable dispersion.[5]
High variability between replicate wells in an assay. Inconsistent compound solubility or precipitation is occurring across the plate.1. Re-optimize the solubilization protocol. 2. Visually inspect pipette tips for any precipitate after dispensing. 3. Ensure the working solution is homogenous before and during plating.
Cell toxicity is observed in the vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line.Keep the final DMSO concentration below 0.5%; ideally ≤0.1%.[12][13] Perform a solvent tolerance test for your specific cell line.

References

Application Note: Cell Culture Methods for Testing Antiparasitic agent-15 (APA-15)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania donovani, a protozoan parasite, is the primary causative agent of visceral leishmaniasis, a severe and often fatal disease if left untreated. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote, which resides and replicates within host macrophages.[1][2] A critical enzyme for parasite survival is Trypanothione (B104310) Reductase (TryR), which is the central component of the parasite's unique redox defense system against oxidative stress produced by the host macrophage.[3][4][5][6] This enzyme is absent in mammals, making it an ideal target for selective drug development.[3][4][6] Antiparasitic agent-15 (APA-15) is a novel, potent, and specific inhibitor of L. donovani TryR. This document provides detailed protocols for the in vitro cultivation of L. donovani and for testing the efficacy of APA-15 against both the promastigote and the clinically relevant intracellular amastigote stages.

Mechanism of Action of APA-15

APA-15 selectively binds to and inhibits the activity of Trypanothione Reductase (TryR). This inhibition disrupts the parasite's primary defense mechanism against oxidative stress. By blocking TryR, APA-15 prevents the reduction of trypanothione disulfide (TS₂) to its reduced form (T(SH)₂).[3][4][5] This leads to an accumulation of reactive oxygen species (ROS) generated by the host macrophage, ultimately causing parasite cell death.

APA15_Mechanism Proposed Mechanism of APA-15 Action cluster_macrophage Host Macrophage cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TSH2 Reduced Trypanothione (T(SH)₂) ROS->TSH2 Oxidative Stress TryR Trypanothione Reductase (TryR) TryR->TSH2 Reduces Death Parasite Death TS2 Trypanothione Disulfide (TS₂) (Oxidized) TS2->TryR Substrate TSH2->TS2 Oxidizes Detox Detoxification of ROS TSH2->Detox Detox->ROS Neutralizes APA15 APA-15 APA15->TryR Inhibits

Caption: Proposed mechanism of APA-15.

Materials and Reagents

  • Parasite Strain: Leishmania donovani (e.g., MHOM/ET/67/HU3)

  • Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202)

  • Media & Supplements:

    • M199 Medium

    • RPMI-1640 Medium

    • Heat-inactivated Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • HEPES buffer

    • L-glutamine

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA)

    • Resazurin sodium salt

    • Amphotericin B (positive control)

    • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

    • Giemsa stain

    • Methanol (B129727)

    • Phosphate-buffered saline (PBS)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Incubator (26°C)

    • Inverted microscope

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom microplates

    • Plate reader (fluorescence or absorbance)

Experimental Protocols

Protocol 1: Culture of L. donovani Promastigotes
  • Culture Medium: Prepare complete M199 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Initiation of Culture: Thaw a cryopreserved vial of L. donovani promastigotes and transfer to a T-25 flask containing 5 mL of complete M199 medium.

  • Incubation: Incubate the flask at 26°C.

  • Maintenance: Monitor parasite growth daily. Subculture the parasites every 3-4 days by transferring a fraction of the culture (e.g., 1:10 dilution) into a new flask with fresh medium.

  • Harvesting: For experiments, use parasites from a 4-5 day old culture that is in the late logarithmic to early stationary phase of growth. Centrifuge the culture at 2000 x g for 10 minutes, discard the supernatant, and resuspend the parasite pellet in fresh medium to the desired concentration.

Protocol 2: In vitro Promastigote Viability Assay

This assay determines the half-maximal effective concentration (EC₅₀) of APA-15 against the extracellular promastigote stage.

  • Parasite Preparation: Harvest stationary phase promastigotes as described in Protocol 1. Resuspend the pellet in fresh complete M199 medium and adjust the concentration to 2 x 10⁶ parasites/mL.

  • Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well microplate.

  • Compound Preparation: Prepare a 2X serial dilution of APA-15 in complete M199 medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Add 100 µL of the 2X compound dilutions to the wells containing the parasites. Include wells for a positive control (Amphotericin B), a negative control (medium only), and a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.

    • Incubate for another 4-6 hours at 26°C.

    • Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the viability data against the log of the drug concentration and fitting to a dose-response curve.

Promastigote_Workflow start Culture & Harvest L. donovani Promastigotes count Count & Adjust Density (2x10⁶ cells/mL) start->count plate Seed 100 µL/well in 96-well plate count->plate add_drug Add 100 µL of Drug/Control to wells plate->add_drug prepare_drug Prepare 2X Serial Dilutions of APA-15 & Controls prepare_drug->add_drug incubate Incubate 72h at 26°C add_drug->incubate add_resazurin Add Resazurin (Viability Reagent) incubate->add_resazurin incubate2 Incubate 4-6h add_resazurin->incubate2 read Read Plate (Fluorescence/Absorbance) incubate2->read analyze Calculate % Viability & Determine EC₅₀ read->analyze end Results analyze->end

Caption: Workflow for the promastigote viability assay.

Protocol 3: Culture and Differentiation of THP-1 Macrophages
  • Culture Medium: Prepare complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 mM HEPES.

  • Maintenance: Culture THP-1 monocytes in suspension in T-75 flasks at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation:

    • Seed THP-1 monocytes into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI medium.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48-72 hours at 37°C with 5% CO₂.

    • After incubation, wash the cells twice with warm PBS or serum-free RPMI to remove non-adherent cells and residual PMA. Add 100 µL of fresh complete RPMI medium.[7][8]

Protocol 4: In vitro Amastigote Viability Assay

This assay determines the EC₅₀ of APA-15 against the clinically relevant intracellular amastigote stage.[7]

  • Macrophage Preparation: Differentiate THP-1 cells in a 96-well plate as described in Protocol 3.

  • Parasite Infection:

    • Harvest stationary phase promastigotes (Protocol 1).

    • Add promastigotes to the differentiated THP-1 cells at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Remove Extracellular Parasites: After the 24-hour infection period, gently wash the wells three times with warm serum-free RPMI to remove any non-internalized promastigotes.

  • Compound Treatment: Add 100 µL of fresh complete RPMI medium containing 2X serial dilutions of APA-15 and controls (Amphotericin B, vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Quantification of Parasite Burden:

    • Fix the cells with cold methanol for 10 minutes.

    • Stain the cells with 10% Giemsa stain for 20-30 minutes.

    • Wash gently with water and allow to air dry.

    • Using an inverted microscope at high magnification (400x or 1000x), count the number of amastigotes per 100 macrophages for each well.

  • Data Analysis: Calculate the percentage of infection relative to the vehicle control. Determine the EC₅₀ value by plotting the infection percentage against the log of the drug concentration.

Amastigote_Workflow cluster_prep Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed_thp Seed THP-1 Monocytes in 96-well plate differentiate Differentiate with PMA (48-72h) seed_thp->differentiate wash_thp Wash to remove PMA differentiate->wash_thp infect Infect Macrophages with Promastigotes (10:1 ratio) Incubate 24h wash_thp->infect wash_parasites Wash away extracellular parasites infect->wash_parasites add_drug Add APA-15 Dilutions wash_parasites->add_drug incubate Incubate 72h add_drug->incubate fix Fix cells with Methanol incubate->fix stain Stain with Giemsa fix->stain count Microscopy: Count Amastigotes / 100 Macrophages stain->count analyze Calculate % Infection & Determine EC₅₀ count->analyze

Caption: Workflow for the intracellular amastigote assay.

Protocol 5: Host Cell Cytotoxicity Assay

This assay determines the half-maximal cytotoxic concentration (CC₅₀) of APA-15 on the host cells to assess selectivity.

  • Cell Preparation: Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 3. Do not add parasites.

  • Compound Treatment: Add 100 µL of fresh complete RPMI medium containing 2X serial dilutions of APA-15.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂ (same duration as the amastigote assay).

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 4-6 hours at 37°C.

    • Measure fluorescence as described in Protocol 2.

  • Data Analysis: Calculate the percentage of macrophage viability relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve.

Data Presentation and Analysis

Summarize the results from the assays in a clear, tabular format. A key metric for a promising antiparasitic agent is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) Calculation: SI = CC₅₀ (Host Cell Cytotoxicity) / EC₅₀ (Amastigote Activity)

A higher SI value indicates greater selectivity for the parasite over the host cell.

Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data for APA-15

CompoundPromastigote EC₅₀ (µM)Amastigote EC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
APA-15 1.250.45> 50> 111
Amphotericin B 0.110.0915.2169

Troubleshooting

  • Low Infection Rate: Ensure promastigotes are in the stationary phase, as this stage is more infective. Check the viability of the THP-1 cells before infection.

  • High Variability in Results: Ensure consistent cell seeding densities and thorough washing steps. Use a multichannel pipette for adding reagents and drugs to minimize timing differences.

  • High Background in Viability Assays: Check for contamination in the cell culture. Ensure the Resazurin solution is sterile and properly stored.

  • Compound Precipitation: If APA-15 precipitates at high concentrations, note the highest soluble concentration. Consider using alternative solvents, ensuring they are tested for toxicity first.

References

Application Notes and Protocols: Determining the IC50 of Antiparasitic agent-15 against Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. A critical step in the preclinical evaluation of any potential new drug is the determination of its 50% inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a biological process by half.[1] Antiparasitic agent-15, a pyridine-thiazolidinone, has demonstrated leishmanicidal activities.[2] This document provides detailed protocols for determining the IC50 of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania. Additionally, it outlines the methodology for assessing cytotoxicity against a mammalian cell line to determine the selectivity of the compound.

The protocols described herein are based on the widely used resazurin (B115843) reduction assay, a colorimetric method that measures cell viability.[1][3] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the resulting color or fluorescence is proportional to the number of viable cells, allowing for the quantification of the inhibitory effect of the test compound.[1]

Data Presentation

The following tables summarize the known quantitative data for the in vitro activity of this compound.

Table 1: IC50 Values of this compound against Leishmania amazonensis

Parasite StageIC50 (µM)
Promastigotes42.2[2]
Amastigotes9.58[2]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50 amastigote)
RAW 264.7 Macrophages146.1[2]15.25

A Selectivity Index (SI) greater than 10 is generally considered a good indicator of selective activity against the parasite.[1]

Experimental Protocols

In Vitro Assay against Leishmania Promastigotes

This assay determines the direct effect of this compound on the viability of the motile, extracellular promastigote form of the parasite.[1][4]

Materials:

  • Leishmania species (e.g., L. amazonensis) promastigote culture in logarithmic growth phase

  • This compound (stock solution in DMSO)

  • Amphotericin B (positive control)[1]

  • Complete culture medium (e.g., M199)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)[1]

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Harvest late-logarithmic phase promastigotes by centrifugation and resuspend in fresh medium to a concentration of 1 x 10^6 cells/mL.[1]

  • Add 100 µL of complete culture medium to each well of a 96-well plate.

  • Prepare a serial dilution of this compound. Add 100 µL of the highest concentration to the first well of a row and perform 2-fold serial dilutions down the row. The final DMSO concentration should not exceed 0.5%.[1]

  • Include wells with Amphotericin B as a positive control and wells with medium only (no drug) as a negative control.[1]

  • Add 100 µL of the promastigote suspension (1 x 10^6 cells/mL) to each well, resulting in a final concentration of 5 x 10^5 cells/well.[1]

  • Incubate the plates at 24-26°C for 72 hours.[1]

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the absorbance at 570 nm and 600 nm using a microplate reader.[1]

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

In Vitro Assay against Intracellular Amastigotes

This assay is more representative of the in vivo situation as it evaluates the efficacy of the compound against the non-motile, intracellular amastigote form of the parasite residing within mammalian macrophages.[1][4]

Materials:

  • J774A.1 or RAW 264.7 macrophage cell line

  • Leishmania species stationary-phase promastigotes

  • This compound (stock solution in DMSO)

  • Amphotericin B (positive control)

  • Complete RPMI-1640 medium

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed 5 x 10^4 macrophages per well in a 96-well plate and incubate for 18 hours at 37°C with 5% CO2 to allow for cell adhesion.[4]

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[1][4]

  • Incubate for 24 hours to allow for phagocytosis of promastigotes and their transformation into amastigotes.

  • Wash the wells to remove non-phagocytosed parasites.

  • Prepare serial dilutions of this compound in fresh culture medium and add them to the wells containing infected macrophages (for IC50 determination) and uninfected macrophages (for CC50 - 50% cytotoxic concentration - determination).[1]

  • Incubate the plates for 72 hours at 37°C with 5% CO2.[1]

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.[1]

  • Measure the absorbance as previously described.

  • Calculate the IC50 on amastigotes and the CC50 on macrophages using the same method as for promastigotes.[1]

Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P1 Culture Leishmania promastigotes P2 Prepare serial dilutions of This compound P1->P2 P3 Incubate promastigotes with agent (72h) P2->P3 P4 Add Resazurin and incubate (4-6h) P3->P4 P5 Measure absorbance P4->P5 P6 Calculate IC50 P5->P6 A1 Culture and seed macrophages A2 Infect macrophages with promastigotes (24h) A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Add serial dilutions of This compound A3->A4 A5 Incubate (72h) A4->A5 A6 Add Resazurin and incubate (4-6h) A5->A6 A7 Measure absorbance A6->A7 A8 Calculate IC50 (amastigote) and CC50 (macrophage) A7->A8 necrosis_pathway Agent This compound Membrane Parasite Cell Membrane Agent->Membrane interacts with Changes Morphological Changes (shortening, retraction, curvature) Membrane->Changes Leakage Leakage of Internal Content Changes->Leakage Necrosis Necrotic Cell Death Leakage->Necrosis

References

Application Notes and Protocols: Antiparasitic Agent-15 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic Agent-15 is a novel synthetic compound demonstrating potent activity against a broad spectrum of protozoan and helminthic parasites. These application notes provide a comprehensive overview of the dose-response characteristics of this compound, detailing its efficacy, potency, and mechanism of action. The included protocols offer standardized methods for in vitro and in vivo evaluation, ensuring reproducible and comparable results for researchers in the field of antiparasitic drug discovery and development. The emergence of drug-resistant parasites necessitates the development of new therapeutic agents, and a thorough understanding of the dose-response relationship is critical in this endeavor.[1][2][3]

Mechanism of Action

This compound is believed to exert its effect through a dual mechanism of action, primarily targeting key metabolic pathways within the parasite.[4] One of the primary modes of action involves the disruption of microtubule formation, which is crucial for essential cellular functions in parasites.[3][4] Additionally, some antiparasitic drugs interfere with the parasite's reproductive cycle, providing ovicidal and larvicidal effects.[5]

Signaling Pathway

dot

Antiparasitic_Agent_15_Mechanism_of_Action cluster_parasite Parasite Cell AP15 Antiparasitic Agent-15 Receptor Putative Receptor AP15->Receptor Binds Pathway_Activation Signal Transduction Cascade Receptor->Pathway_Activation Activates Tubulin Tubulin Dimers Pathway_Activation->Tubulin Inhibits Polymerization Metabolic_Enzyme Key Metabolic Enzyme Pathway_Activation->Metabolic_Enzyme Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Cell_Death Parasite Cell Death Microtubule->Cell_Death Disruption leads to Energy_Production Energy Metabolism Metabolic_Enzyme->Energy_Production Energy_Production->Cell_Death Depletion leads to In_Vitro_Assay_Workflow cluster_workflow In Vitro Dose-Response Assay Workflow Start Start: Parasite Culture Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Plate_Setup Seed Parasites in 96-well Plates Start->Plate_Setup Add_Drug Add Drug Dilutions to Wells Prepare_Drug->Add_Drug Plate_Setup->Add_Drug Incubate Incubate Plates (48-72 hours) Add_Drug->Incubate Add_Reagent Add Viability Reagent (e.g., SYBR Green I, Resazurin) Incubate->Add_Reagent Measure Measure Signal (Fluorescence/Absorbance) Add_Reagent->Measure Analyze Data Analysis: Plot Dose-Response Curve Calculate IC50/EC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of Novel Antiparasitic Agents in a Murine Model of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical evaluation of two novel antiparasitic agents, AN15368 and Antitrypanosomal agent 15 (compound 26), in murine models of Chagas disease. The protocols are based on published research and are intended to guide researchers in the design and execution of similar in vivo studies.

Antiparasitic Agent AN15368: A Benzoxaborole Prodrug

AN15368 is a promising benzoxaborole prodrug that has demonstrated high efficacy in treating Trypanosoma cruzi infection in both murine and non-human primate models[1][2][3][4][5]. It is activated by parasite carboxypeptidases and targets the messenger RNA processing pathway of T. cruzi[1][3][6]. Studies have shown that AN15368 can achieve 100% cure rates in mice with no significant side effects observed[2][7].

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of AN15368 against Trypanosoma cruzi.

Table 1: In Vitro Activity of AN15368 against T. cruzi

ParameterValueReference
IC50 (intracellular amastigotes)5 nM[6]

Table 2: In Vivo Efficacy of AN15368 in a Murine Model of Acute Chagas Disease

Mouse StrainT. cruzi StrainTreatment Dose (oral)Treatment DurationOutcomeReference
C57BL/6JtdTomato-expressing50 mg/kg (single dose)1 daySignificant reduction in parasite proliferation[8]
C57BL/6JNot specified10 mg/kg/day40 daysNot specified in abstract[8]
HairlessLuciferase-expressingVarious concentrations20 daysDose-dependent reduction in bioluminescence[8]
C57BL/6JNot specified2.5 mg/kg/day40 daysNot specified in abstract[8]
Experimental Protocols

This protocol is based on methodologies described for testing novel compounds against acute T. cruzi infection in mice.

Objective: To evaluate the efficacy of AN15368 in reducing parasite load and promoting survival in mice with acute Chagas disease.

Materials:

  • Animals: Female C57BL/6J mice, 6-8 weeks old. Other susceptible strains like BALB/c can also be used[9][10][11].

  • Parasites: Trypanosoma cruzi trypomastigotes (e.g., tdTomato-expressing or luciferase-expressing strains for imaging)[8]. The strain used can influence the disease progression and drug efficacy[11][12].

  • Test Compound: AN15368, formulated for oral gavage.

  • Vehicle Control: The vehicle used to dissolve/suspend AN15368.

  • Positive Control: Benznidazole (100 mg/kg).

  • Equipment: Oral gavage needles, equipment for parasitemia determination (microscope, flow cytometer, or in vivo imaging system), animal balance, cyclophosphamide (B585) for immunosuppression.

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with 1 x 104 trypomastigotes of a virulent T. cruzi strain[8].

  • Treatment Initiation: Begin treatment at a set time post-infection, for example, at 15 or 17 days post-infection (dpi) when parasitemia is established[8].

  • Drug Administration: Administer AN15368 orally by gavage daily for a period of 20 to 40 days[8]. A range of doses should be tested (e.g., 2.5, 10, 50 mg/kg/day)[8]. Include vehicle control and positive control (Benznidazole) groups.

  • Monitoring Parasitemia:

    • Microscopy: Collect blood from the tail vein at regular intervals and count the number of parasites in a 5 µL sample to determine parasitemia[13].

    • In Vivo Imaging: If using luciferase-expressing parasites, perform bioluminescence imaging at specified time points. Administer D-luciferin (150 mg/kg) and image the mice under anesthesia[14][15]. For fluorescent strains, use an appropriate imaging system[8].

  • Assessment of Cure:

    • At the end of the treatment period, monitor for the absence of detectable parasites in the blood.

    • To confirm sterilizing cure, immunosuppress the treated and cured mice with cyclophosphamide (e.g., three cycles of 50 mg/kg for four consecutive days) to check for relapse of infection[14][16].

    • Perform PCR on blood and tissue samples post-immunosuppression to detect any residual parasite DNA[17].

    • Serological tests can also be used to assess cure, although this may take a longer time to show negative results[18][19][20].

Visualizations

AN15368_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment Mouse_Infection Infect C57BL/6J mice with Trypanosoma cruzi Parasitemia_Establishment Allow parasitemia to establish (e.g., 15-17 days) Mouse_Infection->Parasitemia_Establishment Incubation Treatment_Groups Administer daily oral gavage for 20-40 days: - AN15368 (various doses) - Vehicle Control - Benznidazole (Positive Control) Parasitemia_Establishment->Treatment_Groups Treatment Initiation Monitor_Parasitemia Monitor parasitemia regularly (Microscopy/In Vivo Imaging) Treatment_Groups->Monitor_Parasitemia During Treatment Assess_Cure Assess cure at end of treatment: - Absence of parasitemia Monitor_Parasitemia->Assess_Cure Post-treatment Confirm_Cure Confirm sterilizing cure: - Immunosuppression (Cyclophosphamide) - PCR on blood and tissues Assess_Cure->Confirm_Cure Verification

Caption: Experimental workflow for in vivo efficacy testing of AN15368.

AN15368_Mechanism_of_Action AN15368 AN15368 (Prodrug) Parasite_Carboxypeptidases T. cruzi Carboxypeptidases AN15368->Parasite_Carboxypeptidases Enters Parasite Active_Compound Active Benzoxaborole Parasite_Carboxypeptidases->Active_Compound Activation mRNA_Processing_Pathway mRNA Processing Pathway Active_Compound->mRNA_Processing_Pathway Inhibition Parasite_Death Parasite Death mRNA_Processing_Pathway->Parasite_Death Leads to

Caption: Mechanism of action of AN15368 in Trypanosoma cruzi.

Antitrypanosomal Agent 15 (Compound 26): A Proteasome Inhibitor

Antitrypanosomal agent 15 (also referred to as compound 26) is an orally active and brain-penetrant selective inhibitor of the Trypanosoma cruzi proteasome. While it has shown favorable ADME properties, it was not curative in a chronic mouse model of Chagas disease. The inhibition of the proteasome is a validated therapeutic target in kinetoplastids[21][22][23].

Quantitative Data Summary

The following data for Antitrypanosomal agent 15 is compiled from publicly available sources.

Table 3: In Vitro Activity of Antitrypanosomal agent 15

ParameterValue
pIC50 (T. cruzi proteasome)7.4
pIC50 (human proteasome)<4
pEC50 (intracellular T. cruzi amastigotes)6.1
pEC50 (VERO cells)4.4

Table 4: In Vivo Data for Antitrypanosomal agent 15 in a Murine Model

Animal ModelDosageTreatment DurationOutcome
Chronic mouse model50 mg/kg b.i.d (p.o.)20 daysNot curative
Generalized Experimental Protocol for a Proteasome Inhibitor

Objective: To determine the efficacy of a proteasome inhibitor in a murine model of either acute or chronic Chagas disease.

Materials:

  • Animals: BALB/c mice, 6-8 weeks old.

  • Parasites: Trypanosoma cruzi trypomastigotes (e.g., Y strain or other appropriate strains)[26].

  • Test Compound: Antitrypanosomal agent 15 (or other proteasome inhibitor), formulated for the chosen route of administration (e.g., oral gavage).

  • Vehicle Control: The vehicle used for the test compound.

  • Positive Control: Benznidazole.

  • Equipment: As listed in section 1.2.1.

Procedure:

  • Infection:

    • Acute Model: Infect mice with a suitable inoculum of a virulent T. cruzi strain to induce a measurable acute infection[24].

    • Chronic Model: Infect mice and allow the infection to progress to the chronic phase (e.g., >100 days post-infection) before starting treatment.

  • Treatment: Administer the test compound at various doses (e.g., 50 mg/kg twice daily) for a defined period (e.g., 20 days). Include vehicle and positive control groups.

  • Monitoring:

    • Acute Model: Monitor parasitemia as described in section 1.2.1.

    • Chronic Model: Parasitemia is often sub-patent. Efficacy can be assessed by quantitative PCR (qPCR) on blood and tissues, or through in vivo imaging if using reporter parasites[15][26].

  • Assessment of Cure: Follow the procedures outlined in section 1.2.1., including immunosuppression to check for relapse, which is a critical step in chronic models.

Visualizations

Proteasome_Inhibitor_Workflow cluster_model Model Selection cluster_infection Infection and Treatment cluster_evaluation Efficacy Evaluation Select_Model Choose Murine Model: - Acute Infection - Chronic Infection Infect_Mice Infect mice with T. cruzi Select_Model->Infect_Mice Administer_Compound Administer Proteasome Inhibitor (e.g., Antitrypanosomal agent 15) Infect_Mice->Administer_Compound Monitor_Acute Acute Model: - Parasitemia by microscopy/imaging - Survival Administer_Compound->Monitor_Acute Monitor_Chronic Chronic Model: - qPCR on blood/tissues - In vivo imaging Administer_Compound->Monitor_Chronic Confirm_Cure Confirm Cure: - Immunosuppression and relapse monitoring Monitor_Acute->Confirm_Cure Monitor_Chronic->Confirm_Cure

Caption: Generalized workflow for testing a proteasome inhibitor in a murine Chagas model.

Proteasome_Inhibition_MoA Proteasome_Inhibitor Antitrypanosomal Agent 15 T_cruzi_Proteasome T. cruzi Proteasome Proteasome_Inhibitor->T_cruzi_Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome_Inhibitor->Protein_Degradation Blocks T_cruzi_Proteasome->Protein_Degradation Required for Cell_Cycle_Disruption Cell Cycle Disruption & Differentiation Block Protein_Degradation->Cell_Cycle_Disruption Leads to Parasite_Death Parasite Death Cell_Cycle_Disruption->Parasite_Death Results in

Caption: Proposed mechanism of action for a T. cruzi proteasome inhibitor.

References

analytical methods for detecting Antiparasitic agent-15 in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Antiparasitic agent-15 in Human Plasma using LC-MS/MS

Introduction

The development of new antiparasitic drugs requires robust and reliable analytical methods to accurately measure drug concentrations in biological matrices. This is crucial for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity. This document provides a detailed application note and protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the novel investigational drug, this compound, in human plasma. The method has been developed and validated based on the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines to support clinical and non-clinical studies.[1][2]

Bioanalytical Method Overview

The quantification of this compound is achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput, allowing for accurate measurement of low drug concentrations in complex biological fluids like plasma.[3][4] The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5][6]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard, IS).

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, analytical balance, calibrated pipettes.

Instrumentation
  • LC System: Waters Acquity UPLC I-Class System or equivalent.[7]

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[7]

  • Analytical Column: Kinetex XB-C18 column (150 × 4.6 mm, 5 μm) or equivalent.[8]

  • Data Acquisition and Processing: MassLynx software or equivalent.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its internal standard (IS), this compound-d4, and dissolve in separate volumetric flasks with methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a minimum of eight non-zero concentration levels for the calibration curve, ranging from 0.1 ng/mL to 200 ng/mL.[9]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 160 ng/mL

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes for blank, zero, CC standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into the corresponding tubes.

  • Add 25 µL of the IS working solution (e.g., 50 ng/mL this compound-d4) to all tubes except the blank matrix samples. Vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.[5]

  • Vortex mix each tube for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation plasma 1. Add 100 µL Plasma Sample (Blank, CC, QC, or Unknown) is 2. Add 25 µL Internal Standard (this compound-d4) plasma->is precip 3. Add 300 µL Acetonitrile (with 0.1% Formic Acid) is->precip vortex1 4. Vortex Mix (1 min) precip->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant to 96-well plate centrifuge->supernatant analysis 7. Inject 5 µL into LC-MS/MS System supernatant->analysis

Figure 1. Workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumental Conditions

The instrumental parameters should be optimized to achieve the best sensitivity and peak shape for this compound and its IS.

Parameter Condition
LC System Waters Acquity UPLC I-Class
Column Kinetex XB-C18 (150 × 4.6 mm, 5 μm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Gradient Elution 0-1.0 min (30% B), 1.0-4.0 min (30-90% B), 4.0-5.0 min (90% B), 5.1-6.0 min (30% B)
Total Run Time 6.0 min
MS System Waters Xevo TQ-XS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.5 kV[7]
Source Temperature 150 °C[7]
Desolvation Temp. 500 °C[7]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 450.2 → 210.1 (Example values)
MRM Transition (IS) m/z 454.2 → 214.1 (Example values for d4-IS)

Method Validation Summary

The bioanalytical method was fully validated according to the ICH M10 guidelines.[10] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_tests Validation Parameters cluster_details Acceptance Criteria Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range (LLOQ to ULOQ) Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability Accuracy_Criteria Accuracy: 85-115% (80-120% for LLOQ) Accuracy->Accuracy_Criteria Precision_Criteria Precision (CV): ≤15% (≤20% for LLOQ) Accuracy->Precision_Criteria Stability_Criteria Within ±15% of nominal Stability->Stability_Criteria

Figure 2. Logical relationship of method validation parameters.

Data Presentation

Table 1: Calibration Curve Linearity

The calibration curve was linear over the concentration range of 0.1-200 ng/mL.

ParameterValue
Concentration Range0.1 - 200 ng/mL
Regression ModelLinear, 1/x² weighted
Correlation Coefficient (r²)≥ 0.998
Table 2: Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels (n=6).[11]

QC LevelConc. (ng/mL)Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ0.18.5105.29.8103.5
LQC0.36.297.87.199.1
MQC804.1101.55.3102.4
HQC1603.598.94.899.6
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).[8]
Table 3: Recovery and Matrix Effect

The extraction recovery and matrix effect were consistent and reproducible across low and high QC concentrations.

QC LevelConc. (ng/mL)Extraction Recovery (%) Matrix Effect (%)
LQC0.391.598.2
HQC16093.8101.3
Acceptance Criteria: Results should be consistent, with %CV ≤15%.[12]
Table 4: Stability

This compound was stable in human plasma under various storage and handling conditions. The deviation of mean concentrations was within ±15% of the nominal values.[13]

Stability ConditionDuration/CyclesStability (% of Nominal)
Short-Term (Bench-Top) 8 hours at Room Temp.97.5%
Long-Term 90 days at -80°C102.1%
Freeze-Thaw 3 cycles95.8%
Autosampler 24 hours at 10°C99.2%

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction procedure is simple and efficient. The method was validated according to current regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.[13][14] This validated method is well-suited for high-throughput analysis and can be reliably applied to pharmacokinetic studies in clinical and non-clinical drug development.

References

Application Notes and Protocols for Assessing Necrosis Induction by Antiparasitic Agent-15 (b-AP15)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-15 (AP-15), specifically the compound known as b-AP15, is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), USP14 and UCHL5.[1][2] Its primary mechanism of action involves the accumulation of polyubiquitinated proteins, leading to proteotoxic stress and subsequent induction of apoptosis in cancer cells.[3][4][5][6] This process is often mediated by the activation of caspases.[3][6] However, some studies have reported an "atypical cell death mode" induced by b-AP15, which is associated with significant mitochondrial damage.[1] This raises the possibility that under certain conditions, such as high concentrations or in specific cell types, b-AP15 may induce a necrotic or necroptotic form of cell death.

Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, swelling of organelles, and the release of cellular contents into the extracellular space, which can trigger an inflammatory response.[7][8][9] Unlike apoptosis, classical necrosis is generally considered a passive and unregulated process. However, a regulated form of necrosis, termed necroptosis, has been identified and is mediated by a specific signaling pathway involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).

These application notes provide a detailed protocol to investigate and quantify the potential of b-AP15 to induce necrosis. The described experiments are designed to differentiate between apoptotic and necrotic cell death pathways.

Key Experimental Protocols

To comprehensively assess necrosis induction by b-AP15, a multi-parametric approach is recommended. This involves evaluating plasma membrane integrity, the activation of key cell death mediators, and cellular morphology.

Assessment of Plasma Membrane Integrity by Propidium Iodide Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the differential permeability of the plasma membrane to Propidium Iodide (PI) and the externalization of phosphatidylserine (B164497) detected by Annexin V.[10][11][12]

Materials:

  • b-AP15 (this compound)

  • Cell line of interest (e.g., a relevant cancer cell line or parasite cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with a dose range of b-AP15 (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24, and 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or a known necroptosis inducer).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture supernatant (which contains dead, detached cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells[13]

An increase in the PI-positive populations (Annexin V+/PI+ and Annexin V-/PI+) with increasing concentrations of b-AP15 would suggest induction of necrosis.

Quantification of Necrosis by Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method to quantify the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a key feature of necrosis.[14][15][16][17][18]

Materials:

  • b-AP15

  • Cell line of interest

  • Complete cell culture medium (low serum is recommended to reduce background)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density determined for the specific cell line.

  • Treatment: Treat cells with a dose range of b-AP15 and controls as described in the flow cytometry protocol. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis solution provided in the kit).[15]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate.

  • Assay: Carefully transfer the cell-free supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions. Measure the absorbance at the recommended wavelength (e.g., 490-500 nm) using a microplate reader.[17]

Data Calculation:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Assessment of Caspase-3 Activity

To determine if the observed cell death is caspase-dependent (apoptotic) or independent, a caspase-3 activity assay is crucial.[19][20][21][22][23] A lack of caspase-3 activation in the presence of cell death would point towards a non-apoptotic, potentially necrotic, mechanism.

Materials:

  • b-AP15

  • Cell line of interest

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment: Treat cells with b-AP15 and controls as previously described.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[19]

  • Incubation and Measurement: Incubate the plate according to the kit's instructions to allow for the cleavage of the substrate by active caspase-3. Measure the signal using the appropriate microplate reader.

Data Interpretation:

A significant increase in caspase-3 activity in b-AP15-treated cells compared to the control would indicate apoptosis. Conversely, the absence of a significant increase in caspase-3 activity, especially in the presence of cell death confirmed by LDH release or PI staining, would suggest a necrotic mechanism.

Investigation of Necroptosis using a RIPK1 Inhibitor

To investigate if the potential necrosis is a regulated process of necroptosis, a specific inhibitor of RIPK1, such as Necrostatin-1 (Nec-1), can be used.[24][25][26][27]

Procedure:

  • Pre-treatment with Nec-1: Pre-treat the cells with an effective concentration of Necrostatin-1 (e.g., 10-50 µM) for 1-2 hours before adding b-AP15.

  • Co-treatment: Treat the cells with b-AP15 in the continued presence of Necrostatin-1.

  • Assessment of Cell Death: Assess cell viability and necrosis using the Annexin V/PI staining and LDH release assays as described above.

Data Interpretation:

If Necrostatin-1 significantly reduces the amount of b-AP15-induced cell death (specifically the PI-positive population), it would suggest that the cell death is, at least in part, mediated by the necroptotic pathway.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison across different concentrations of b-AP15 and time points.

Table 1: Cell Viability and Death Profile after Treatment with b-AP15

Treatment GroupConcentration (µM)Time (h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control-24
b-AP15124
b-AP15524
b-AP151024
Positive Control (Apoptosis)-24
Positive Control (Necrosis)-24

Table 2: LDH Release and Caspase-3 Activity in Response to b-AP15

Treatment GroupConcentration (µM)% Cytotoxicity (LDH Release)Fold Increase in Caspase-3 Activity
Vehicle Control-1.0
b-AP151
b-AP155
b-AP1510
Positive Control (Necrosis)-

Table 3: Effect of Necrostatin-1 on b-AP15-Induced Cell Death

Treatment Group% Cytotoxicity (LDH Release)% PI-Positive Cells
Vehicle Control
b-AP15 (5 µM)
Necrostatin-1 (20 µM)
b-AP15 (5 µM) + Necrostatin-1 (20 µM)

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Necrosis Assessment Assays cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture treatment Treatment with b-AP15 (Dose- and Time-Response) cell_culture->treatment flow_cytometry Annexin V / PI Staining (Flow Cytometry) treatment->flow_cytometry ldh_assay LDH Release Assay treatment->ldh_assay caspase_assay Caspase-3 Activity Assay treatment->caspase_assay necrostatin_exp Necrostatin-1 Inhibition treatment->necrostatin_exp data_quant Quantification of Cell Death flow_cytometry->data_quant ldh_assay->data_quant differentiation Differentiate Apoptosis vs. Necrosis caspase_assay->differentiation necrostatin_exp->differentiation data_quant->differentiation conclusion Conclusion on Necrosis Induction differentiation->conclusion

Caption: Experimental workflow for assessing necrosis induction by b-AP15.

Hypothetical Signaling Pathway for b-AP15-Induced Necroptosis

necroptosis_pathway cluster_trigger Trigger cluster_upstream Upstream Events cluster_necroptosis_core Necroptosis Core Machinery cluster_outcome Outcome b_ap15 b-AP15 dubs USP14 / UCHL5 Inhibition b_ap15->dubs proteotoxic_stress Proteotoxic Stress dubs->proteotoxic_stress mito_damage Mitochondrial Damage proteotoxic_stress->mito_damage ripk1 RIPK1 Activation mito_damage->ripk1 Hypothesized Link necrosome Necrosome Formation ripk1->necrosome ripk3 RIPK3 Activation ripk3->necrosome mlkl MLKL Phosphorylation & Oligomerization pore_formation Pore Formation in Plasma Membrane mlkl->pore_formation necrosome->mlkl necrosis Necrotic Cell Death pore_formation->necrosis nec_1 Necrostatin-1 nec_1->ripk1 Inhibits

Caption: Hypothetical pathway for b-AP15-induced necroptosis.

References

Application Notes and Protocols for Antiparasitic Agent-15 (AP-15)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Antiparasitic Agent-15 (AP-15) is a novel investigational compound demonstrating potent, broad-spectrum activity against a range of protozoan and helminthic parasites. These application notes provide an overview of AP-15's mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo research settings. AP-15 is supplied as a lyophilized powder for reconstitution.

Mechanism of Action

AP-15 is a highly selective inhibitor of the parasitic 26S proteasome, a critical multi-catalytic enzyme complex responsible for protein degradation. By targeting the chymotrypsin-like (CT-L) activity of the β5 subunit, AP-15 disrupts the ubiquitin-proteasome system (UPS). This leads to an accumulation of ubiquitinated proteins, cell cycle arrest at the G1/S phase, and the induction of apoptosis, ultimately inhibiting parasite replication and survival. The selectivity of AP-15 for the parasitic proteasome over the mammalian counterpart provides a favorable therapeutic window.

Signaling Pathway of AP-15 Induced Apoptosis

G cluster_parasite Parasite Cell AP15 This compound (AP-15) Proteasome Parasitic 26S Proteasome (β5 Subunit) AP15->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins ERStress Endoplasmic Reticulum Stress UbProteins->ERStress CellCycleArrest G1/S Phase Cell Cycle Arrest UbProteins->CellCycleArrest Caspase Caspase Activation ERStress->Caspase CellCycleArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: AP-15 inhibits the parasitic 26S proteasome, leading to apoptosis.

Quantitative Data

The inhibitory activity of AP-15 has been quantified against a panel of clinically relevant parasites. The following table summarizes the half-maximal inhibitory concentration (IC50) for parasite replication and the half-maximal effective concentration (EC50) for parasite viability.

ParameterPlasmodium falciparum (3D7)Trypanosoma cruzi (Tulahuen)Leishmania donovani (MHOM/SD/62/1S)Toxoplasma gondii (RH)Mammalian (HEK293) Cytotoxicity (CC50)
IC50 (nM) 12.528.345.118.7> 10,000
EC50 (nM) 25.255.892.436.5> 10,000
Selectivity Index (CC50/IC50) > 800> 353> 221> 534-

Experimental Protocols

In Vitro Parasite Replication Inhibition Assay

This protocol describes a method to determine the IC50 of AP-15 against Plasmodium falciparum using a SYBR Green I-based fluorescence assay.

Materials:

  • AP-15 (lyophilized powder)

  • Complete parasite culture medium (RPMI-1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 0.2% sodium bicarbonate)

  • Synchronized ring-stage P. falciparum culture (2% parasitemia, 2% hematocrit)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.8x SYBR Green I)

  • 96-well black microplates

  • DMSO (for stock solution)

  • Positive control (e.g., Chloroquine)

  • Negative control (vehicle)

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of AP-15 in DMSO. Create a serial dilution series in complete culture medium to achieve final concentrations ranging from 1 nM to 1000 nM.

  • Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.

  • Compound Addition: Add 1 µL of each AP-15 dilution to the respective wells. Include wells for positive and negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the negative control (100% growth) and calculate the IC50 value using a non-linear regression dose-response curve.

Experimental Workflow: In Vitro IC50 Determination

G cluster_workflow IC50 Determination Workflow Start Start PrepStock Prepare 10 mM AP-15 Stock in DMSO Start->PrepStock SerialDilute Create Serial Dilutions in Culture Medium PrepStock->SerialDilute AddCompound Add AP-15 Dilutions and Controls to Wells SerialDilute->AddCompound SeedPlate Seed 96-well Plate with Synchronized Parasites SeedPlate->AddCompound Incubate Incubate for 72 hours (37°C, Gassed) AddCompound->Incubate AddLysis Add SYBR Green I Lysis Buffer Incubate->AddLysis IncubateDark Incubate 1 hour in the Dark AddLysis->IncubateDark ReadFluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) IncubateDark->ReadFluorescence AnalyzeData Normalize Data and Calculate IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the in vitro IC50 of AP-15.

In Vivo Efficacy in a Murine Model of Malaria

This protocol outlines the evaluation of AP-15's efficacy in a Plasmodium berghei infected mouse model.

Materials:

  • AP-15 formulated for intraperitoneal (IP) injection

  • 6-8 week old female BALB/c mice

  • Plasmodium berghei ANKA strain

  • Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% PBS)

  • Giemsa stain

  • Microscope

Protocol:

  • Infection: Infect mice intravenously with 1x10^5 P. berghei infected red blood cells.

  • Grouping: Randomize mice into treatment and control groups (n=5 per group).

  • Dosing: Begin treatment 24 hours post-infection. Administer AP-15 (e.g., 10, 25, 50 mg/kg) or vehicle control via IP injection once daily for four consecutive days.

  • Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.

  • Endpoint: The primary endpoint is the suppression of parasitemia on day 5 post-infection. Survival can be monitored as a secondary endpoint.

  • Data Analysis: Calculate the percentage of parasitemia for each mouse. Determine the average parasitemia for each group and calculate the percent inhibition relative to the vehicle control group.

Storage and Handling

AP-15 is shipped at ambient temperature and should be stored at -20°C upon receipt. Reconstituted stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. Handle with appropriate personal protective equipment (PPE) in a laboratory setting.

Ordering Information

ProductCatalog No.Size
This compound (AP-15)AP15-00110 mg
This compound (AP-15)AP15-00250 mg

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of the poorly water-soluble compound, Antiparasitic agent-15, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] Its poor aqueous solubility is primarily attributed to its chemical structure, which is largely non-polar and hydrophobic. Many antiparasitic agents are organic compounds with low water solubility.[2] For crystalline substances like this compound, additional energy is required to break the crystal lattice structure during dissolution, further contributing to its low solubility.[3]

Q2: I am observing very slow or incomplete dissolution of this compound in water. What are the initial troubleshooting steps?

A2: For initial troubleshooting, consider the following:

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[4][5] Reducing the particle size through techniques like micronization can significantly increase the surface area available for dissolution.[5]

  • pH Adjustment: this compound is a weakly acidic compound. Increasing the pH of the aqueous solution will lead to its ionization, and the ionized form is generally more soluble in water.[6][7]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent in which this compound has higher solubility can enhance its overall solubility in the aqueous mixture.[5]

Q3: Can surfactants be used to improve the solubility of this compound?

A3: Yes, surfactants can be effective. Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, thereby increasing their apparent solubility in water.[8][9] Nonionic surfactants such as polysorbates are often preferred due to their lower toxicity.[9]

Q4: What is the role of cyclodextrins in enhancing the solubility of this agent?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[10][11] They can form inclusion complexes with hydrophobic drug molecules, where the drug is encapsulated within the hydrophobic cavity.[10] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[12][13] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher aqueous solubility and safety profile.[14]

Q5: Are there more advanced techniques if simple methods are insufficient?

A5: For challenging cases, advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[15][16] The drug can exist in an amorphous form or as fine crystalline particles within the carrier, leading to enhanced dissolution rates.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range creates nanosuspensions.[8][17] This dramatically increases the surface area and saturation solubility, leading to a faster dissolution rate.[18][19]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when attempting to dissolve this compound.

Problem Potential Cause Recommended Solution
Incomplete Dissolution The concentration of this compound exceeds its intrinsic aqueous solubility.1. Reduce Concentration: Start with a lower target concentration. 2. pH Adjustment: For this weakly acidic drug, increase the pH of the buffer to enhance solubility.[6] 3. Co-solvency: Introduce a co-solvent like ethanol (B145695) or propylene (B89431) glycol.
Slow Dissolution Rate Large particle size of the drug powder, leading to a small surface area for dissolution.1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area.[5][20] 2. Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier like PVP or PEG.[21]
Precipitation Upon Dilution The drug precipitates out when a stock solution (e.g., in an organic solvent) is diluted into an aqueous buffer.1. Use of Surfactants: Add a surfactant to the aqueous medium to form micelles that can solubilize the drug.[8] 2. Cyclodextrin (B1172386) Complexation: Pre-formulate the drug as an inclusion complex with a cyclodextrin like HP-β-CD.[10]
Variability in Solubility Results Inconsistent experimental conditions or instability of the formulation.1. Control Temperature and pH: Ensure consistent temperature and pH across all experiments. 2. Assess Stability: Evaluate the physical and chemical stability of the prepared solutions over time.

Experimental Protocols

Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffer solutions with pH values ranging from 4.0 to 8.0 (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8).

  • Add an excess amount of this compound powder to a fixed volume of each buffer solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Co-solvency Method for Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Prepare aqueous solutions containing varying concentrations (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH Adjustment protocol to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility of this compound against the percentage of each co-solvent.

Preparation and Evaluation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).

    • Add an excess of this compound to each HP-β-CD solution.

    • Equilibrate the samples by shaking at a constant temperature for 48 hours.

    • Filter the suspensions and analyze the concentration of dissolved drug in the filtrate by HPLC.

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Prepare a paste by adding a small amount of water to a physical mixture of this compound and HP-β-CD (e.g., at a 1:1 molar ratio).[21]

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Dissolution Study:

    • Perform a dissolution test on the prepared inclusion complex and compare it to the pure drug.

    • Use a standard dissolution apparatus (e.g., USP Apparatus II) with a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

    • Withdraw samples at predetermined time intervals and analyze for the concentration of dissolved this compound.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHSolubility (µg/mL)
4.00.5
5.01.2
6.08.5
7.055.0
7.4120.0
8.0250.0

Table 2: Effect of Co-solvents on the Solubility of this compound

Co-solvent System (v/v)Solubility (µg/mL)
Water5.0
20% Ethanol in Water50.0
40% Ethanol in Water200.0
20% Propylene Glycol in Water75.0
40% Propylene Glycol in Water350.0
20% PEG 400 in Water150.0
40% PEG 400 in Water800.0

Table 3: Phase Solubility Study of this compound with HP-β-CD

HP-β-CD Concentration (mM)Apparent Solubility of this compound (µg/mL)
05.0
550.0
10100.0
20200.0
40400.0

Visualizations

Troubleshooting_Workflow cluster_incomplete Solutions for Incomplete Dissolution cluster_slow Solutions for Slow Dissolution Rate cluster_precipitate Solutions for Precipitation start Start: Poor Solubility of This compound issue Identify the specific issue: - Incomplete Dissolution - Slow Dissolution Rate - Precipitation on Dilution start->issue incomplete Incomplete Dissolution issue->incomplete Concentration > Solubility slow Slow Dissolution Rate issue->slow Large Particles precipitate Precipitation issue->precipitate Solvent Change ph_adjust pH Adjustment (for weakly acidic drug) incomplete->ph_adjust cosolvency Co-solvency incomplete->cosolvency particle_reduction Particle Size Reduction (Micronization/Nanonization) slow->particle_reduction solid_dispersion Solid Dispersion slow->solid_dispersion surfactants Use of Surfactants precipitate->surfactants cyclodextrin Cyclodextrin Complexation precipitate->cyclodextrin end_node Achieved Desired Solubility ph_adjust->end_node cosolvency->end_node particle_reduction->end_node solid_dispersion->end_node surfactants->end_node cyclodextrin->end_node

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare Solutions (Buffers, Co-solvents, Cyclodextrins) add_drug Add Excess This compound prep_solutions->add_drug agitate Agitate at Constant Temp (24-48 hours) add_drug->agitate separate Centrifuge/Filter (Separate solid & liquid) agitate->separate quantify Quantify Soluble Drug (e.g., HPLC) separate->quantify result Result: Solubility Data quantify->result

Caption: General experimental workflow for solubility determination.

References

overcoming Antiparasitic agent-15 cytotoxicity to host cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-15 (AP-15). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to host cell cytotoxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show high host cell cytotoxicity with AP-15, even at low concentrations. What are the first steps for troubleshooting?

A1: High initial cytotoxicity is a common challenge. Begin by verifying the fundamentals of your experiment. First, confirm the purity of your AP-15 compound, as contaminants can induce toxicity[1]. Ensure accurate calculation of the final concentration in your culture medium. It is also crucial to select an appropriate cell viability assay, as some methods, like those based on metabolic activity (e.g., MTT), can be misleading if the compound itself affects cellular metabolism[2]. Consider using an orthogonal method, such as a membrane integrity assay (LDH or Trypan Blue), to confirm the results[3][4].

Q2: What is the proposed mechanism of AP-15-induced cytotoxicity in host cells?

A2: Based on preliminary data, AP-15 is believed to induce cytotoxicity through a dual mechanism. It stimulates the production of Reactive Oxygen Species (ROS), leading to oxidative stress[5][6][7]. This oxidative stress can damage cellular components like lipids, proteins, and DNA[8]. Subsequently, this stress appears to trigger the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of a caspase cascade, leading to programmed cell death[9][10][11][12].

Q3: Can I use antioxidants to reduce AP-15 cytotoxicity? If so, which ones are recommended?

A3: Yes, co-incubation with antioxidants can be an effective strategy to mitigate cytotoxicity caused by oxidative stress[13][14]. Commonly used antioxidants in in vitro studies include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Ascorbic Acid (Vitamin C). The optimal antioxidant and its concentration must be determined empirically for your specific cell model, as excessive concentrations can have their own effects. It is recommended to perform a dose-response experiment for the chosen antioxidant in the presence and absence of AP-15.

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results often stem from variability in experimental conditions[15]. Key factors to standardize include cell density at the time of treatment, passage number of the cell line, and the concentration and quality of serum (e.g., FBS) in the culture medium. Ensure that the solvent used to dissolve AP-15 (e.g., DMSO) is used at a consistent, non-toxic final concentration across all wells, including vehicle controls[15].

Q5: Beyond antioxidants, what other strategies can I explore to reduce host cell toxicity while maintaining antiparasitic efficacy?

A5: Several advanced strategies can be considered. One approach is the use of nanoparticle-based drug delivery systems, which can enhance the targeted delivery of AP-15 to parasites, thereby lowering the required dose and reducing exposure to host cells[16][17][18]. Another strategy involves structural modification of the AP-15 molecule to reduce its interaction with host cell targets responsible for toxicity[19]. Finally, exploring combination therapies with other agents may allow for a lower, less toxic dose of AP-15 to be used effectively[20].

Troubleshooting Guides

Problem 1: High Cytotoxicity in Initial Screening
Possible Cause Recommended Solution / Investigation
Compound Concentration Error Verify all calculations for dilutions and final concentrations. Prepare fresh stock solutions.
Contaminated Compound Check the purity of the AP-15 batch via analytical methods (e.g., HPLC, Mass Spectrometry).
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is non-toxic to the cells.
Inappropriate Assay Choice AP-15 may interfere with metabolic assays (MTT, resazurin)[2]. Validate findings with a membrane integrity assay (LDH release, Propidium Iodide staining) or by direct cell counting[3].
High Cell Sensitivity Test AP-15 on a panel of different host cell lines to determine if the observed toxicity is cell-type specific.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution / Investigation
Variable Cell Health/Density Standardize seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Monitor cell morphology.
Reagent Instability Aliquot AP-15 stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Assay Timing The kinetics of cell death can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint for measuring cytotoxicity[4].
Incubation Conditions Ensure consistent temperature, humidity, and CO₂ levels in the incubator. Check for incubator contamination.
Problem 3: Difficulty Mitigating Cytotoxicity
Possible Cause Recommended Solution / Investigation
Ineffective Antioxidant Concentration Perform a dose-response curve for the antioxidant (e.g., NAC) to find the optimal protective concentration without affecting cell health on its own.
Mechanism is Not Solely Oxidative Stress Investigate other cell death pathways. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary death mechanism[9][21].
Narrow Therapeutic Window The effective antiparasitic concentration is very close to the host cytotoxic concentration. Consider advanced drug delivery strategies like liposomal encapsulation to improve the therapeutic index[17].

Experimental Protocols

Cell Viability Assessment using LDH Release Assay

This assay quantifies Lactate Dehydrogenase (LDH) released from cells with damaged plasma membranes.

  • Cell Seeding: Plate host cells in a 96-well, opaque-walled plate at a pre-determined density and allow them to adhere for 24 hours[3].

  • Treatment: Treat cells with a serial dilution of AP-15. Include "no-cell" (media only), "vehicle control" (cells + solvent), and "maximum LDH release" (cells + lysis buffer) controls[3].

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature for 20-30 minutes[3].

    • Transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add the LDH reaction mixture (as per manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = 100 * (Sample Value - Vehicle Control) / (Max Release Control - Vehicle Control)

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with AP-15 at the desired concentrations for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular ROS

This protocol uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with AP-15 for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: Remove the treatment media and wash cells with warm PBS. Add the ROS-sensitive fluorescent dye (e.g., DCFH-DA) diluted in serum-free media and incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Wash the cells again with PBS to remove excess dye. Add PBS or phenol (B47542) red-free medium to the wells. Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

cluster_0 Proposed AP-15 Cytotoxicity Pathway AP15 This compound ROS ↑ Reactive Oxygen Species (ROS) AP15->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of AP-15 induced host cell cytotoxicity.

cluster_1 Experimental Workflow for Cytotoxicity Investigation Start Start: High Cytotoxicity Observed Assay 1. Confirm with Orthogonal Assay (e.g., LDH vs MTT) Start->Assay Validate TimeDose 2. Perform Time- & Dose-Response Study Assay->TimeDose Characterize Mech 3. Investigate Mechanism (ROS, Apoptosis) TimeDose->Mech Elucidate Mitigate 4. Test Mitigation Strategies (e.g., Antioxidants) Mech->Mitigate Overcome End End: Optimized Protocol Mitigate->End

Caption: A streamlined workflow for investigating AP-15 cytotoxicity.

cluster_2 Troubleshooting Decision Logic q1 Is cytotoxicity reproducible? q2 Is solvent toxic? q1->q2 Yes a1_no Solution: Standardize Protocol (Cell density, reagents) q1->a1_no No q3 Is apoptosis involved? q2->q3 No a2_yes Solution: Lower Solvent Conc. or Change Solvent q2->a2_yes Yes a3_yes Action: Test Caspase Inhibitors q3->a3_yes Yes a3_no Action: Investigate Necrosis or other pathways q3->a3_no No

Caption: A decision tree for troubleshooting cytotoxicity experiments.

References

Technical Support Center: Optimizing Antiparasitic Agent-15 for Anti-trypanosomal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Antiparasitic agent-15 for anti-trypanosomal activity experiments.

Important Note for Researchers: The designation "this compound" may refer to more than one compound in scientific literature and commercial databases. This guide addresses two known agents: a proteasome inhibitor (also called Antitrypanosomal agent 15 or compound 26) active against Trypanosoma cruzi[1], and a pyridine-thiazolidinone that induces necrosis in T. cruzi and has activity against Leishmania amazonensis[2]. Researchers should verify the specific compound they are using. The principles and protocols outlined here are broadly applicable to in vitro anti-trypanosomal drug screening.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and what is its mechanism of action against Trypanosoma?"

???+ question "What are the known in vitro potencies and cytotoxicities of these agents?"

???+ question "How should I prepare a stock solution of this compound?"

???+ question "What is a good starting concentration range for an IC50 determination assay?"

???+ question "How can I assess the stability and solubility of the agent in my culture medium?"

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound Variants
Compound NameTarget Organism/Cell LineActivity MetricValueReference
Antitrypanosomal agent 15 (Compound 26) T. cruzi proteasomepIC507.4[1]
Intracellular T. cruzi amastigotespEC506.1 (~0.79 µM)[1]
VERO cells (host)pEC504.4 (~39.8 µM)[1]
This compound (Pyridine-Thiazolidinone) T. cruzi trypomastigotesIC500.9 µM[2]
T. cruzi amastigotesIC500.64 µM[2]
RAW 264.7 cells (host)CC50146.1 µM[2]
L. amazonensis trypomastigotesIC5042.2 µM[2]
L. amazonensis amastigotesIC509.58 µM[2]

Experimental Protocols & Workflows

Diagram: General Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis stock Prepare 10-20 mM Stock in 100% DMSO culture Culture Parasites (e.g., T. brucei, T. cruzi) to exponential phase serial_dil Create Serial Dilutions of Agent-15 in Medium stock->serial_dil plate Plate Parasites in 96-Well Plate culture->plate add_drug Add Diluted Agent to Wells (Final DMSO <0.5%) serial_dil->add_drug plate->add_drug incubate Incubate at 37°C for 48-72 hours add_drug->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent read_plate Incubate & Read Fluorescence or Absorbance add_reagent->read_plate plot Plot Dose-Response Curve (% Inhibition vs. Log[Conc]) read_plate->plot calc Calculate IC50 Value (Non-linear Regression) plot->calc

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: In Vitro Anti-trypanosomal Susceptibility Assay

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of this compound against trypanosome cultures.

Materials:

  • Trypanosoma species (e.g., T. brucei brucei, T. cruzi epimastigotes)

  • Appropriate culture medium (e.g., IMDM, HMI-9) supplemented with fetal bovine serum (FBS)[3][4]

  • This compound

  • DMSO

  • 96-well clear microplates[3]

  • Resazurin-based viability reagent (e.g., AlamarBlue)[3]

  • Positive control drug (e.g., Pentamidine, Benznidazole)[5]

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Parasite Culture: Culture the trypanosomes in their appropriate medium and conditions (e.g., 37°C, 5% CO2) until they reach the mid-logarithmic growth phase.[3]

  • Parasite Seeding: Dilute the parasite culture to the desired seeding density (e.g., 5 x 10³ parasites/mL) and dispense 190-198 µL into each well of a 96-well plate.[3][4]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 100x the final desired concentration).

  • Dosing: Add 2-10 µL of each diluted compound to the appropriate wells to achieve the final test concentrations.[3] Include wells for a negative control (medium + DMSO vehicle) and a positive control drug.

  • Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for an additional 4-24 hours, or until a color change is observed in the negative control wells.

    • Measure the fluorescence (e.g., 544 nm excitation, 590 nm emission) or absorbance using a plate reader.[4]

  • Data Analysis: Convert raw fluorescence/absorbance units to percentage inhibition relative to the negative control. Plot the % inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Troubleshooting Guide

???+ question "My IC50 value is much higher than what is reported in the literature. What could be the cause?"

???+ question "I am seeing high variability between my replicate wells. How can I improve my assay's precision?"

???+ question "My negative control (parasites + vehicle) shows low viability. What should I do?"

Signaling Pathways

Diagram: Mechanism of Action for Antitrypanosomal Agent 15 (Proteasome Inhibitor)

cluster_pathway Ubiquitin-Proteasome System in Trypanosoma Protein Cellular Protein Tagged_Protein Polyubiquitinated Protein Protein->Tagged_Protein Ubiquitination Ub Ubiquitin (Tag) Ub->Protein Proteasome 26S Proteasome Tagged_Protein->Proteasome Recognition & Targeting Peptides Degraded Peptides Proteasome->Peptides Proteolysis Agent15 Antitrypanosomal Agent-15 Agent15->Proteasome INHIBITS

Caption: Inhibition of the Trypanosoma proteasome by Antitrypanosomal agent-15.

Diagram: Mechanism of Action for this compound (Necrosis Induction)

cluster_necrosis Necrosis Induction Pathway Agent15 Antiparasitic Agent-15 Membrane Parasite Plasma Membrane Agent15->Membrane Interacts with Damage Membrane Damage & Loss of Integrity Membrane->Damage Swelling Cell Swelling (Oncosis) Damage->Swelling Influx of H₂O & Ions Lysis Cell Lysis & Release of Contents Swelling->Lysis

Caption: Proposed necrotic cell death pathway initiated by this compound.

References

troubleshooting Antiparasitic agent-15 instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-15

Disclaimer: "this compound" is a placeholder name. The information provided below is a general guide for troubleshooting the instability of small molecule compounds in cell culture media and is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing reduced or inconsistent activity in my cell-based assays. What could be the cause?

A1: Reduced or inconsistent activity can stem from several factors, with compound instability in the culture medium being a primary suspect.[1] This instability can be caused by chemical degradation (e.g., hydrolysis, oxidation), enzymatic degradation by components in serum, binding to plasticware, or precipitation out of solution.[1][2][3] It's also possible that the compound is being metabolized by the cells into a less active form.[1]

Q2: What are the visible signs of this compound instability in culture media?

A2: While chemical degradation is often invisible, you might observe precipitation (the medium appears cloudy or contains visible particles) if the compound has poor solubility.[3][4] However, the most reliable indicator of instability is a loss of biological effect or high variability in results between experiments.[4] Direct analytical measurement is required to confirm chemical degradation.[1]

Q3: Which components in the cell culture medium are most likely to cause degradation of my compound?

A3: Several media components can contribute to compound instability:

  • pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of compounds susceptible to hydrolysis.[1][5][6]

  • Serum (e.g., Fetal Bovine Serum - FBS): Serum contains various enzymes, such as esterases and proteases, that can metabolize your compound.[1][5] Compounds can also bind to abundant proteins like albumin, reducing their free concentration.[5][7]

  • Reactive Components: Some media components like vitamins, metal ions, or amino acids (e.g., cysteine) can directly react with and degrade certain compounds.[6] L-glutamine, for instance, can degrade over time, producing ammonia (B1221849) and altering the pH.[1]

  • Light and Oxygen: If your compound is sensitive to light (photosensitive) or oxygen, exposure during routine handling and incubation can lead to photodegradation or oxidation.[6][8][9]

Q4: How should I prepare and store this compound to maximize its stability?

A4: Proper handling is crucial. Stock solutions, typically in an anhydrous solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][5] On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your culture medium immediately before use.[4] Avoid storing diluted solutions of the agent in culture media for extended periods.[4]

Troubleshooting Guide

If you suspect this compound is unstable in your experiments, follow this guide to diagnose and address the issue.

Issue: Inconsistent or lower-than-expected results in cell-based assays.

Below is a troubleshooting workflow to help identify the root cause of the observed instability.

cluster_0 Troubleshooting Workflow for Agent-15 Instability A Start: Inconsistent/ Reduced Activity Observed B Is Compound Precipitating in Media? A->B C Improve Solubility: - Pre-warm media - Reduce final concentration - Test alternative solvents B->C Yes D Perform Stability Assay (e.g., HPLC/LC-MS) B->D No C->D E Is Agent-15 Chemically Stable? D->E F Identify Degradation Cause E->F No G Issue Resolved/ Characterized E->G Yes H Test Serum Effect: Compare stability in serum-free vs. serum media F->H I Test pH/Temp Effect: Compare stability at 4°C vs. 37°C in PBS vs. Media F->I J Test Light Effect: Incubate in light vs. dark F->J K Test Non-specific Binding: Incubate in media without cells F->K L Mitigation Strategy: - Reduce serum - Replenish compound - Protect from light H->L I->L J->L M Consider cellular metabolism or non-specific binding K->M L->G M->G

Caption: A flowchart for troubleshooting common issues in small molecule stability assays.

Quantitative Data Summary

To properly diagnose instability, it is essential to quantify the concentration of the parent compound over time under various conditions. The following table presents hypothetical stability data for this compound.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

ConditionTime (Hours)% Remaining (Mean ± SD, n=3)
DMEM + 10% FBS 0100 ± 0
485.2 ± 3.1
868.7 ± 4.5
2435.1 ± 5.2
DMEM (Serum-Free) 0100 ± 0
498.1 ± 2.2
895.6 ± 2.8
2490.4 ± 3.9
DMEM + 10% FBS (Dark) 0100 ± 0
2438.2 ± 4.8
PBS (pH 7.4) 0100 ± 0
2499.1 ± 1.9

This data suggests that this compound is relatively stable in a simple buffer (PBS) and serum-free media but degrades significantly in the presence of 10% FBS. Light exposure does not appear to be a major factor in its degradation.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Culture Media by HPLC/LC-MS

This protocol provides a quantitative method to determine the chemical stability of this compound in your specific cell culture medium.[1][6]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of this compound by spiking the pre-warmed culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).[5]

  • Incubation: Aliquot the spiked medium into sterile tubes or wells and place them in a 37°C, 5% CO2 incubator.[5]

  • Sample Collection: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24 hours). The T=0 sample should be processed immediately after preparation.[6]

  • Sample Processing: To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile (B52724) to each sample. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Analysis: Transfer the supernatant to HPLC vials for analysis. Analyze the concentration of the parent compound using a validated HPLC-UV or LC-MS/MS method.[1][6]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration of the T=0 sample.[6]

cluster_1 Experimental Workflow for Stability Assessment A Prepare Agent-15 in pre-warmed media B Aliquot and Incubate at 37°C, 5% CO2 A->B C Collect Samples at T=0, 2, 4, 8, 24h B->C D Quench with Acetonitrile & Centrifuge C->D E Analyze Supernatant via HPLC/LC-MS D->E F Calculate % Remaining vs. Time E->F cluster_2 Potential Causes of Compound Degradation A Antiparasitic Agent-15 (in solution) B Chemical Degradation A->B C Enzymatic Degradation A->C D Physical Loss A->D B1 Hydrolysis (pH, Temp) B->B1 B2 Oxidation (O2, Media Components) B->B2 B3 Photodegradation (Light Exposure) B->B3 C1 Serum Enzymes (Esterases, Proteases) C->C1 C2 Cellular Metabolism (If cells are present) C->C2 D1 Binding to Serum Proteins (e.g., Albumin) D->D1 D2 Adsorption to Plasticware D->D2 D3 Precipitation (Poor Solubility) D->D3

References

Technical Support Center: Minimizing Off-Target Effects of Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antiparasitic agent-15 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a pyridine-thiazolidinone compound with demonstrated activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of leishmaniasis).[1] It is known to induce necrosis and apoptosis-like cell death in these parasites, leading to morphological changes such as shortening and retraction of the parasite body.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound binds to and alters the function of molecules other than its intended therapeutic target in the parasite. These unintended interactions in host cells can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: What are the first steps I should take to minimize potential off-target effects in my experiments?

To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired anti-parasitic effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target molecules.[2]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[2]

  • Optimize Treatment Duration: Limit the exposure time of cells to this compound to the minimum required to observe the on-target effect.

Troubleshooting Guide

Issue: I am observing significant host cell toxicity at concentrations effective against the parasite.

  • Possible Cause: This could be a direct result of off-target effects of this compound on essential host cell pathways.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for the parasite and the half-maximal cytotoxic concentration (CC50) for the host cells. This will allow you to calculate the selectivity index (SI = CC50 / IC50). A higher SI indicates greater selectivity for the parasite.

    • Reduce Concentration and Increase Incubation Time: If the therapeutic window is narrow, try using a lower concentration of this compound for a longer duration to see if the anti-parasitic effect can be achieved with reduced host cell toxicity.

    • Use a Different Host Cell Line: The expression levels of on-target and off-target proteins can vary between cell lines.[2] Testing in a different, relevant host cell line might reveal a better therapeutic window.

Issue: My results are inconsistent across different experimental batches.

  • Possible Cause: Inconsistent results can arise from variations in cell culture conditions, passage number, or slight differences in the preparation of this compound solutions. Off-target effects can be sensitive to these subtle changes.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including cell density, media composition, and incubation times, are consistent.

    • Aliquot and Store Compound Properly: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles that could degrade the compound.

    • Monitor Host Cell Health: Routinely check the morphology and viability of your host cells to ensure they are healthy before starting an experiment.

Issue: I am unsure if the observed phenotype is a direct result of inhibiting the intended parasitic target.

  • Possible Cause: The observed effect could be due to an off-target interaction of this compound within the host cell or the parasite itself.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout of the Putative Target: If the primary target of this compound in the parasite is known or hypothesized, use techniques like CRISPR-Cas9 or siRNA to reduce its expression.[1][2] If the phenotype persists in the absence of the target, it is likely an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target in intact cells by measuring changes in the protein's thermal stability.[2][3][4]

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

OrganismFormIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
Trypanosoma cruziTrypomastigote0.9RAW 264.7146.1162.3
Trypanosoma cruziAmastigote0.64RAW 264.7146.1228.3
Leishmania amazonensisTrypomastigote42.2RAW 264.7146.13.5
Leishmania amazonensisAmastigote9.58RAW 264.7146.115.3

Data sourced from MedchemExpress.[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and can be used to verify the binding of this compound to a specific target protein.[4][5]

Objective: To determine if this compound directly binds to and stabilizes its intended target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture the appropriate host or parasite cells to the desired confluency.

    • Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.

Visualizations

cluster_parasite Parasite Cell AP15 Antiparasitic agent-15 Target Primary Target (e.g., Kinase, Enzyme) AP15->Target Inhibition Pathway Essential Parasite Signaling Pathway Target->Pathway Necrosis Necrosis Pathway->Necrosis Apoptosis Apoptosis-like Cell Death Pathway->Apoptosis Morphology Morphological Changes Necrosis->Morphology Apoptosis->Morphology cluster_workflow Experimental Workflow for Minimizing Off-Target Effects Start Start Experiment with This compound DoseResponse 1. Determine IC50 (Parasite) and CC50 (Host Cell) Start->DoseResponse Selectivity 2. Calculate Selectivity Index (SI = CC50 / IC50) DoseResponse->Selectivity Optimize 3. Optimize Concentration and Incubation Time Selectivity->Optimize Controls 4. Use Inactive Control Compound Optimize->Controls Observe Observe Phenotype Controls->Observe Question Is the Phenotype On-Target? Observe->Question CETSA 5. Perform CETSA to Confirm Target Engagement Question->CETSA Uncertain Genetic 6. Use Genetic Knockdown of Putative Target Question->Genetic Uncertain Conclusion Draw Conclusion Question->Conclusion Confident CETSA->Conclusion Genetic->Conclusion

References

how to prevent degradation of Antiparasitic agent-15 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Antiparasitic agent-15 during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For maximal stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected and desiccated environment.[1] When stored under these conditions, the agent is expected to remain stable for at least 24 months. For solutions, short-term storage at 2-8°C is recommended for up to one week.[2]

Q2: My this compound powder has changed color. Is it degraded?

A: A visible change in color, such as yellowing or browning, is a potential indicator of degradation. It is recommended to perform an analytical assessment, such as HPLC, to determine the purity of the agent before use.

Q3: What solvents are recommended for reconstituting this compound?

A: this compound is soluble in DMSO and ethanol (B145695). For aqueous solutions, it is advised to first dissolve the agent in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. Prepare aqueous solutions fresh daily to minimize hydrolysis.[3]

Q4: Can I store this compound in a solution?

A: While storage as a lyophilized powder is optimal, solutions in anhydrous DMSO or ethanol can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot solutions into single-use volumes before freezing.[4]

Q5: How sensitive is this compound to light?

A: this compound is photosensitive.[5] Exposure to UV or ambient light can lead to photodegradation. Always store the solid powder and solutions in amber vials or light-blocking containers.[6][7]

Troubleshooting Guide

Issue 1: Loss of Potency in Cellular Assays

  • Question: I am observing a significant decrease in the efficacy of this compound in my experiments compared to previous batches. What could be the cause?

  • Answer: A loss of potency is a primary indicator of chemical degradation. The main degradation pathways for many pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[8][9] Review your storage and handling procedures. Ensure the compound has been stored at the correct temperature, protected from light, and moisture has been excluded. If the agent was stored in solution, consider the age of the solution and the number of freeze-thaw cycles it has undergone. It is advisable to use a fresh vial of the agent to confirm if degradation is the issue.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: My recent analysis of this compound shows several new impurity peaks that were not present previously. What do these peaks represent?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products.[10] These can arise from exposure to stress conditions such as elevated temperature, humidity, light, or incompatible excipients.[11][12][13] To identify the nature of these degradants, a forced degradation study is recommended.

Issue 3: Poor Solubility After Storage

  • Question: My this compound powder is no longer dissolving properly. What should I do?

  • Answer: Changes in physical properties, such as decreased solubility, can be a sign of degradation or polymorphism. This may be caused by exposure to moisture. Ensure the compound is stored in a desiccated environment. If solubility issues persist, sonication may aid in dissolution, but it is crucial to first verify the integrity of the compound via analytical methods.

Data on Stability of this compound

The following tables summarize stability data from internal studies.

Table 1: Stability of Lyophilized this compound Under Various Storage Conditions for 12 Months

Storage ConditionPurity by HPLC (%)Appearance
-20°C, Desiccated, Dark>99.5White Crystalline
4°C, Desiccated, Dark98.2White Crystalline
25°C / 60% RH, Dark91.5Off-white Powder
40°C / 75% RH, Dark82.3Yellowish Powder

Table 2: Photostability of this compound Solution (1 mg/mL in DMSO)

Light Exposure Condition (ICH Q1B)Purity by HPLC (%) after 24h
Dark Control (25°C)99.8
Cool White Fluorescent Light94.1
UV-A Light89.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound. This helps in developing stability-indicating analytical methods.[10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:[12][13]

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (MS) data will be used to propose structures for the major degradants.

Protocol 2: Real-Time Stability Study

Objective: To determine the re-test period or shelf life of this compound under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the agent in packaging that simulates the proposed commercial packaging (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions: Place the samples in stability chambers under long-term storage conditions (-20°C ± 5°C).

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14][15]

  • Analytical Tests: At each time point, perform a full panel of tests including:

    • Appearance

    • Purity by HPLC

    • Water content (by Karl Fischer)

    • Potency (if a suitable bioassay is available)

  • Data Analysis: Analyze the data for trends over time to establish a re-test period during which this compound is expected to remain within its specifications.

Visualizations

cluster_pathways Potential Degradation Pathways of this compound Agent This compound (Stable Form) Degrad_Hydrolysis Hydrolysis Product(s) (Loss of Efficacy) Agent->Degrad_Hydrolysis Moisture / H₂O (pH dependent) Degrad_Oxidation Oxidation Product(s) (Potential Toxicity) Agent->Degrad_Oxidation Oxygen / Peroxides Degrad_Photolysis Photolytic Product(s) (Loss of Efficacy) Agent->Degrad_Photolysis UV / Visible Light Prev_Storage Store at -20°C (Lyophilized Powder) Prev_Moisture Use Desiccant (Airtight Seal) Prev_Oxygen Store under Inert Gas (e.g., Argon) Prev_Light Use Amber Vials (Protect from Light) cluster_workflow Experimental Workflow for Stability Assessment Start Select Batches of This compound Package Package in Inert Container (Amber Vial) Start->Package Step 1 Store Place in Stability Chambers (-20°C, 4°C, 25°C/60%RH) Package->Store Step 2 Test Perform Analytical Tests at Timed Intervals Store->Test Step 3 Analyze Analyze Data for Degradation Trends Test->Analyze Step 4 Report Establish Shelf-Life & Storage Conditions Analyze->Report Step 5

References

Technical Support Center: Addressing Resistance to Antiparasitic agent-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Antiparasitic agent-15 in parasite strains.

Section 1: Understanding this compound

This compound is a novel compound with a dual mechanism of action against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania amazonensis. It functions by inducing a regulated form of necrosis in the parasite and by inhibiting the parasite's proteasome.[1] Resistance to this agent can emerge through various molecular mechanisms, impacting its therapeutic efficacy.

Section 2: Troubleshooting Resistance to the Necrosis-Inducing Activity of this compound

The necrosis-inducing activity of this compound is a key component of its parasiticidal effect. However, parasites can develop mechanisms to evade this induced cell death.

Frequently Asked Questions (FAQs)

Q1: My parasite culture is showing reduced susceptibility to this compound-induced necrosis. What are the potential mechanisms of resistance?

A1: Resistance to drug-induced necrosis can arise from several factors. Parasites may alter the expression or function of proteins involved in the necroptotic signaling pathway. For instance, Leishmania species have been shown to subvert host cell necroptosis by downregulating the expression of key signaling molecules like RIPK3 and MLKL.[1][2] It is plausible that parasites could employ similar strategies to resist drugs that directly induce this pathway. Other potential mechanisms include increased drug efflux, enzymatic degradation of the compound, or mutations in the drug's direct molecular target.

Q2: How can I confirm that the observed resistance is specific to the necrosis-inducing pathway?

A2: To dissect the resistance mechanism, you can perform comparative analyses between your resistant strain and a susceptible parental strain. Measure the expression levels of key necroptosis-related genes (e.g., RIPK1, RIPK3, MLKL homologs) using quantitative PCR (qPCR). Additionally, you can assess the phosphorylation status of these proteins via Western blotting, as phosphorylation is critical for their activation.[3] Comparing the dose-response curves of your resistant strain to other compounds known to induce different cell death pathways (e.g., apoptosis inducers) can also provide insights into the specificity of the resistance.

Q3: Are there any biochemical assays to assess the activity of the necroptosis pathway in my parasite strain?

A3: Yes, you can measure the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1) protein, from the parasites upon drug treatment. An increase in extracellular DAMPs is a hallmark of necrotic cell death. You can also quantify the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with compromised membrane integrity, as an indicator of necrosis.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Gradual increase in IC50 for necrosis induction over time in continuous culture. Selection of a subpopulation of parasites with inherent resistance mechanisms.1. Re-clone the parasite line to ensure genetic homogeneity. 2. Perform whole-genome sequencing to identify potential mutations in genes associated with regulated cell death. 3. Assess the stability of the resistance phenotype by culturing the parasites in the absence of the drug for several passages.
High variability in necrosis assay results between experiments. 1. Inconsistent parasite density or viability at the start of the assay. 2. Degradation of this compound stock solution.1. Standardize parasite counting and viability assessment methods (e.g., using a hemocytometer and trypan blue exclusion). 2. Prepare fresh dilutions of the drug for each experiment from a recently prepared stock solution stored under recommended conditions.
Resistant parasites show altered morphology but do not lyse. The parasites may have a block in the final execution step of necrosis (e.g., pore formation in the cell membrane).1. Investigate the expression and localization of MLKL, the executioner protein of necroptosis. 2. Use transmission electron microscopy to examine the ultrastructural changes in drug-treated resistant parasites.

Section 3: Troubleshooting Resistance to the Proteasome-Inhibiting Activity of this compound

The ubiquitin-proteasome system is crucial for protein degradation and turnover in parasites, making it an excellent drug target. Resistance to proteasome inhibitors is a known challenge.

Frequently Asked Questions (FAQs)

Q1: My parasite strain has developed resistance to the proteasome-inhibiting effects of this compound. What are the likely causes?

A1: Resistance to proteasome inhibitors in parasites is often associated with mutations in the proteasome subunits. Specific point mutations in the β5 subunit of the proteasome have been identified in Trypanosoma cruzi strains resistant to proteasome inhibitors.[4] Mutations in other subunits, such as β6 in Plasmodium falciparum, can also confer resistance by allosterically affecting drug binding.[3] Additionally, upregulation of efflux pumps or alterations in the ubiquitin-proteasome signaling pathway could contribute to resistance.

Q2: How can I identify the specific mutations conferring resistance in my parasite strain?

A2: The most direct method is to sequence the genes encoding the proteasome subunits, particularly the β subunits (β1, β2, and β5 being the catalytic subunits), from both your resistant and susceptible parasite strains. Any non-synonymous mutations found exclusively in the resistant strain are potential candidates for conferring resistance.

Q3: If I identify a mutation, how can I functionally validate its role in resistance?

A3: Functional validation can be achieved through genetic manipulation. For example, you can use CRISPR/Cas9 to introduce the identified mutation into a susceptible parasite strain and then assess its susceptibility to this compound. Conversely, correcting the mutation in the resistant strain should restore sensitivity.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
High level of resistance to this compound's proteasome inhibition. A mutation in the drug-binding site of a proteasome subunit.1. Sequence the genes of the proteasome β subunits. 2. Compare the sequence with that of the susceptible parental strain to identify mutations.
Cross-resistance to other proteasome inhibitors. The resistance mechanism is likely at the level of the proteasome itself.Test the resistant strain against a panel of proteasome inhibitors with different chemical scaffolds to understand the resistance spectrum.
Increased accumulation of ubiquitinated proteins is no longer observed in resistant parasites upon treatment. The drug is no longer effectively inhibiting the proteasome.Confirm this by performing a proteasome activity assay using a fluorogenic substrate in cell lysates from both susceptible and resistant strains treated with the drug.

Section 4: Data Presentation

Table 1: Comparative IC50 Values for this compound and Other Proteasome Inhibitors against Susceptible and Resistant Parasite Strains.
Compound Parasite Strain IC50 (nM) ± SD Resistance Factor (Fold Change)
This compoundT. cruzi (Susceptible)15 ± 2.5-
T. cruzi (Resistant Mutant 1 - β5 subunit mutation)250 ± 2016.7
L. amazonensis (Susceptible)45 ± 5.1-
L. amazonensis (Resistant Mutant 1)600 ± 5513.3
BortezomibT. cruzi (Susceptible)5 ± 1.2-
T. cruzi (Resistant Mutant 1)8 ± 1.51.6
EpoxomicinP. falciparum (3D7 - Susceptible)6.8 ± 0.9-
P. falciparum (Dd2 - Resistant)10.4 ± 1.31.5

Data is hypothetical and for illustrative purposes, based on typical resistance patterns observed for similar compounds.[5]

Section 5: Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay for this compound

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a parasite strain.

Methodology:

  • Parasite Culture: Maintain the parasite culture (e.g., T. cruzi epimastigotes or L. amazonensis promastigotes) in the appropriate liquid medium at the optimal temperature.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the culture medium to obtain a range of concentrations.

  • Assay Setup:

    • Seed a 96-well microtiter plate with a defined number of parasites per well.

    • Add the serially diluted this compound to the wells. Include a drug-free control (vehicle only) and a positive control (a known effective antiparasitic drug).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.

  • Viability Assessment: After incubation, assess parasite viability using a suitable method, such as:

    • Resazurin-based assay: Add resazurin (B115843) solution to each well and incubate. Measure the fluorescence, which is proportional to the number of viable parasites.

    • Microscopic counting: Count the number of motile parasites using a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Sequencing of Proteasome Subunit Genes

Objective: To identify mutations in proteasome subunit genes that may confer resistance to this compound.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant parasite strains using a commercial DNA extraction kit.

  • Primer Design: Design primers to amplify the entire coding sequences of the target proteasome subunit genes (e.g., β1, β2, β5, β6).

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant and susceptible strains with the reference gene sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant strain.

Section 6: Mandatory Visualizations

Necroptosis_Pathway cluster_stimulus Stimulus cluster_complex Necrosome Formation cluster_execution Execution Agent15 This compound RIPK1 RIPK1 Agent15->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Pore Pore Formation in Plasma Membrane MLKL->Pore Oligomerizes and translocates Necrosis Necrosis Pore->Necrosis Leads to

Caption: Putative Necroptosis Pathway in Parasites.

Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_inhibition Inhibition Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP-dependent E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Agent15_proteasome This compound Agent15_proteasome->Proteasome Inhibits

Caption: Ubiquitin-Proteasome System and Inhibition.

Troubleshooting_Workflow Start Decreased Susceptibility to Agent-15 Observed Pheno_Assay Perform In Vitro Susceptibility Assay (IC50) Start->Pheno_Assay Confirm_Resistance Resistance Confirmed? Pheno_Assay->Confirm_Resistance Molecular_Analysis Molecular Analysis: - Gene Sequencing - Expression Analysis (qPCR) Confirm_Resistance->Molecular_Analysis Yes Re_evaluate Re-evaluate Assay Parameters Confirm_Resistance->Re_evaluate No Identify_Mechanism Identify Potential Resistance Mechanism Molecular_Analysis->Identify_Mechanism Functional_Validation Functional Validation (e.g., CRISPR/Cas9) Identify_Mechanism->Functional_Validation End Characterized Resistance Functional_Validation->End

References

Technical Support Center: Enhancing the Bioavailability of Antiparasitic Agent-15 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this potent antiparasitic compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high intestinal permeability but suffers from very low aqueous solubility.[1] Its oral absorption is therefore limited by its dissolution rate in the gastrointestinal fluids, leading to poor and variable bioavailability.[1][2]

Q2: What are the most common formulation strategies to enhance the bioavailability of this compound?

A2: Several innovative formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[3][4] The most effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[1][4]

  • Lipid-Based Formulations: These formulations can enhance solubility and absorption through various mechanisms.[5][6] Self-emulsifying drug delivery systems (SEDDS) are a particularly promising type of lipid-based formulation.[7]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve bioavailability.[8][9][10] This includes techniques like nanosuspensions and solid lipid nanoparticles (SLNs).[8][11]

Q3: Can I simply reduce the particle size of the crystalline drug (micronization)?

A3: While micronization can increase the surface area and dissolution rate to some extent, its effectiveness for a drug with very low solubility like this compound may be limited.[7] More advanced techniques like formulating amorphous solid dispersions or nanoparticle systems often yield more significant and reliable improvements in bioavailability.[4][12]

Q4: What are the key in vitro tests I should perform before starting an in vivo study?

A4: Prior to animal studies, it is crucial to conduct in vitro characterization of your formulation. Key tests include:

  • Solubility Studies: To confirm the enhanced solubility of the formulation in relevant buffers.

  • Dissolution Testing: To evaluate the rate and extent of drug release from the formulation. Two-stage dissolution protocols can simulate the pH changes in the gastrointestinal tract.[13][14]

  • Physical Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to confirm the amorphous state of the drug in solid dispersions.[15]

Q5: Which animal model is most appropriate for in vivo pharmacokinetic studies of this compound?

A5: Murine models, such as mice and rats, are commonly used and are often preferred in early drug discovery for their accessibility and versatility.[16] The choice of a specific strain may depend on the parasitic disease model being studied.[16] For instance, BALB/c mice are frequently used for cutaneous leishmaniasis models.[17]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between individual animals in my in vivo study.

  • Potential Cause: This is a common issue with poorly soluble drugs and can be due to erratic absorption.[5] The formulation may not be robust enough to overcome physiological variables between animals (e.g., differences in gastric pH and gastrointestinal motility).

  • Troubleshooting Steps:

    • Re-evaluate the Formulation: Consider if the chosen formulation strategy is optimal. For example, if using a simple suspension, switching to an amorphous solid dispersion or a lipid-based formulation can reduce variability.[18]

    • Ensure Homogeneity of the Dosing Suspension: If administering a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.

    • Control Food Intake: The presence or absence of food can significantly impact the absorption of lipid-based formulations. Standardize the fasting period for all animals before dosing.[6]

Issue 2: The in vivo bioavailability of my amorphous solid dispersion (ASD) formulation is not as high as expected from in vitro dissolution data.

  • Potential Cause: The drug may be recrystallizing in the gastrointestinal tract after release from the polymer matrix. This is a known challenge with ASDs, where the drug is in a high-energy amorphous state.[1]

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical for maintaining the amorphous state of the drug in vivo. Polymers like HPMCAS are designed to inhibit crystallization in the gut.[14]

    • Incorporate a Surfactant: Adding a surfactant to the formulation can help maintain the drug in a solubilized state and prevent precipitation.[1]

    • Perform Two-Stage Dissolution Testing: This can provide a better in vitro-in vivo correlation by simulating the change in pH from the stomach to the intestine, which can trigger recrystallization.[13]

Issue 3: My lipid-based formulation is difficult to administer orally to rodents.

  • Potential Cause: The viscosity and palatability of lipid-based formulations can present challenges for accurate oral gavage in small animals.

  • Troubleshooting Steps:

    • Optimize Excipients: Adjust the ratio of oils, surfactants, and cosolvents to achieve a less viscous formulation.[19]

    • Consider Solid Formulations: Liquid self-emulsifying systems can be adsorbed onto solid carriers to create powders or granules, which can then be filled into capsules for larger animals or suspended for oral gavage in rodents.[7]

    • Warm the Formulation: Gently warming the formulation (if thermally stable) can reduce its viscosity, making it easier to draw into a syringe and administer.

Data Presentation

Table 1: Comparison of In Vitro Properties of Unformulated vs. Formulated this compound

FormulationAqueous Solubility (µg/mL)Dissolution at 60 min (%) in Simulated Intestinal Fluid
Unformulated (Crystalline)< 0.1< 5
Amorphous Solid Dispersion (ASD)15.285.3
Solid Lipid Nanoparticles (SLN)12.878.9
Self-Emulsifying Drug Delivery System (SEDDS)25.695.1

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Unformulated (in 0.5% CMC)45 ± 124.0350 ± 98100
Amorphous Solid Dispersion (ASD)210 ± 452.01890 ± 310540
Solid Lipid Nanoparticles (SLN)185 ± 382.51650 ± 280471
Self-Emulsifying Drug Delivery System (SEDDS)350 ± 621.52980 ± 450851

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMCAS) in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 by weight.[1]

  • Mixing: Stir the solution using a magnetic stirrer at room temperature until a clear solution is obtained.[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure to form a thin film on the flask wall.[1]

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to ensure complete removal of any residual solvent.[1]

  • Milling and Sieving: Gently scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle. Pass the powder through a fine-mesh sieve (e.g., 100-mesh) to ensure uniform particle size.[1]

  • Storage: Store the resulting ASD powder in a desiccator, protected from light and moisture, until further use.[1]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, but allow free access to water.

  • Grouping: Randomly divide the rats into different groups (n=6 per group), with each group corresponding to a specific formulation (e.g., unformulated control, ASD, SLN, SEDDS).[1]

  • Dose Preparation and Administration: Prepare the dosing formulations by suspending or dissolving them in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water for suspensions, or water for SEDDS).[1] Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points: pre-dose (0), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.[1]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).[20]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation start This compound (API) dissolve Dissolution & Mixing start->dissolve polymer Polymer/Lipid Excipients polymer->dissolve solvent Organic Solvent solvent->dissolve evaporation Solvent Evaporation dissolve->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling formulation Final Formulation (e.g., ASD Powder) milling->formulation dosing Oral Dosing to Rats formulation->dosing Dose Preparation sampling Blood Sampling (0-24h) dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc results Bioavailability Data pk_calc->results

Caption: Workflow for formulation development and in vivo evaluation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start In Vivo Study Shows Low Bioavailability cause1 Poor Dissolution start->cause1 cause2 In Vivo Recrystallization start->cause2 cause3 Formulation Instability start->cause3 sol1 Switch to ASD or Lipid-Based System cause1->sol1 sol2 Optimize Polymer/ Add Surfactant cause2->sol2 sol3 Check Storage Conditions/ Prepare Fresh cause3->sol3

Caption: Troubleshooting logic for low in vivo bioavailability.

References

refining Antiparasitic agent-15 treatment protocols for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-15 (AP-15)

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing this compound (AP-15). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to enhance research efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AP-15?

A1: AP-15 is a novel small molecule inhibitor that selectively targets the parasite-specific enolase (PSE) enzyme within the glycolytic pathway of several protozoan parasites. By competitively binding to the active site of PSE, AP-15 disrupts ATP production, leading to energy depletion and subsequent parasite death. Its high selectivity for the parasite enzyme minimizes effects on the host's homologous protein.

Q2: How should AP-15 be stored and reconstituted for in vitro assays?

A2: For long-term storage, AP-15 powder should be kept at -20°C, protected from light and moisture. For experimental use, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C.

Q3: What is the recommended final concentration of DMSO in the culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the experimental culture medium should not exceed 0.5%. Ensure that all experimental arms, including the vehicle control, contain the same final concentration of DMSO.

Q4: Is AP-15 effective against all life cycle stages of the target parasite?

A4: Current data suggests that AP-15 is most effective against the metabolically active trophozoite stages of protozoan parasites due to their high reliance on glycolysis. Efficacy against dormant or cystic stages may be limited and requires further investigation.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with AP-15.

Issue 1: High Variability in IC50 Values Between Experiments

Potential Cause Recommended Solution
Inconsistent Parasite Density Ensure a consistent starting parasite density for each assay. Use a hemocytometer or an automated cell counter to accurately quantify parasites before plating.
Variations in Drug Preparation Prepare fresh dilutions of AP-15 from a single-use stock aliquot for each experiment. Avoid using previously prepared dilutions.
Media Component Interference Serum components can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using a serum-free medium if your parasite culture protocol allows. Always maintain consistency in media formulation.
Assay Incubation Time The IC50 value can be time-dependent. Standardize the incubation time with AP-15 across all experiments (e.g., 48 or 72 hours) and report the time point along with the IC50 value.

Issue 2: AP-15 Precipitates in the Culture Medium

Potential Cause Recommended Solution
Poor Solubility AP-15 has limited aqueous solubility. When diluting the DMSO stock, add it to the medium dropwise while vortexing to facilitate dispersion. Avoid making large volumes of highly concentrated intermediate dilutions in aqueous buffers.
Supersaturation Do not exceed the recommended final concentration of AP-15 for your specific assay. If higher concentrations are needed, consider using a solubilizing agent, but first validate that the agent does not affect parasite viability.
Interaction with Media Components Certain salts or proteins in the medium may reduce the solubility of AP-15. Visually inspect the medium under a microscope after adding the compound to confirm the absence of precipitates.

Issue 3: High Host Cell Cytotoxicity Observed

Potential Cause Recommended Solution
Off-Target Effects At high concentrations, AP-15 may exhibit off-target effects on host cells. Determine the selectivity index (SI) by dividing the CC50 (50% cytotoxic concentration for host cells) by the IC50 (50% inhibitory concentration for parasites). An SI > 10 is generally considered favorable.
Incorrect Vehicle Control Ensure the vehicle control (DMSO) is at the same final concentration as in the AP-15 treated wells. High concentrations of DMSO (>1%) can be toxic to host cells.
Contamination of Compound Verify the purity of your AP-15 stock. If impurities are suspected, consider re-purification or obtaining a new batch of the compound.

Quantitative Data Summary

Table 1: Comparative Efficacy (IC50) of AP-15 Against Various Protozoan Parasites

Parasite SpeciesIC50 (µM) after 48h Incubation95% Confidence Interval
Plasmodium falciparum (3D7)1.20.9 - 1.5
Trypanosoma cruzi (Y strain)2.52.1 - 3.0
Leishmania donovani (MHOM/SD/62/1S)3.12.7 - 3.6

Table 2: Cytotoxicity Profile of AP-15

Host Cell LineCC50 (µM) after 48h IncubationSelectivity Index (vs. P. falciparum)
HepG2 (Human Liver Carcinoma)> 50> 41.7
THP-1 (Human Monocytic Cell Line)45.237.7
Vero (Monkey Kidney Epithelial)> 50> 41.7

Experimental Protocols

Protocol 1: In Vitro Anti-parasitic Activity Assay (SYBR Green I-based for P. falciparum)

  • Parasite Culture: Culture chloroquine-sensitive P. falciparum (3D7) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Maintain cultures at 37°C in a 5% CO2, 5% O2, 90% N2 environment.

  • Assay Preparation: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: Prepare a 2-fold serial dilution of AP-15 in a 96-well plate, starting from a high concentration (e.g., 20 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chloroquine).

  • Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

  • Data Acquisition: Incubate the plate in the dark for 1 hour. Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a non-linear regression model.

Protocol 2: Host Cell Cytotoxicity Assay (MTT-based)

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Addition: Add serial dilutions of AP-15 to the wells. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting cell viability against drug concentration.

Visualizations

AP15_Mechanism_of_Action cluster_parasite Parasite Cytoplasm Glucose Glucose Glycolysis Glycolysis Pathway Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP PSE Parasite-Specific Enolase (PSE) Pyruvate Pyruvate PSE->Pyruvate PEP->PSE ATP_Prod ATP Production Pyruvate->ATP_Prod Parasite_Death Parasite Death ATP_Prod->Parasite_Death Depletion leads to AP15 AP-15 AP15->PSE Inhibits

Caption: Proposed mechanism of action for AP-15.

AP15_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: AP-15 Stock reconstitution Reconstitute in DMSO (10 mM Stock) start->reconstitution serial_dilution Prepare Serial Dilutions reconstitution->serial_dilution parasite_assay Parasite Viability Assay (e.g., P. falciparum) serial_dilution->parasite_assay host_assay Host Cell Cytotoxicity Assay (e.g., HepG2) serial_dilution->host_assay incubation Incubate (48-72h) parasite_assay->incubation host_assay->incubation data_acq Data Acquisition (Fluorescence/Absorbance) incubation->data_acq ic50 Calculate IC50 data_acq->ic50 cc50 Calculate CC50 data_acq->cc50 si_calc Determine Selectivity Index (SI = CC50 / IC50) ic50->si_calc cc50->si_calc

Caption: Standard experimental workflow for evaluating AP-15.

Troubleshooting_Tree start Issue: High Variability in IC50 Values q1 Is parasite density consistent? start->q1 a1_no No: Standardize counting and plating procedures. q1->a1_no No q2 Are fresh drug dilutions used for each experiment? q1->q2 Yes a2_no No: Prepare fresh dilutions from single-use aliquots. q2->a2_no No q3 Is media formulation (e.g., serum %) consistent? q2->q3 Yes a3_no No: Maintain consistent media formulation and batch. q3->a3_no No end If issues persist, consider assay incubation time as a variable. q3->end Yes

Caption: Troubleshooting decision tree for IC50 variability.

issues with Antiparasitic agent-15 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-15. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this compound in experimental settings, with a specific focus on tackling batch-to-batch variability.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Q1: We are observing lower-than-expected potency (higher IC50) with a new batch of Agent-15. How should we troubleshoot this?

A1: Experiencing a drop in potency with a new batch is a common issue that can stem from several factors.[1] A systematic approach is crucial to identify the root cause. Key areas to investigate include the compound's integrity, assay conditions, and biological system variability.[1][2]

Recommended Troubleshooting Workflow:

The first step is to confirm that the observed shift in potency is statistically significant and not due to random experimental variation. If the variability is confirmed, a systematic approach involving a series of quality control and comparative assays is recommended.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Observe Lower Potency (Higher IC50) with New Batch B Repeat Experiment with Both Old and New Batches (Side-by-Side) A->B C Is the difference still significant? B->C D Perform Quality Control (QC) Checks on New Batch C->D Yes E Review Assay Protocol and Reagent Quality C->E Yes F Check Parasite/Cell Culture Health & Passage No. C->F Yes K Inconsistency Likely Experimental Error. Monitor Future Runs. C->K No G Contact Supplier with QC Data for Replacement Batch D->G H Standardize Protocol and Re-validate Assay E->H I Start New Culture from Cryopreserved Stock F->I J Issue Resolved G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent IC50 results.

Detailed Steps & Protocols:

  • Side-by-Side Comparison: Run a dose-response assay including the new batch, the previous (trusted) batch, and a vehicle control. This direct comparison is the most effective way to confirm a potency shift.[3]

  • Quality Control (QC) on the New Batch:

    • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check the purity of the new batch. Contaminants or degradation products can interfere with the compound's activity.[4][5] Impurities introduced during synthesis or storage can significantly impact biological outcomes.[6][7]

    • Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight of the compound in the new batch matches the expected structure of this compound.

  • Assay and Culture Review:

    • Reagent Stability: Ensure all assay reagents, media, and serum are from consistent lots and have been stored correctly.[1]

    • Parasite/Cell Health: Verify that the parasite or host cell cultures are healthy, within a low passage number, and free from contamination. Biological variability in the test system can be mistaken for compound variability.

Q2: Our in vitro parasite viability assay shows inconsistent results even within the same batch. What should we do?

A2: Intra-assay variability can obscure the true effect of your compound.[2] This often points to issues with assay setup, execution, or the reagents being used.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell/parasite suspension before plating. Use calibrated multichannel pipettes and verify cell counts for each experiment.[2]
Edge Effects in Plates Increased evaporation in the outer wells of a microplate can concentrate the compound and affect parasite viability. Avoid using the outermost wells or fill them with sterile media/PBS to maintain humidity.[2]
Reagent/Compound Precipitation Visually inspect the compound dilutions and final assay wells for any signs of precipitation. Lowering the final DMSO concentration or using a different solvent may be necessary.
Inconsistent Incubation Times Standardize all incubation periods precisely. Even small variations can impact parasite growth and drug efficacy measurements.[1]
Plate Reader Calibration Ensure the plate reader is properly calibrated and that the correct filters and settings are used for your specific assay readout (e.g., fluorescence, luminescence).

Experimental Protocol: Standardized In Vitro Parasite Viability Assay

This protocol is designed to minimize variability when assessing the potency of this compound.

  • Parasite Culture:

    • Maintain parasite cultures (e.g., Plasmodium falciparum or Leishmania donovani) under standardized conditions (37°C, specific gas mixture).

    • Use synchronized cultures (e.g., ring-stage for P. falciparum) to ensure a uniform starting population.

  • Assay Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.

    • On the day of the assay, perform serial dilutions of the compound in the appropriate culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.

    • Prepare a parasite suspension at the desired density (e.g., 1% parasitemia, 2% hematocrit for P. falciparum).

  • Drug Treatment:

    • Add 100 µL of the parasite suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted compound to the appropriate wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubation & Readout:

    • Incubate the plate for 72 hours under standard culture conditions.

    • Quantify parasite viability using a validated method, such as SYBR Green I-based fluorescence assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a high-concentration drug control (0% viability).

    • Calculate IC50 values using a non-linear regression (four-parameter logistic) model.

Frequently Asked Questions (FAQs)

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a potent inhibitor of the parasite-specific enzyme Glycogen Synthase Kinase 3 (GSK-3). This enzyme is a critical regulator of parasite cell cycle progression and metabolic pathways. By inhibiting GSK-3, Agent-15 disrupts these essential processes, leading to parasite death. This mechanism of action is distinct from many common antiparasitic drugs that target processes like neuromuscular function or energy metabolism.[8]

cluster_pathway Hypothetical Signaling Pathway Agent15 This compound GSK3 Parasite GSK-3 Agent15->GSK3 Inhibits Pathway Cell Cycle & Metabolic Pathways GSK3->Pathway Regulates Death Parasite Death Pathway->Death Disruption leads to

Caption: Proposed mechanism of action for this compound.
Q4: What are the potential sources of impurities in different batches of Agent-15?

A4: Batch-to-batch variability is often linked to the presence of impurities arising from the chemical synthesis process.[4] Even small amounts of these substances can affect the biological activity and safety of the final product.[9][10]

Common Impurity Sources and Their Impact:

Impurity TypePotential SourceImpact on Experiments
Starting Materials Incomplete reaction of initial chemical building blocks.May have their own biological activity, leading to off-target effects or altered potency.
Intermediates Carry-over of intermediate compounds from multi-step synthesis.Can compete with Agent-15 for target binding or interfere with assay readouts.[6]
By-products Formation of unintended molecules due to side reactions.Often structurally similar to the active compound, making them difficult to separate and potentially active.
Residual Solvents Solvents used during synthesis and purification that are not fully removed.Can be directly toxic to parasites or host cells, confounding viability measurements.

Regular QC testing via HPLC and MS is essential to identify and quantify these impurities in each new batch.[11][12]

Q5: How should this compound be stored to ensure stability?

A5: Proper storage is critical to maintain the integrity and activity of the compound.

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least 24 months.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM in 100% DMSO) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation. It is recommended to use a fresh aliquot for each experiment.[1]

References

Validation & Comparative

A Comparative Guide to Antiparasitic Agents for Chagas Disease: Benznidazole vs. Novel Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Chagas disease treatment has long been dominated by benznidazole (B1666585), a nitromidazole derivative with established efficacy, particularly in the acute phase of the infection. However, its well-documented side effects and variable efficacy in the chronic phase have spurred the search for novel, more effective, and safer therapeutic agents. This guide provides a detailed comparison of benznidazole with two emerging investigational compounds, referred to herein as Antiparasitic agent-15 (proteasome inhibitor) and this compound (pyridine-thiazolidinone), based on available preclinical data.

Performance Comparison: A Snapshot

This comparison is based on data from separate preclinical studies and does not represent a head-to-head clinical trial. The two "this compound" compounds are distinct chemical entities and are treated as such in this guide.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy of benznidazole and the two investigational agents against Trypanosoma cruzi.

Table 1: In Vitro Activity against Trypanosoma cruzi

CompoundTarget/MechanismParasite StageMetricValueHost Cell Line (for intracellular assays)Reference
Benznidazole Nitroreductase-mediated oxidative stressTrypomastigoteLC5025.81 - 137.62 µM (strain dependent)-[1]
AmastigoteIC50Varies by strain and experimental conditionsVero, L929, Cardiac myocytes[2][3]
This compound (Proteasome Inhibitor) ProteasomeT. cruzi proteasomepIC507.4-[4]
Intracellular AmastigotepEC506.1VERO[4]
This compound (Pyridine-thiazolidinone) Induces necrosisTrypomastigoteIC500.9 µM-[5]
AmastigoteIC500.64 µMRAW 264.7[5]

Table 2: In Vivo Efficacy in Mouse Models of Chagas Disease

CompoundMouse ModelDosing RegimenKey Efficacy ReadoutsOutcomeReference
Benznidazole Acute100 mg/kg/day (oral) for 20 daysParasitemia reduction, SurvivalSignificant parasitemia reduction, 100% survival[6]
Acute25 mg/kg/day (oral) for 30 daysParasitemia reduction, SurvivalSignificant parasitemia reduction, 100% survival[7]
This compound (Proteasome Inhibitor) Chronic50 mg/kg b.i.d (oral) for 20 daysCurative efficacyNot curative[4]

No in vivo efficacy data was found for this compound (pyridine-thiazolidinone) in the reviewed literature.

Mechanisms of Action: Distinct Pathways to Parasite Elimination

The three agents employ fundamentally different strategies to eliminate Trypanosoma cruzi.

Benznidazole: Inducing Oxidative Mayhem

Benznidazole's mechanism relies on its activation by a parasite-specific nitroreductase (NTR) enzyme. This process generates reactive nitro radicals that induce significant oxidative stress within the parasite. The resulting cascade of events includes DNA damage, inhibition of protein and RNA synthesis, and interference with the parasite's antioxidant defense systems, ultimately leading to parasite death.[4][8][9]

Benznidazole_Mechanism cluster_parasite Trypanosoma cruzi BNZ Benznidazole NTR Nitroreductase (TcNTR-1) BNZ->NTR Activation Reactive_Metabolites Reactive Nitro Metabolites NTR->Reactive_Metabolites DNA Parasite DNA Reactive_Metabolites->DNA Damage Protein_RNA Protein & RNA Synthesis Reactive_Metabolites->Protein_RNA Inhibition Antioxidant_Defense Antioxidant Defense Reactive_Metabolites->Antioxidant_Defense Interference Parasite_Death Parasite Death DNA->Parasite_Death Protein_RNA->Parasite_Death Antioxidant_Defense->Parasite_Death Proteasome_Inhibitor_Mechanism cluster_parasite Trypanosoma cruzi Proteins Cellular Proteins Ub_Proteins Ubiquitinated Proteins Proteins->Ub_Proteins Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_Proteins->Proteasome Accumulation Accumulation of Ub-Proteins Ub_Proteins->Accumulation Degradation Protein Degradation Proteasome->Degradation Agent15_PI This compound (Proteasome Inhibitor) Agent15_PI->Proteasome Inhibition Parasite_Death Parasite Death Accumulation->Parasite_Death Drug_Discovery_Workflow In_Vitro In Vitro Screening (Epimastigotes, Amastigotes, Trypomastigotes) Cytotoxicity Cytotoxicity Assays (Host Cell Lines) In_Vitro->Cytotoxicity In_Vivo_Acute In Vivo Efficacy (Acute Mouse Model) Cytotoxicity->In_Vivo_Acute In_Vivo_Chronic In Vivo Efficacy (Chronic Mouse Model) In_Vivo_Acute->In_Vivo_Chronic Toxicity In Vivo Toxicity Studies In_Vivo_Acute->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Chronic->PK_PD Toxicity->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->In_Vivo_Acute Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

A Comparative Efficacy Analysis of Amphotericin B and Miltefosine in the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide compares Miltefosine (B1683995) with Amphotericin B. The user's initial request specified "Antiparasitic agent-15," which is not a recognized drug name and is treated here as a placeholder for the well-established antiparasitic agent, Amphotericin B. This substitution allows for a data-supported comparison relevant to researchers in the field.

This guide provides a detailed, objective comparison of the efficacy, mechanisms of action, and experimental protocols for two prominent antileishmanial agents: Amphotericin B and Miltefosine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data and detailed methodologies from cited experimental studies.

Comparative Efficacy Data

The relative efficacy of Amphotericin B and Miltefosine has been evaluated in numerous clinical and preclinical studies, particularly for visceral leishmaniasis (VL) and post-kala-azar dermal leishmaniasis (PKDL). The data below summarizes key findings from these trials.

Clinical Efficacy in Human Leishmaniasis

Clinical trials have established both drugs as important therapeutic options, though efficacy can vary by the specific form of leishmaniasis, treatment regimen, and geographical region.

Indication Drug Formulation Dosage Regimen Initial Cure Rate Final Cure Rate (at follow-up) Relapse Rate Reference
Visceral Leishmaniasis (VL)Miltefosine50-100 mg/day for 28 days100% (n=293)94% (at 6 months)3% (9/291)[1]
Visceral Leishmaniasis (VL)Amphotericin B (deoxycholate)1 mg/kg every other day (15 infusions)100% (n=96)100% (at 6 months)0%[1]
Post-Kala-Azar Dermal Leishmaniasis (PKDL)Miltefosine100 mg/day for 12 weeks100%86.9%13%[2]
Post-Kala-Azar Dermal Leishmaniasis (PKDL)Liposomal Amphotericin B5 mg/kg biweekly for 3 weeks (30 mg/kg total)98%74.5%25.5%[2]
Post-Kala-Azar Dermal Leishmaniasis (PKDL)Miltefosine (monotherapy)100 mg/day for 90 daysN/A75% (clinical cure)25% (at 18 months)[3]
Post-Kala-Azar Dermal Leishmaniasis (PKDL)Liposomal Amphotericin B + Miltefosine (combination)3 injections LAmB (5 mg/kg) + 100 mg/day Miltefosine for 45 daysN/A100%0%[3]
In Vitro Susceptibility Data

In vitro assays are crucial for assessing the intrinsic activity of compounds against Leishmania parasites. The 50% effective concentration (EC₅₀) is a standard measure of a drug's potency.

Leishmania Species Parasite Stage Drug EC₅₀ Range Reference
L. infantum (Brazilian isolates)Intracellular AmastigotesMiltefosine1.41 - 4.57 µM[4]
L. infantum (Brazilian isolates)PromastigotesMiltefosine5.89 - 23.7 µM[4]
L. infantum (Brazilian isolates)PromastigotesAmphotericin B25 - 70 nM[4]
Tegumentary Leishmaniasis Isolates (Brazil)Intracellular AmastigotesMiltefosine1.08 - 9.60 µM[5]
Tegumentary Leishmaniasis Isolates (Brazil)Intracellular AmastigotesAmphotericin B1.69 - 22.71 nM[5]
Tegumentary Leishmaniasis Isolates (Brazil)PromastigotesMiltefosine11.43 - 52.67 µM[5]
Tegumentary Leishmaniasis Isolates (Brazil)PromastigotesAmphotericin B12.89 - 62.36 nM[5]

Mechanisms of Action

The antiparasitic activity of Amphotericin B and Miltefosine stems from distinct molecular interactions within the Leishmania parasite.

Amphotericin B

Amphotericin B is a polyene macrolide that primarily targets the parasite's cell membrane. Its mechanism involves several key steps that compromise membrane integrity and lead to cell death.[6] The primary mode of action is binding to ergosterol, a major sterol component of the Leishmania cell membrane.[7][8] This interaction results in the formation of pores or ion channels, causing leakage of essential intracellular ions like K⁺ and subsequent metabolic disruption.[7][8] Additionally, Amphotericin B can induce oxidative damage through the generation of free radicals.[6]

AmphotericinB_MoA cluster_membrane AmB Amphotericin B Ergosterol Ergosterol (in Parasite Membrane) AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) Generation AmB->ROS Causes Pore Pore/Ion Channel Formation Ergosterol->Pore Induces Membrane Parasite Cell Membrane Leakage Ion Leakage (K+, H+) Pore->Leakage Death Parasite Death Leakage->Death OxidativeDamage Oxidative Damage (Lipids, Proteins) ROS->OxidativeDamage OxidativeDamage->Death

Mechanism of Action for Amphotericin B.
Miltefosine

Miltefosine, an alkylphosphocholine drug, has a multifaceted mechanism of action that is not fully elucidated but is known to disrupt multiple cellular processes in Leishmania.[9] A primary effect is the disruption of lipid metabolism, including the inhibition of phosphatidylcholine biosynthesis.[10][11] It also interferes with signal transduction pathways and induces an apoptosis-like cell death cascade, characterized by DNA fragmentation.[9][11] Furthermore, miltefosine impacts mitochondrial function by inhibiting cytochrome c oxidase and disrupts the parasite's calcium homeostasis by affecting acidocalcisomes.[9][12][13]

Miltefosine_MoA cluster_lipid cluster_mito cluster_ca Miltefosine Miltefosine Lipid Disruption of Lipid Metabolism Miltefosine->Lipid Mito Mitochondrial Dysfunction Miltefosine->Mito CaHomeo Disruption of Ca2+ Homeostasis Miltefosine->CaHomeo Apoptosis Apoptosis-like Cell Death Miltefosine->Apoptosis PC Inhibition of Phosphatidylcholine Biosynthesis Cytochrome Inhibition of Cytochrome c oxidase Acido Acidocalcisome Alkalinization Death Parasite Death Apoptosis->Death PC->Apoptosis Cytochrome->Apoptosis Acido->Apoptosis

Mechanism of Action for Miltefosine.

Experimental Protocols

The following sections detail representative methodologies for assessing the efficacy of antileishmanial agents, as derived from published literature.

Clinical Trial Protocol for PKDL

This protocol is based on a randomized, open-label study comparing liposomal Amphotericin B and Miltefosine for Post-Kala-Azar Dermal Leishmaniasis.[2]

  • Study Design: Randomized, open-label, parallel-group study.

  • Patient Population: 100 patients aged 5-65 years with confirmed PKDL.

  • Randomization: Patients were randomized into two groups (n=50 each).

    • Group A (Liposomal Amphotericin B): Received a total dose of 30 mg/kg, administered as six individual doses of 5 mg/kg each, given biweekly over three weeks.

    • Group B (Miltefosine): Received 2.5 mg/kg orally or a maximum of 100 mg/day for 12 weeks.

  • Outcome Assessment:

    • Initial Cure: Assessed at the end of the treatment period.

    • Final Cure: Assessed at the 12-month follow-up visit.

    • Follow-up: Patients were followed up at 3, 6, and 12 months post-treatment to monitor for clinical improvement and detect any relapses.

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol describes a common method for determining the 50% effective concentration (EC₅₀) of a drug against the clinically relevant intracellular amastigote stage of Leishmania.[4]

  • Macrophage Harvesting and Seeding:

    • Bone marrow-derived macrophages (BMDMs) are harvested from BALB/c mice.

    • BMDMs are seeded onto glass coverslips in 24-well plates at a density of 3 x 10⁵ cells per well.

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence.

  • Infection:

    • Adhered macrophages are exposed to stationary-phase Leishmania infantum promastigotes at a multiplicity of infection (MOI) of 15 parasites per macrophage.

    • Infection is allowed to proceed for 4 hours at 37°C in a 5% CO₂ atmosphere.

    • Non-internalized parasites are removed by washing with phosphate-buffered saline (PBS).

  • Drug Exposure:

    • Infected macrophages are treated with serial dilutions of the test compounds (e.g., Miltefosine or Amphotericin B).

    • Plates are incubated for a further 72 hours.

  • Assessment of Parasite Load:

    • Coverslips are fixed with methanol (B129727) and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis:

    • The percentage inhibition of parasite growth is calculated relative to untreated control wells.

    • EC₅₀ values are determined by plotting the percentage inhibition against drug concentration using a non-linear dose-response sigmoidal model.

InVitro_Workflow Start Start: Harvest and Seed Bone Marrow-Derived Macrophages Incubate1 Incubate 24h (Allow Adherence) Start->Incubate1 Infect Infect Macrophages with Leishmania Promastigotes (MOI 15:1) Incubate1->Infect Incubate2 Incubate 4h (Allow Phagocytosis) Infect->Incubate2 Wash Wash to Remove Extracellular Parasites Incubate2->Wash Treat Add Serial Dilutions of Amphotericin B or Miltefosine Wash->Treat Incubate3 Incubate 72h Treat->Incubate3 Fix Fix, Stain (Giemsa), and Quantify Intracellular Amastigotes Incubate3->Fix Analyze Calculate % Inhibition and Determine EC50 Values Fix->Analyze

Workflow for an in vitro amastigote assay.

References

Target Validation of a Novel Cinnamide-Based Agent in Leishmania amazonensis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a selective arginase inhibitor, designated here as Antiparasitic agent-15 (Compound 15), against established antileishmanial drugs, providing key performance data and experimental methodologies for researchers in drug development.

This guide presents a comparative analysis of this compound, a cinnamide derivative that has been identified as a potent and selective inhibitor of Leishmania amazonensis arginase (L-ARG).[1][2] The validation of L-ARG as a therapeutic target offers a promising avenue for the development of new antileishmanial drugs, addressing the limitations of current treatments, which are often hampered by toxicity and emerging resistance.[3][4][5] This document provides a side-by-side comparison of this compound with standard-of-care antileishmanial agents, supported by experimental data and detailed protocols to aid researchers in the field.

Performance Comparison of Antileishmanial Agents

The efficacy of this compound is evaluated based on its specific inhibition of the parasite's arginase enzyme and its activity against the parasite itself. The following table summarizes its performance in comparison to other known antileishmanial compounds with different mechanisms of action.

CompoundTarget in L. amazonensisIC50 (Enzymatic Assay)IC50 (Promastigote Assay)Selectivity Index (SI)Reference(s)
This compound (Cinnamide) Arginase (L-ARG)1.3 ± 0.1 µM>100 µM (for related compounds)High (Enzyme Specificity)[1][2]
Amphotericin BErgosterolNot Applicable~0.1 µM (species dependent)>10[6]
MiltefosineMultiple (Lipid metabolism, etc.)Not Applicable~2-5 µM (species dependent)>10[6][7]
PentamidineMitochondrial functionNot Applicable~1-10 µM (species dependent)Variable[7][8]
CAPA (Caffeic acid phenethyl amide)Arginase (L-ARG)6.9 ± 0.7 µM82.56 µMNot Specified[1]

Note: IC50 values can vary between different strains of L. amazonensis and experimental conditions. The selectivity index (SI) is typically calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the antiparasitic activity.

Experimental Methodologies

Detailed protocols for the key experiments are provided below to ensure reproducibility and facilitate further research.

Arginase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of L. amazonensis arginase.

  • Enzyme Preparation : Recombinant L-ARG is expressed and purified from E. coli.

  • Activation : The enzyme is pre-incubated with MnCl2 to ensure the presence of the essential manganese cofactor.

  • Inhibition Reaction : The activated enzyme is incubated with various concentrations of the test compound (e.g., this compound).

  • Substrate Addition : The enzymatic reaction is initiated by adding the substrate, L-arginine.

  • Urea (B33335) Quantification : The reaction is stopped, and the amount of urea produced is measured using the diacetyl monoxime method, which forms a colored product that can be quantified spectrophotometrically.

  • IC50 Determination : The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Promastigote Viability Assay

This assay determines the effect of the compound on the viability of the extracellular, flagellated form of the parasite.

  • Parasite Culture : L. amazonensis promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

  • Compound Incubation : The parasites are seeded into 96-well plates and incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

  • Viability Assessment : A viability reagent, such as resazurin (B115843), is added to the wells. Viable cells reduce resazurin to the fluorescent product resorufin.

  • Fluorescence Measurement : The fluorescence is measured using a plate reader.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined.

Cytotoxicity Assay in Mammalian Cells

This assay is crucial for determining the selectivity of the compound for the parasite over host cells.

  • Cell Culture : A mammalian cell line (e.g., macrophages or fibroblasts) is cultured under standard conditions.

  • Compound Exposure : The cells are treated with the same concentrations of the test compound as the parasites.

  • Viability Measurement : Cell viability is assessed using methods similar to the promastigote assay (e.g., resazurin or MTT assay).

  • CC50 Calculation : The cytotoxic concentration that reduces the viability of mammalian cells by 50% (CC50) is calculated.

  • Selectivity Index (SI) Calculation : The SI is determined by dividing the CC50 by the antiparasitic IC50.

Visualizing Pathways and Workflows

The following diagrams illustrate the targeted metabolic pathway and the experimental workflow for target validation.

Targeted Metabolic Pathway in L. amazonensis L_Arginine L-Arginine Arginase Arginase (L-ARG) L_Arginine->Arginase L_Ornithine L-Ornithine Polyamines Polyamines L_Ornithine->Polyamines Urea Urea Parasite_Growth Parasite Growth & Proliferation Polyamines->Parasite_Growth Arginase->L_Ornithine Hydrolysis Arginase->Urea Agent_15 This compound Agent_15->Arginase Inhibition

Caption: Inhibition of L-Arginase by this compound disrupts polyamine synthesis.

Target Validation Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Enzyme_Assay Recombinant L-ARG Inhibition Assay Promastigote_Assay Promastigote Viability Assay Enzyme_Assay->Promastigote_Assay Confirms cellular activity Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Promastigote_Assay->Cytotoxicity_Assay Determines selectivity Animal_Model Infection Model (e.g., BALB/c mice) Cytotoxicity_Assay->Animal_Model Proceed if selective Treatment Treatment with Agent-15 Animal_Model->Treatment Efficacy_Assessment Parasite Load Quantification Treatment->Efficacy_Assessment

Caption: Experimental workflow for validating a new antileishmanial drug target.

Conclusion

This compound (Compound 15) demonstrates significant potential as a lead compound for a new class of antileishmanial drugs by selectively targeting the parasite's arginase.[1] While its direct effect on the promastigote form of the parasite appears limited in the cited study, the high inhibitory potency against the isolated enzyme highlights the validity of L-ARG as a drug target.[1][2] Further chemical optimization to improve cell permeability and antiparasitic activity, followed by in vivo studies, will be critical next steps in the development of this promising agent. This guide provides the foundational data and protocols to support these future research endeavors.

References

Comparative Analysis of Antiparasitic Agent-15 and Standard-of-Care Antiparasitics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pre-clinical candidate Antiparasitic agent-15 and current standard-of-care drugs for the treatment of infections caused by Trypanosoma cruzi (Chagas disease) and Leishmania amazonensis (leishmaniasis). The comparison focuses on their mechanisms of action, known resistance pathways, and in vitro efficacy, offering a resource for researchers and drug development professionals.

Introduction to this compound

This compound is a novel pyridine-thiazolidinone compound that has demonstrated significant in vitro activity against both Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. Its primary mechanism of action is reported to be the induction of a necrotic cell death pathway in these parasites.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to standard-of-care drugs.

Table 1: In Vitro Activity against Trypanosoma cruzi

CompoundLife Cycle StageIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI = CC50/IC50)
This compound Trypomastigote0.9146.1 (RAW 264.7)162.3
Amastigote0.64146.1 (RAW 264.7)228.3
Benznidazole (B1666585) Epimastigote7.6 - 51.4>100 (Vero)>1.9 - >13.1
Amastigote~2.0>100 (Vero)>50
Nifurtimox (B1683997) Epimastigote2.25 - 5.05Not widely reportedNot widely reported
AmastigoteNot widely reportedNot widely reportedNot widely reported
Amphotericin B Amastigote~1.26 - 3.2Not widely reported for T. cruziNot widely reported for T. cruzi
Miltefosine (B1683995) Amastigote0.51Not widely reported for T. cruziNot widely reported for T. cruzi

Table 2: In Vitro Activity against Leishmania amazonensis

CompoundLife Cycle StageIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI = CC50/IC50)
This compound Trypomastigote42.2146.1 (RAW 264.7)3.5
Amastigote9.58146.1 (RAW 264.7)15.3
Amphotericin B Promastigote~0.05 - 0.5>25 (macrophages)>50 - >500
Amastigote~0.1 - 0.3>25 (macrophages)>83 - >250
Miltefosine Promastigote~1.0 - 5.0>50 (macrophages)>10 - >50
Amastigote~0.5 - 2.0>50 (macrophages)>25 - >100

Mechanisms of Action and Cross-Resistance Potential

A critical aspect of evaluating a new antiparasitic candidate is understanding its mechanism of action in the context of existing drugs to predict potential cross-resistance.

This compound

This compound is reported to induce necrotic cell death in T. cruzi and L. amazonensis. This is characterized by morphological changes such as shortening and retraction of the parasite body and leakage of internal contents[1]. The precise molecular targets and signaling pathways leading to this necrotic phenotype are not yet fully elucidated. Thiazolidinone derivatives, as a class, have been shown to target various parasite functions, including enzymatic activities and induction of apoptosis-like processes.

Standard-of-Care Drugs for Trypanosoma cruzi
  • Benznidazole and Nifurtimox : These are nitroheterocyclic prodrugs. Their mechanism of action relies on their activation by a parasite-specific type I nitroreductase (NTR) located in the mitochondria. This activation generates reactive nitro radicals and other electrophilic metabolites that cause widespread damage to parasite DNA, lipids, and proteins, leading to cell death. Resistance to both drugs is primarily caused by mutations in or downregulation of the NTR gene, which prevents the activation of the prodrugs. This shared activation pathway leads to a high degree of cross-resistance between benznidazole and nifurtimox.

Standard-of-Care Drugs for Leishmania amazonensis
  • Amphotericin B : This polyene macrolide antibiotic has a high affinity for ergosterol (B1671047), a major sterol in the cell membrane of Leishmania. Amphotericin B binds to ergosterol, forming pores in the membrane. This leads to increased membrane permeability, leakage of intracellular ions and metabolites, and ultimately, cell death. Resistance to Amphotericin B is often associated with a decrease in the ergosterol content of the cell membrane or alterations in its sterol composition, which reduces the drug's binding affinity.

  • Miltefosine : This alkylphosphocholine analog is known to interfere with several cellular processes in Leishmania. Its primary mechanism involves the disruption of lipid metabolism and membrane integrity. It also induces apoptosis-like cell death. The uptake of miltefosine into the parasite is mediated by a specific transporter complex (LdMT-LdRos3). Resistance to miltefosine is commonly linked to mutations in the genes encoding this transporter, leading to reduced drug accumulation within the parasite.

Potential for Cross-Resistance with this compound

Given that the mechanism of action of this compound (induction of necrosis) appears distinct from the mechanisms of the major standard-of-care drugs, the initial hypothesis is a low potential for cross-resistance.

  • Versus Benznidazole/Nifurtimox : Since this compound is not a nitroheterocyclic prodrug, it is unlikely to be affected by the primary resistance mechanism to benznidazole and nifurtimox (i.e., mutations in the NTR enzyme). Therefore, it would be expected to retain activity against benznidazole- and nifurtimox-resistant T. cruzi strains.

  • Versus Amphotericin B : Cross-resistance with Amphotericin B would depend on whether the necrotic action of this compound is dependent on the sterol composition of the parasite membrane. If its mechanism is independent of ergosterol binding, it should remain effective against Amphotericin B-resistant Leishmania.

  • Versus Miltefosine : As with the other drugs, the potential for cross-resistance with miltefosine is likely low. Unless the uptake of this compound into the parasite relies on the same transporter as miltefosine, resistance due to transporter mutations should not affect the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanisms of action of the comparator drugs and a generalized experimental workflow for assessing antiparasitic drug efficacy.

MOA_Comparison cluster_BNZ_NFX Benznidazole / Nifurtimox cluster_AmphB Amphotericin B cluster_Miltefosine Miltefosine BNZ_NFX Benznidazole / Nifurtimox (Prodrug) NTR Type I Nitroreductase (NTR) BNZ_NFX->NTR Activation Reactive_Metabolites Reactive Metabolites (Nitro Radicals) NTR->Reactive_Metabolites Damage DNA, Lipid, Protein Damage Reactive_Metabolites->Damage Cell_Death_BNZ Parasite Death Damage->Cell_Death_BNZ Resistance_NTR NTR Mutation / Downregulation Resistance_NTR->NTR Inhibits Activation AmphB Amphotericin B Ergosterol Ergosterol (Membrane) AmphB->Ergosterol Binding Pore Membrane Pore Formation Ergosterol->Pore Leakage Ion / Metabolite Leakage Pore->Leakage Cell_Death_AmphB Parasite Death Leakage->Cell_Death_AmphB Resistance_Ergosterol Altered Sterol Composition Resistance_Ergosterol->Ergosterol Reduces Binding Miltefosine Miltefosine Transporter LdMT-LdRos3 Transporter Miltefosine->Transporter Uptake Intracellular_Mil Intracellular Miltefosine Transporter->Intracellular_Mil Disruption Lipid Metabolism & Membrane Disruption Intracellular_Mil->Disruption Apoptosis Apoptosis Induction Intracellular_Mil->Apoptosis Cell_Death_Mil Parasite Death Disruption->Cell_Death_Mil Apoptosis->Cell_Death_Mil Resistance_Transporter Transporter Mutation Resistance_Transporter->Transporter Impairs Uptake

Caption: Mechanisms of action and resistance for standard antiparasitic drugs.

Antiparasitic_Agent_15_Workflow cluster_invitro In Vitro Efficacy and Cytotoxicity Assessment Parasite_Culture Parasite Culture (e.g., T. cruzi amastigotes, L. amazonensis promastigotes) Treatment_Parasite Treat with this compound (Dose-Response) Parasite_Culture->Treatment_Parasite Host_Cell_Culture Host Cell Culture (e.g., RAW 264.7 macrophages) Treatment_Host Treat with this compound (Dose-Response) Host_Cell_Culture->Treatment_Host Viability_Assay_Parasite Parasite Viability Assay (e.g., Resazurin-based) Treatment_Parasite->Viability_Assay_Parasite Viability_Assay_Host Host Cell Viability Assay (e.g., MTT) Treatment_Host->Viability_Assay_Host IC50_Calc Calculate IC50 Viability_Assay_Parasite->IC50_Calc CC50_Calc Calculate CC50 Viability_Assay_Host->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for in vitro antiparasitic drug assessment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for the types of experiments cited in this guide.

In Vitro Anti-parasitic Activity Assay (IC50 Determination)
  • Parasite Culture : T. cruzi epimastigotes are cultured in LIT medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Intracellular amastigotes are obtained by infecting a suitable host cell line (e.g., L929 fibroblasts or Vero cells) with trypomastigotes. L. amazonensis promastigotes are cultured in M199 medium supplemented with 10% FBS at 26°C.

  • Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the appropriate culture medium to achieve a range of final concentrations.

  • Treatment : Parasites (e.g., 1 x 10^6 cells/mL for promastigotes/epimastigotes, or infected host cells for amastigotes) are seeded in 96-well plates. The serially diluted compound is added to the wells. A positive control (e.g., benznidazole for T. cruzi) and a negative control (vehicle, e.g., DMSO) are included.

  • Incubation : Plates are incubated for a defined period (e.g., 72 hours) under the appropriate culture conditions.

  • Viability Assessment : Parasite viability is assessed using a metabolic indicator such as resazurin. Resazurin is added to each well, and after a further incubation period, the fluorescence is measured.

  • Data Analysis : The fluorescence readings are normalized to the control wells. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)
  • Host Cell Culture : A mammalian cell line (e.g., RAW 264.7 macrophages, Vero cells, or L929 fibroblasts) is cultured in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The test compound is serially diluted and added to the cells, similar to the anti-parasitic assay.

  • Incubation : Plates are incubated for the same duration as the anti-parasitic assay (e.g., 72 hours).

  • Viability Assessment : Cell viability is determined using an appropriate assay, such as the MTT assay. MTT reagent is added to the wells, and after incubation, the formazan (B1609692) crystals are solubilized, and the absorbance is read.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve in the same manner as the IC50.

Conclusion

This compound demonstrates potent in vitro activity against both T. cruzi and L. amazonensis. Its mechanism of inducing necrosis appears to be distinct from the established mechanisms of current standard-of-care drugs. This suggests a low probability of cross-resistance with existing therapies, making it a promising candidate for further development, particularly for infections that are resistant to current treatments. Further research is required to fully elucidate its molecular target and the specific pathways involved in the induction of necrosis. Cross-resistance studies using parasite strains with well-characterized resistance to standard drugs are warranted to experimentally validate the low potential for cross-resistance hypothesized in this guide.

References

Comparative Analysis of Antiparasitic Agent-15 and Other Thiazolidinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical Antiparasitic Agent-15 with other known thiazolidinone-based antiparasitic compounds. The analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiparasitic effects.[1][2] Their structural versatility allows for the development of derivatives with potent and selective action against various parasites.[3][4] This guide will explore the efficacy, cytotoxicity, and mechanisms of action of these compounds, offering a comparative framework for the evaluation of novel agents like the hypothetical "this compound."

Quantitative Comparison of Antiparasitic Activity

The following tables summarize the in vitro activity of various thiazolidinone derivatives against different parasites, providing a benchmark for assessing the potential of new chemical entities.

Table 1: Anti-Toxoplasma gondii Activity of Thiazolidinone Derivatives

CompoundIC50 (µM) on TachyzoitesCytotoxicity (CC50 in µM) on Vero cellsSelectivity Index (SI = CC50/IC50)Reference
This compound (Hypothetical) 0.15>25>167-
Thiazolidinone Derivative 40.2 - 0.7Not specifiedNot specified[5]
Thiosemicarbazone Derivative 20.2 - 0.7Not specifiedNot specified[5]
Thiosemicarbazone Derivative 30.2 - 0.7Not specifiedNot specified[5]

Table 2: Anti-Trypanosoma cruzi Activity of Thiazolidinone Derivatives

CompoundIC50 (µM) on AmastigotesIC50 (µM) on TrypomastigotesCytotoxicity (CC50 in µM) on Mammalian CellsSelectivity Index (SI)Reference
This compound (Hypothetical) 0.51.0>50>100-
2-Iminothiazolidin-4-one 18More effective than BenznidazoleNot specifiedNot specifiedNot specified[6][7]
Compound 53Not specified0.84>13.26 (L929 cells)15.79[8]
Compound 54Not specified1.12>83.03 (L929 cells)74.16[8]
Benznidazole (Standard Drug)Not specified4.2>64.41 (L929 cells)15.34[8]

Table 3: Anti-Trypanosoma brucei rhodesiense Activity of Thiazolidinedione Analogues

CompoundEC50 (nM)Cytotoxicity (µM) on L6 cellsSelectivity Index (SI)Reference
This compound (Hypothetical) 25>50>2000-
Analogue 6i30>60>2000[9]
Analogue 6a<5000Not specifiedNot specified[9]
Analogue 6k<5000Not specifiedNot specified[9]
Analogue 7e<5000Not specifiedNot specified[9]

Table 4: Anti-Entamoeba histolytica Activity of Metronidazole-based Thiazolidinone Analogs

CompoundIC50 (µM)Cytotoxicity (CC50 in µM) on HEK293T cellsSelectivity Index (SI)Reference
This compound (Hypothetical) 0.8>100>125-
Compound 151.02110.5108.3[10]
Compound 180.95105.2110.7[10]
Compound 211.15120.8105.0[10]
Metronidazole (B1676534) (Standard Drug)1.78135.676.2[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antiparasitic compounds.

In Vitro Anti-Toxoplasma gondii Activity Assay
  • Cell Culture: Vero cells (or another suitable host cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Infection: Confluent cell monolayers are infected with Toxoplasma gondii tachyzoites.

  • Treatment: After a period of incubation to allow for parasite invasion, the infected cells are treated with serial dilutions of the test compounds (e.g., this compound and other thiazolidinones).

  • Quantification: The antiparasitic effect is typically quantified after 24-72 hours of treatment using methods such as:

    • Plaque Assay: To assess the ability of the parasite to lyse host cells.

    • β-galactosidase Assay: Using a transgenic parasite line expressing β-galactosidase.

    • Microscopy: Direct counting of intracellular parasites.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro Anti-Trypanosoma cruzi Activity Assay
  • Parasite Culture: Epimastigotes of Trypanosoma cruzi are cultured in a suitable axenic medium. Amastigotes are typically obtained by infecting a mammalian cell line (e.g., L6 or L929 cells).

  • Treatment:

    • Amastigote Assay: Infected host cells are treated with various concentrations of the test compounds.

    • Trypomastigote Assay: Cell-derived trypomastigotes are incubated with the test compounds.

  • Quantification:

    • Amastigote Assay: The number of intracellular amastigotes is determined by microscopy after staining (e.g., with Giemsa).

    • Trypomastigote Assay: Parasite viability is assessed using a resazurin-based assay or by direct counting.

  • Data Analysis: IC50 values are calculated from dose-response curves.

Cytotoxicity Assay
  • Cell Culture: A mammalian cell line (e.g., Vero, L6, HEK293T) is seeded in 96-well plates.

  • Treatment: The cells are exposed to a range of concentrations of the test compounds for a period that mirrors the antiparasitic assay (typically 24-72 hours).

  • Quantification: Cell viability is measured using colorimetric assays such as MTT, MTS, or resazurin, which measure metabolic activity.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the research and development of thiazolidinone-based antiparasitic agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Thiazolidinone Library characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Antiparasitic Screening characterization->primary_screening Lead Compounds cytotoxicity Cytotoxicity Assay on Mammalian Cells primary_screening->cytotoxicity selectivity Calculation of Selectivity Index (SI) cytotoxicity->selectivity target_id Target Identification & Validation selectivity->target_id Promising Hits biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition) target_id->biochemical_assays animal_model Efficacy in Animal Models of Disease biochemical_assays->animal_model Validated Leads pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: Experimental workflow for the discovery and development of novel antiparasitic agents.

synthesis_pathway reactant1 Amine (R1-NH2) intermediate Schiff Base Intermediate reactant1->intermediate reactant2 Aldehyde (R2-CHO) reactant2->intermediate reactant3 Thioglycolic Acid product 2,3-disubstituted-1,3-thiazolidin-4-one reactant3->product Cyclocondensation intermediate->product

Caption: General synthetic pathway for 2,3-disubstituted-1,3-thiazolidin-4-ones.

signaling_pathway drug Thiazolidinone Derivative target_enzyme Parasite-Specific Enzyme (e.g., Cruzain, Ribonucleotide Reductase) drug->target_enzyme Inhibition metabolic_pathway Essential Metabolic Pathway target_enzyme->metabolic_pathway dna_synthesis DNA Synthesis & Repair metabolic_pathway->dna_synthesis cell_cycle Cell Cycle Progression dna_synthesis->cell_cycle parasite_death Parasite Apoptosis/Death cell_cycle->parasite_death

Caption: Putative mechanism of action for thiazolidinone-based antiparasitic agents.

Mechanism of Action

The precise mechanisms of action for many thiazolidinone-based antiparasitic agents are still under investigation, but several potential targets have been identified. Some studies suggest that these compounds may interfere with essential parasite enzymes. For instance, some thiazolidinones have been shown to inhibit cruzain, a key cysteine protease in T. cruzi.[6][7] Others are thought to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby arresting the cell cycle in the G1/S phase.[11]

Ultrastructural studies have revealed that treatment with thiazolidinone derivatives can lead to significant morphological changes in parasites, including a reduction in cytoplasm volume, nuclear condensation, and the formation of membrane blebs, which are indicative of apoptosis.[11] In the case of intracellular parasites like Toxoplasma gondii, these compounds can cause disorganization of secretory organelles and progressive vesiculation within the parasite, ultimately leading to its death and elimination within the host cell's parasitophorous vacuole.[5]

Conclusion

Thiazolidinones represent a promising scaffold for the development of novel antiparasitic drugs. The comparative data presented in this guide highlights the potential for this class of compounds to yield potent and selective agents against a range of parasitic diseases. The hypothetical "this compound" serves as a benchmark to illustrate the desired characteristics of a successful drug candidate: high potency (low IC50), low host cell cytotoxicity (high CC50), and a favorable selectivity index. Future research should focus on elucidating the specific molecular targets of these compounds to enable structure-based drug design and optimization of their pharmacokinetic and pharmacodynamic properties.

References

In Vivo Efficacy of Antiparasitic Agent-15 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on Antiparasitic agent-15 and its potential in vivo efficacy, benchmarked against established antiparasitic drugs. While in vitro data demonstrates the promise of this compound against Trypanosoma cruzi and Leishmania amazonensis, to date, no publicly available studies have reported its efficacy in animal models. This document outlines the necessary experimental frameworks for such an evaluation and presents a comparative analysis based on existing in vitro findings and the known in vivo performance of standard-of-care treatments.

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound, alongside representative in vivo efficacy data for the established antiparasitic agents Benznidazole and Miltefosine (B1683995). This structure is intended to serve as a template for the future evaluation of this compound's in vivo performance.

Table 1: In Vitro Activity of this compound

ParasiteParasite StageIC50 (µM)Cytotoxicity (CC50 in RAW 264.7 cells in µM)
Trypanosoma cruziTrypomastigote0.9146.1
Trypanosoma cruziAmastigote0.64146.1
Leishmania amazonensisTrypomastigote42.2146.1
Leishmania amazonensisAmastigote9.58146.1

Data sourced from publicly available information.

Table 2: Comparative In Vivo Efficacy Data

CompoundParasiteAnimal ModelDosing RegimenEfficacy Endpoint% Reduction in Parasite LoadReference Drug
This compound T. cruziMouseData Not AvailableData Not AvailableData Not AvailableBenznidazole
This compound L. amazonensisMouseData Not AvailableData Not AvailableData Not AvailableMiltefosine
Benznidazole T. cruziMouse100 mg/kg/day, oral, 5 daysReduction in bioluminescence>95%N/A
Miltefosine L. amazonensisMouse13 mg/kg/day, oral, 15 daysReduction in lesion size>90%N/A

Note: In vivo data for this compound is not currently available. The table is structured to accommodate future findings.

Experimental Protocols

Detailed methodologies are crucial for the valid assessment of a new chemical entity's in vivo efficacy. Below are established protocols for evaluating antiparasitic agents against Trypanosoma cruzi and Leishmania amazonensis in murine models.

In Vivo Efficacy Model for Trypanosoma cruzi

This protocol is adapted from established methods for testing drug efficacy in an acute murine model of Chagas disease.[1][2][3]

1. Animal Model:

  • Species: BALB/c mice, female, 5-6 weeks old.

  • Housing: Animals are housed in specific pathogen-free conditions with access to food and water ad libitum.

2. Parasite Strain and Infection:

  • Strain: Trypanosoma cruzi (e.g., Brazil or Y strain) expressing a luciferase reporter gene for in vivo imaging.

  • Infection: Mice are infected via intraperitoneal injection with 1x10^4 to 1x10^6 bloodstream trypomastigotes.[2][3]

3. Drug Administration:

  • Vehicle: A suitable vehicle for this compound is prepared (e.g., 7% Tween 80 and 3% ethanol (B145695) in sterile water).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Benznidazole (positive control, e.g., 100 mg/kg/day, oral gavage).

    • Group 3-5: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg/day, oral gavage).

  • Dosing Regimen: Treatment is initiated at a set time post-infection (e.g., 4 days) and continued for a defined period (e.g., 5-20 consecutive days).[2][3]

4. Efficacy Assessment:

  • Parasitemia Monitoring: Parasite load is monitored non-invasively using an in vivo imaging system (IVIS) to detect bioluminescence from the luciferase-expressing parasites.[1][4] Imaging is performed before the start of treatment and at regular intervals thereafter.

  • Endpoint: The primary endpoint is the reduction in total body bioluminescence in treated groups compared to the vehicle control group. Survival rates are also monitored.

In Vivo Efficacy Model for Leishmania amazonensis

This protocol is based on standard models for cutaneous leishmaniasis in mice.[5][6][7]

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Standard specific pathogen-free conditions.

2. Parasite Strain and Infection:

  • Strain: Leishmania amazonensis promastigotes.

  • Infection: Mice are infected by subcutaneous injection of 1x10^7 promastigotes into the hind footpad.[6]

3. Drug Administration:

  • Vehicle: Appropriate vehicle for this compound.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Miltefosine (positive control, e.g., 5-13 mg/kg/day, oral gavage).[8][9]

    • Group 3-5: this compound at various doses.

  • Dosing Regimen: Treatment typically begins when lesions become measurable (e.g., 2-4 weeks post-infection) and continues for a specified duration (e.g., 14-28 days).[7][8]

4. Efficacy Assessment:

  • Lesion Size: The thickness and diameter of the infected footpad are measured weekly using a caliper. The lesion size is calculated as the difference between the infected and uninfected contralateral footpad.[7]

  • Parasite Load: At the end of the experiment, the parasite burden in the infected footpad and draining lymph nodes is quantified by quantitative PCR (qPCR) or limiting dilution assay.[10]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_trypanosoma_cruzi cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A BALB/c Mice B Infection with Luciferase-T. cruzi A->B C Group 1: Vehicle Control B->C Randomization D Group 2: Benznidazole B->D Randomization E Group 3-5: This compound B->E Randomization F In Vivo Imaging (IVIS) C->F G Monitor Survival C->G D->F D->G E->F E->G H Data Analysis: Parasite Load Reduction F->H

Caption: Workflow for in vivo efficacy testing against T. cruzi.

experimental_workflow_leishmania_amazonensis cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A BALB/c Mice B Footpad Infection with L. amazonensis A->B C Group 1: Vehicle Control B->C Group Assignment D Group 2: Miltefosine B->D Group Assignment E Group 3-5: This compound B->E Group Assignment F Measure Lesion Size C->F G Quantify Parasite Load (qPCR) C->G D->F D->G E->F E->G H Data Analysis: Lesion & Parasite Reduction F->H G->H

Caption: Workflow for in vivo efficacy testing against L. amazonensis.

parasite_cell_death_pathway cluster_drug Drug Action cluster_parasite Parasite Drug Antiparasitic Agent Target Molecular Target(s) Drug->Target Binds to Membrane Membrane Integrity Loss Target->Membrane Morphology Morphological Changes Target->Morphology Necrosis Necrotic Cell Death Membrane->Necrosis Morphology->Necrosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound exhibits promising in vitro activity against T. cruzi and L. amazonensis. However, a comprehensive evaluation of its therapeutic potential necessitates rigorous in vivo studies. The experimental protocols and comparative frameworks provided in this guide are designed to facilitate such an assessment. The generation of in vivo efficacy and toxicity data will be critical in determining the future developmental trajectory of this compound as a potential clinical candidate for the treatment of parasitic diseases.

References

A Comparative Guide to Validating the Necrotic Cell Death Pathway Induced by Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antiparasitic agent-15-induced necrotic cell death with other established methods. It includes detailed experimental protocols and data presentation to assist researchers in validating the mechanism of action of this and similar compounds. Necrotic cell death, particularly the regulated form known as necroptosis, is an emerging therapeutic target, and rigorous validation of compounds that trigger this pathway is crucial for drug development.

Comparative Analysis of Necroptosis Inducers

This compound has been identified as an inducer of necrosis in parasites like Trypanosoma cruzi and Leishmania amazonensis[1]. To validate its specific pathway, it is essential to compare its activity with well-characterized inducers of necroptosis. The most common experimental alternative is a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), which reliably triggers the core necroptosis machinery in various cell lines.

FeatureThis compoundTNFα + Smac Mimetic + z-VAD (TSZ)
Primary Target T. cruzi, L. amazonensis[1]Mammalian cells (e.g., L929, HT-29)[2][3]
Mechanism Induces morphological changes and leakage of internal contents consistent with necrosis[1]. The precise molecular pathway requires validation.Activates the TNFR1 receptor, leading to the formation of the necrosome complex (RIPK1, RIPK3, MLKL) when apoptosis is inhibited[4][5][6].
Reported IC50 0.64 µM (T. cruzi amastigotes) 9.58 µM (L. amazonensis amastigotes)[1]Component-dependent (e.g., TNFα: 10 ng/ml, SM-164: 0.1 µM, z-VAD: 10 µM)[3]
Key Advantage Potent, targeted activity against specific parasites[1].Well-defined mechanism of action, serving as a positive control for studying the necroptosis pathway[3].
Selectivity Index CC50 of 146.1 µM in RAW 264.7 macrophage cells, indicating selectivity for parasites over mammalian cells[1].High cytotoxicity to susceptible mammalian cell lines; not for therapeutic use in this combination.

The Necroptotic Signaling Pathway

Necroptosis is a regulated form of necrosis orchestrated by a core signaling triad: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL)[4][7]. When apoptosis is blocked, TNFα receptor (TNFR1) activation leads to the assembly of a "necrosome" complex. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL[4][5]. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, causing cell lysis and death[8][9].

Necroptosis_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Recruitment Membrane MLKL_pore MLKL Oligomer Pore Lysis Cell Lysis (Necroptosis) MLKL_pore->Lysis Membrane Disruption RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK3->RIPK1 Phosphorylation pRIPK3 p-RIPK3 MLKL MLKL pMLKL p-MLKL pMLKL->MLKL_pore Oligomerization & Translocation Necrosome->MLKL Recruitment & Phosphorylation

Caption: Canonical RIPK1-RIPK3-MLKL necroptosis signaling pathway.

Experimental Workflow for Validation

To validate that this compound induces cell death via the canonical necroptosis pathway, a systematic experimental approach is required. This workflow combines assays for membrane permeability, analysis of core pathway markers, and the use of specific inhibitors.

Validation_Workflow cluster_inhibition Inhibitor Studies Start Treat Cells with This compound LDH LDH Release Assay Start->LDH Measure membrane permeability PI PI Staining (Flow Cytometry) Start->PI Quantify necrotic cell population WB Western Blot for p-RIPK1, p-RIPK3, p-MLKL Start->WB Assess activation of core necroptosis proteins Inhibitors Pre-treat with Nec-1s (RIPK1i) GSK'872 (RIPK3i) Start->Inhibitors Conclusion Conclusion: Agent-15 induces necroptotic cell death LDH->Conclusion PI->Conclusion WB->Conclusion Rescue Measure Cell Viability (Rescue from Death) Inhibitors->Rescue Rescue->Conclusion Confirms pathway dependence

Caption: Experimental workflow for validating necroptosis induction.

Detailed Experimental Protocols

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant, an indicator of compromised plasma membrane integrity characteristic of necrosis[10][11].

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells[10][12].

  • Materials:

    • 96-well flat-bottom plates

    • Target cells (T. cruzi, etc.) or relevant mammalian cell line

    • This compound and other control compounds

    • Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)

    • Lysis Buffer (often 10X, provided in kit) for positive control

    • Microplate reader capable of measuring absorbance at ~490 nm

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1–5 x 10⁴ cells/well) in 100 µL of culture medium[10].

    • Controls Setup (in triplicate):

      • Background Control: Medium only.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of the experiment[12].

    • Treatment: Add this compound at various concentrations to the experimental wells. Include a positive control (e.g., TSZ) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for the desired time (e.g., 2 to 24 hours) under standard culture conditions.

    • Supernatant Transfer: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate[13].

    • Reaction: Add 50 µL of the LDH reaction mixture (as prepared from the kit) to each well of the new plate[13].

    • Incubation: Incubate at room temperature for 30 minutes, protected from light[12].

    • Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm[13].

    • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.

Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent nuclear stain that is excluded by viable cells. It is commonly used to identify necrotic cells with compromised membranes[14]. Co-staining with Annexin V can distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells[15].

  • Principle: PI enters cells with damaged membranes and intercalates with DNA, emitting a red fluorescence when excited by a 488 nm laser. This allows for the quantification of the necrotic cell population[14].

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • 1X Binding Buffer (often supplied with Annexin V kits)

    • Propidium Iodide (PI) stock solution (e.g., 0.5 mg/mL)

    • (Optional) Annexin V-FITC conjugate

    • Flow cytometer

  • Protocol:

    • Cell Preparation: Induce cell death using this compound for the desired time. Include negative (vehicle) and positive (e.g., TSZ or heat-shocked cells) controls.

    • Harvesting: Collect cells (including supernatant for adherent cells, which may contain detached dead cells) and centrifuge at 300 x g for 5 minutes[16].

    • Washing: Wash the cell pellet once with cold PBS.

    • Resuspension: Resuspend cells in 100-200 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Add 2-5 µL of PI solution (final concentration typically 1 µg/mL) and, if desired, 5 µL of Annexin V-FITC to the cell suspension[4].

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

    • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only stained cells to set compensation and gates correctly. Necrotic cells will be positive for PI staining (and typically also Annexin V positive).

Western Blot for Necroptosis Markers

To confirm the involvement of the core necroptosis machinery, this protocol assesses the phosphorylation status of RIPK1, RIPK3, and MLKL.

  • Principle: Western blotting uses specific antibodies to detect the total and phosphorylated (activated) forms of key signaling proteins, providing direct evidence of pathway activation.

  • Materials:

    • Treated and control cell pellets

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Primary antibodies: anti-RIPK1, anti-phospho-RIPK1, anti-RIPK3, anti-phospho-RIPK3, anti-MLKL, anti-phospho-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse the cell pellet with ice-cold lysis buffer.

    • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

    • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[4].

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

References

Assessing the Selectivity Index of Antiparasitic Agent-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro selectivity index of Antiparasitic agent-15 against Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. The performance of this compound is benchmarked against current standard-of-care drugs, offering valuable insights for preclinical drug development. All data presented is supported by detailed experimental protocols to ensure reproducibility.

Data Presentation: Comparative Selectivity Indices

The selectivity index (SI) is a critical parameter in drug discovery, indicating the therapeutic window of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value suggests greater selectivity for the parasite over host cells, indicating a potentially safer therapeutic agent.

CompoundParasite SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Trypanosoma cruziTrypomastigote0.9RAW 264.7146.1162.3
Amastigote0.64RAW 264.7146.1228.3
Leishmania amazonensisTrypomastigote42.2RAW 264.7146.13.5
Amastigote9.58RAW 264.7146.115.3
Benznidazole Trypanosoma cruziAmastigote2.44 - 8.36Vero>160>19.1 - >65.6
Nifurtimox Trypanosoma cruziAmastigote0.25 - 0.92U2OS58.3 - 120.063.4 - 480.0
Amphotericin B Leishmania amazonensisAmastigote0.095Peritoneal Mφ22.41235.9
Miltefosine Leishmania amazonensisAmastigote17J774.A1 Mφ774.5

Note: The IC50 and CC50 values for the standard drugs are presented as ranges, reflecting the variability reported in the literature due to different parasite strains and experimental conditions.

Experimental Workflow for Determining Selectivity Index

The following diagram illustrates the general workflow for determining the selectivity index of a compound.

G cluster_antiparasitic Antiparasitic Activity (IC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_calculation Selectivity Index Calculation p_culture Parasite Culture (T. cruzi / L. amazonensis) p_assay In vitro Antiparasitic Assay p_culture->p_assay p_data IC50 Determination p_assay->p_data calculation SI = CC50 / IC50 p_data->calculation IC50 Value c_culture Mammalian Cell Culture (e.g., RAW 264.7) c_assay In vitro Cytotoxicity Assay c_culture->c_assay c_data CC50 Determination c_assay->c_data c_data->calculation CC50 Value

Workflow for Selectivity Index Determination.

Experimental Protocols

In Vitro Culture of Trypanosoma cruzi
  • Epimastigotes: Cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% hemin (B1673052) at 28°C.

  • Trypomastigotes: Obtained from the supernatant of infected NIH 3T3 fibroblast monolayers. Fibroblasts are infected with mid-log-phase epimastigotes in DMEM with 2% FBS. After 48 hours, extracellular epimastigotes are removed, and the infected monolayer is maintained at 37°C. Trypomastigotes are harvested from the culture supernatant between days 7 and 12 post-infection.[1]

  • Amastigotes: Intracellular amastigotes are obtained from the infection of mammalian cell cultures (e.g., LLC-MK2 cells). Extracellular amastigotes can be obtained by differentiating bloodstream trypomastigotes in axenic cultures. Both forms can be purified by anion-exchange chromatography.[2][3]

In Vitro Culture of Leishmania amazonensis
  • Promastigotes: Axenically cultured in Warren's medium (brain and heart infusion with 20 µg/ml hemin and 10 µg/ml folic acid) supplemented with 10% FBS at 25°C. Stationary-phase promastigotes are obtained from 5- to 6-day-old cultures.[4]

  • Amastigotes: Obtained from lesions of infected BALB/c mice and transformed into promastigotes for in vitro culture. Alternatively, axenic amastigotes can be obtained by differentiating stationary phase promastigotes in PBHIL medium at pH 4.6 and incubating at 32-34°C for 5-7 days.[5] Intracellular amastigotes are maintained in macrophage cell lines (e.g., J774) cultured in RPMI supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2.[6]

In Vitro Antiparasitic Activity Assay (IC50 Determination)
  • Plate Preparation: Parasites are seeded in 96-well microtiter plates at a density of 1 x 10^6 cells/mL for promastigotes or appropriate concentrations for other life stages.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B for Leishmania) and a negative control (vehicle) are included.

  • Incubation: Plates are incubated for 72 hours under appropriate conditions for the specific parasite stage (e.g., 24-26°C for Leishmania promastigotes).[7]

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. 20 µL of resazurin (B115843) solution (0.125 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4-6 hours.[7]

  • Data Analysis: The absorbance is measured at 570 nm and 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

In Vitro Cytotoxicity Assay (CC50 Determination) using MTT Assay
  • Cell Plating: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The test compound is serially diluted in culture medium and added to the cells. The plates are incubated for a period corresponding to the antiparasitic assay (e.g., 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Solubilization: 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) is added to each well to dissolve the formazan crystals.[8]

  • Data Analysis: The absorbance is recorded at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.[8]

Signaling Pathway of this compound

This compound, a pyridine-thiazolidinone, induces parasite cell death through the induction of necrosis. This is characterized by morphological changes in the parasite, including shortening, retraction, and curvature of the parasite body, as well as leakage of internal contents.

G cluster_pathway Proposed Necrotic Pathway of this compound agent This compound membrane Parasite Plasma Membrane Disruption agent->membrane morphology Morphological Changes (Shortening, Retraction) membrane->morphology leakage Leakage of Internal Contents membrane->leakage necrosis Necrotic Cell Death leakage->necrosis

Necrotic Cell Death Pathway.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Disclaimer

The information provided in this document is intended for general guidance and is based on established safety protocols for handling antiparasitic agents in a laboratory setting. "Antiparasitic agent-15" is a fictional substance. Therefore, the specific properties and hazards of this agent are unknown. It is imperative to consult the Safety Data Sheet (SDS) for any specific chemical you are working with to ensure you are following the most accurate and up-to-date safety procedures.

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of "this compound" for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to hazardous materials.[1] A thorough risk assessment of all laboratory procedures involving this compound must be conducted to determine the necessary level of protection.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Procedures
Hand Protection Disposable nitrile gloves.[3]Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[3]
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant).[3][4]Goggles and a face shield for splash hazards.[3][5]
Body Protection Long-sleeved lab coat.[3]Fire-resistant lab coat when working with flammable materials.[5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A respirator (e.g., N95, half-mask, or full-face) may be necessary when working with volatile compounds or in poorly ventilated areas.[4][5]
Foot Protection Closed-toe shoes.[5]N/A

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Agent-15 prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.